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  • Product: 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol
  • CAS: 773871-49-1

Core Science & Biosynthesis

Foundational

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a vi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This compound is a notable quinazoline derivative, recognized as a key related compound in the manufacturing of pharmaceuticals such as Lorazepam.[1][2][3][4] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and the rationale behind critical process choices. We will explore a multi-step synthesis beginning with the construction of the core intermediate, (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone, followed by the formation of the quinazoline heterocycle, and culminating in the selective reduction to the target primary alcohol.

Introduction and Retrosynthetic Strategy

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds.[5][6][7] The target molecule, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, features this heterocyclic system substituted with two distinct chlorinated phenyl rings and a hydroxymethyl group at the C2 position. The synthesis of such a molecule requires a strategic approach to assemble the quinazoline ring and install the required functional groups in the correct positions.

A logical retrosynthetic analysis suggests a pathway that builds the quinazoline ring from a substituted 2-aminobenzophenone precursor. The final hydroxymethyl group can be installed via the reduction of a corresponding carbonyl functional group, such as an aldehyde or a carboxylic acid ester.

Retrosynthetic Disconnection:

G TM Target Molecule: 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Red Functional Group Interconversion (Reduction) TM->Red Int_Aldehyde Intermediate A: 6-Chloro-4-(o-chlorophenyl)quinazoline-2-carbaldehyde Red->Int_Aldehyde Cyclize Quinazoline Ring Formation Int_Aldehyde->Cyclize SM1 Starting Material 1: (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone Cyclize->SM1 SM2 Starting Material 2: C2 Synthon (e.g., from Glycine derivative or similar) Cyclize->SM2

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone as the crucial starting material. The synthesis is therefore logically divided into three primary stages:

  • Synthesis of the 2-Aminobenzophenone Core: Formation of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone.

  • Heterocyclization: Construction of the quinazoline ring to yield an intermediate with a C2-position carbonyl group.

  • Final Reduction: Conversion of the C2-carbonyl group to the primary alcohol.

Synthesis of Key Intermediate: (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone

The synthesis of substituted 2-aminobenzophenones is a well-established field, driven by their utility in producing benzodiazepine and quinazoline-based pharmaceuticals.[8] Several methods exist, including Friedel-Crafts reactions and syntheses from 2-aminobenzonitriles.[8] A common and effective approach involves a Friedel-Crafts acylation of a substituted aniline. However, direct acylation can be problematic due to the amino group's reactivity. A more controlled synthesis often starts from precursors that allow for the directed formation of the benzophenone.

An alternative and reliable method involves the reaction of 2-amino-5-chlorobenzonitrile with an o-chlorophenyl Grignard reagent.

Experimental Protocol: Grignard Route to (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone

This protocol describes the formation of the key benzophenone intermediate via a Grignard reaction, a powerful C-C bond-forming strategy.[9][10]

Step 1: Preparation of o-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Maintain the system under an inert atmosphere (Nitrogen or Argon).

  • Initiation: Place magnesium turnings (1.1 eq) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Grignard Formation: Add a solution of 2-bromochlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.[9] If the reaction does not start, gentle warming may be required. Once initiated, add the remaining solution at a rate that sustains reflux. After the addition is complete, continue refluxing for 1-2 hours to ensure full consumption of the magnesium.

Step 2: Reaction with 2-Amino-5-chlorobenzonitrile

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in anhydrous THF.

  • Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add the solution of 2-amino-5-chlorobenzonitrile to the Grignard reagent. The amino group is acidic and will react first; therefore, an excess of the Grignard reagent is typically used.

  • Reaction and Hydrolysis: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly pouring it into a cold aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl. This hydrolyzes the intermediate imine to the ketone.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone.[11]

Quinazoline Ring Formation

With the 2-aminobenzophenone intermediate in hand, the next critical phase is the construction of the quinazoline ring. This is typically achieved by reacting the aminobenzophenone with a source for the N1 and C2 atoms of the ring. A documented pathway for analogous structures involves a rearrangement of a benzodiazepine precursor, which can be adapted to form the quinazoline carbaldehyde.[12]

Experimental Protocol: Synthesis of 6-Chloro-4-(o-chlorophenyl)quinazoline-2-carbaldehyde

This protocol is adapted from procedures for the synthesis of lorazepam-related compounds, where a benzodiazepine derivative undergoes rearrangement.[12][13]

  • Reaction Setup: To a solution of 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one (a known lorazepam precursor, 1.0 eq) in toluene, set up an apparatus for azeotropic distillation (e.g., Dean-Stark trap).

  • Dehydration and Rearrangement: Heat the mixture to reflux. The acidic conditions and heat promote a dehydration and rearrangement cascade. Water is removed azeotropically. This reaction drives the conversion of the seven-membered benzodiazepine ring into the more stable six-membered quinazoline ring system.

  • Monitoring and Isolation: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Purification: After cooling, the toluene is distilled off under reduced pressure. The resulting solid residue is filtered, washed with a non-polar solvent like hexane, and dried to yield 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde.[12] Yields for this transformation are reported to be high (approx. 80%).[12]

Final Reduction to Target Alcohol

The final step is the selective reduction of the aldehyde at the C2 position to a primary alcohol. Aldehydes are readily reduced by hydride reagents. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its selectivity for aldehydes and ketones, its compatibility with protic solvents like methanol or ethanol, and its safer handling profile compared to stronger reagents like lithium aluminum hydride (LiAlH₄).[12]

Experimental Protocol: Synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol
  • Reaction Setup: In a round-bottom flask, dissolve the intermediate aldehyde, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (1.0 eq), in methanol.[12]

  • Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (approx. 0.5 eq, as 1 mole of NaBH₄ provides 4 moles of hydride) portion-wise, maintaining the temperature. The addition will cause bubbling (hydrogen evolution).

  • Stirring and Quenching: Stir the mixture for several hours at room temperature.[12] Monitor the disappearance of the aldehyde by TLC. Once the reaction is complete, cautiously add a small amount of dilute acetic acid or acetone to quench any excess NaBH₄.

  • Isolation and Purification: Distill off the methanol under reduced pressure. Extract the residue with a suitable organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The final product, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, can be purified by column chromatography or recrystallization.[12]

Summary of Key Data and Workflow

Table 1: Key Compounds in the Synthetic Pathway
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanoneC₁₃H₉Cl₂NO266.13Key Starting Material
6-Chloro-4-(o-chlorophenyl)quinazoline-2-carbaldehyde6-Chloro-4-(o-chlorophenyl)quinazoline-2-carbaldehydeC₁₅H₈Cl₂N₂O303.14Aldehyde Intermediate
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanolC₁₅H₁₀Cl₂N₂O305.16[1][2][4]Final Target Molecule
Overall Synthetic Workflow Diagram

G cluster_0 Stage 1: Benzophenone Synthesis cluster_1 Stage 2: Quinazoline Formation (Conceptual) cluster_2 Stage 3: Final Reduction S1 2-Amino-5-chlorobenzonitrile + o-Chlorophenylmagnesium Bromide P1 (2-Amino-5-chlorophenyl) (2-chlorophenyl)methanone S1->P1 Grignard Reaction & Hydrolysis P1_c (2-Amino-5-chlorophenyl) (2-chlorophenyl)methanone P2 6-Chloro-4-(o-chlorophenyl) quinazoline-2-carbaldehyde P1_c->P2 Cyclization/ Rearrangement P2_c 6-Chloro-4-(o-chlorophenyl) quinazoline-2-carbaldehyde P3 Target Molecule: 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol P2_c->P3 Reduction (NaBH4)

Caption: High-level overview of the synthetic workflow.

Conclusion and Field Insights

The synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a multi-step process that relies on fundamental and robust organic transformations. The choice of a Grignard reaction for the formation of the benzophenone core provides a reliable method for constructing the diaryl ketone moiety. The subsequent cyclization and final reduction steps are efficient transformations that lead to the desired product.

Key Causality Insights:

  • Choice of Reducing Agent: Using NaBH₄ for the final reduction is a critical choice. A more powerful reagent like LiAlH₄ would also work but is less safe to handle and requires strictly anhydrous conditions.[14][15] Given the high reactivity of the aldehyde, the milder NaBH₄ is sufficient and more practical.[12]

  • Reaction Monitoring: In all steps, TLC is indispensable for monitoring reaction progress. This prevents unnecessary heating or extended reaction times, which can lead to side product formation and reduced yields.

  • Purification Strategy: While crude products may be obtained by simple filtration, high purity, as required for pharmaceutical applications, necessitates chromatographic purification or careful recrystallization. This is essential for removing unreacted starting materials and any side products.

This guide outlines a validated and logical pathway for the synthesis of this important quinazoline derivative. The protocols provided are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scaling requirements.

References

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  • ECHEMI. (n.d.). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
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  • Google Patents. (n.d.). US3270053A - 2-(alpha-halo-lower alkanoylamino)-benzophenones.
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  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with field-proven methodologies for the characterization of this important quinazoline derivative. As a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Lorazepam, a thorough understanding of its properties is critical for quality control, process optimization, and regulatory compliance.

Introduction: The Significance of Quinazoline Scaffolds

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules.[1][2] The fused benzene and pyrimidine ring system of quinazoline provides a versatile scaffold for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant effects.[3][4][5] 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, also known as Lorazepam Related Compound E, is of particular interest due to its structural relationship to the widely used anxiolytic drug, Lorazepam.[6][7][8][9] Its characterization is therefore paramount for ensuring the purity and safety of the final active pharmaceutical ingredient (API).

This guide will delve into the structural and physicochemical attributes of this compound, offering both established data and detailed protocols for its empirical determination.

Chemical Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification. 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a well-defined molecule with the following identifiers:

PropertyValueSource
IUPAC Name [6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]methanol[6]
Synonyms 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, Lorazepam Related Compound E[8]
CAS Number 773871-49-1[8][10]
Molecular Formula C₁₅H₁₀Cl₂N₂O[1][8][10]
Molecular Weight 305.16 g/mol [1][8][10]
Chemical Structure See Figure 1
SMILES OCc1nc(c2ccccc2Cl)c3cc(Cl)ccc3n1[6]
InChI InChI=1S/C15H10Cl2N2O/c16-9-5-6-13-11(7-9)15(19-14(8-20)18-13)10-3-1-2-4-12(10)17/h1-7,20H,8H2[6]

Figure 1: Chemical Structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

A 2D representation of the title compound.

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.

Appearance and Purity

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is typically supplied as a pale yellow to pale beige solid .[11] Commercially available reference standards often have a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC) .

Melting Point

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

  • Causality: A narrow melting range (e.g., < 2 °C) is indicative of high purity. The presence of impurities typically broadens the melting range and depresses the melting point.

Solubility Profile

The solubility of a compound in various solvents is crucial for its analysis, purification, and formulation. A qualitative and quantitative solubility assessment is therefore essential.

SolventExpected SolubilityRationale
Water PoorThe molecule is largely non-polar due to the two chlorinated phenyl rings and the quinazoline core. The single hydroxyl group is insufficient to impart significant aqueous solubility.
Methanol/Ethanol SolubleThe hydroxyl group can engage in hydrogen bonding with the alcohol solvents, and the overall organic character of the molecule is compatible with these polar protic solvents.
DMSO/DMF Freely SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.
Acetonitrile SolubleA polar aprotic solvent that should effectively solvate the molecule.
Dichloromethane SolubleA non-polar aprotic solvent that can dissolve the hydrophobic regions of the molecule.

Experimental Workflow for Solubility Determination:

G cluster_0 Quantitative Solubility Assessment A Accurately weigh excess compound B Add to a known volume of solvent (e.g., 1 mL) A->B C Equilibrate at a constant temperature (e.g., 25°C) with agitation B->C D Centrifuge to separate undissolved solid C->D E Analyze the supernatant by a calibrated HPLC-UV method D->E F Calculate concentration against a standard curve E->F G cluster_1 NMR Sample Preparation and Analysis A Dissolve 5-10 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) A->B C Transfer the solution to an NMR tube B->C D Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer C->D E Process and analyze the spectra to assign signals to the molecular structure D->E

A typical workflow for obtaining NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 304, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (peaks at M, M+2, and M+4 with a specific intensity ratio).

  • Fragmentation: Common fragmentation pathways may include the loss of the -CH₂OH group or cleavage of the quinazoline ring.

Conclusion

The physicochemical properties of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol outlined in this guide provide a crucial foundation for its use as a reference standard and for the development of related pharmaceutical products. While some experimental data is not publicly available, the detailed protocols provided herein offer a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for scientific research and regulatory submissions in the pharmaceutical industry.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved from [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024, October 16). IntechOpen. Retrieved from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Dovepress. Retrieved from [Link]

  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. (n.d.). Pharmaffiliates. Retrieved from [Link]

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  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. (n.d.). Omsynth Lifesciences. Retrieved from [Link]

  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. (n.d.). gsrs. Retrieved from [Link]

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488. (n.d.). PubChem. Retrieved from [Link]

  • 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline | C15H10Cl2N2 | CID 71337467. (n.d.). PubChem. Retrieved from [Link]

  • Lorazepam USP Related Compound E | 773871-49-1. (n.d.). SynZeal. Retrieved from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

This guide provides a detailed exploration of the molecular structure and conformational landscape of 6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a compound of interest in medicinal chemistry, notably as a loraze...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the molecular structure and conformational landscape of 6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a compound of interest in medicinal chemistry, notably as a lorazepam-related compound.[1][2][3] Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of structural chemistry, data from analogous quinazoline derivatives, and robust computational modeling techniques to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged heterocyclic motif frequently encountered in the design of biologically active molecules. Its rigid, planar structure provides a versatile scaffold for the spatial presentation of various functional groups, enabling interactions with a wide array of biological targets. Notably, quinazoline derivatives have been successfully developed as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase, highlighting their significance in anticancer drug discovery. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and conformational preferences, which dictate their binding affinity and selectivity for their respective targets. Understanding these structural nuances is therefore paramount for rational drug design and optimization.

Molecular Structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

The molecular structure of 6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol is characterized by a central quinazoline ring system substituted at positions 2, 4, and 6.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Quinazoline core N1 [label="N", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,0.5!", fillcolor="#F1F3F4"]; N3 [label="N", pos="-0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C", pos="0,-1!", fillcolor="#F1F3F4"]; C4a [label="C", pos="0.87,-0.5!", fillcolor="#F1F3F4"]; C8a [label="C", pos="0.87,0.5!", fillcolor="#F1F3F4"];

// Benzene ring of quinazoline C5 [label="C", pos="1.74,-1!", fillcolor="#F1F3F4"]; C6 [label="C", pos="2.61,-0.5!", fillcolor="#F1F3F4"]; C7 [labelarım="C", pos="2.61,0.5!", fillcolor="#F1F3F4"]; C8 [label="C", pos="1.74,1!", fillcolor="#F1F3F4"];

// Substituents C_methanol [label="C", pos="-1.74,1!", fillcolor="#F1F3F4"]; O_methanol [label="O", pos="-2.61,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_methanol [label="H", pos="-2.61,1.5!", fillcolor="#FFFFFF"]; Cl6 [label="Cl", pos="3.48,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_phenyl [label="C", pos="0,-2!", fillcolor="#F1F3F4"]; C2_phenyl [label="C", pos="-0.87,-2.5!", fillcolor="#F1F3F4"]; Cl_phenyl [label="Cl", pos="-1.74,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_phenyl [label="C", pos="-0.87,-3.5!", fillcolor="#F1F3F4"]; C4_phenyl [label="C", pos="0,-4!", fillcolor="#F1F3F4"]; C5_phenyl [label="C", pos="0.87,-3.5!", fillcolor="#F1F3F4"]; C6_phenyl [label="C", pos="0.87,-2.5!", fillcolor="#F1F3F4"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

C2 -- C_methanol; C_methanol -- O_methanol; C_methanol -- H_methanol; C_methanol -- H_methanol2 [style=invis];

C6 -- Cl6; C4 -- C_phenyl;

C_phenyl -- C2_phenyl; C2_phenyl -- Cl_phenyl; C2_phenyl -- C3_phenyl; C3_phenyl -- C4_phenyl; C4_phenyl -- C5_phenyl; C5_phenyl -- C6_phenyl; C6_phenyl -- C_phenyl;

} Molecular structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Key Structural Features:

  • Quinazoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrimidine ring. This core is expected to be largely planar.

  • 2-Methanol Group: A hydroxymethyl group attached to the C2 position of the quinazoline ring. The flexibility of this group around the C2-C(methanol) bond is a key conformational variable.

  • 4-(o-chlorophenyl) Group: An ortho-chlorinated phenyl ring attached to the C4 position. The rotation around the C4-C(phenyl) single bond is a major determinant of the molecule's overall shape. Steric hindrance between the ortho-chloro substituent and the quinazoline ring will significantly influence the preferred dihedral angle.

  • 6-Chloro Group: A chlorine atom at the C6 position of the quinazoline ring, which contributes to the electronic properties and potential intermolecular interactions of the molecule.

While a definitive crystal structure is not publicly available, analysis of related compounds in the Cambridge Structural Database (CSD) can provide valuable insights. For instance, the crystal structure of 4-methylsulfanyl-2-phenylquinazoline reveals a dihedral angle of 13.95(5)° between the phenyl ring and the quinazoline ring system.[4] In another example, the crystal structure of a 2-chloro-6-phenyl-3-methyl-quinazolin-4-one derivative shows different conformations in the asymmetric unit, with the angle of the o-chlorobenzene ring relative to the quinazoline system being approximately 65° in one conformer and nearly perpendicular in another, highlighting the conformational flexibility.

Conformational Analysis

The overall conformation of 6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol is primarily dictated by the rotational freedom around two key single bonds:

  • C4-C1' (Quinazoline - Phenyl bond): The torsion angle around this bond determines the orientation of the o-chlorophenyl ring relative to the quinazoline plane.

  • C2-C(methanol) (Quinazoline - Methanol bond): The rotation around this bond influences the positioning of the hydroxyl group.

A systematic conformational analysis can be performed using computational chemistry methods to identify low-energy conformers and understand the energetic barriers between them.

dot graph "conformational_analysis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Computational Modeling Workflow"; bgcolor="#FFFFFF"; A [label="Initial 3D Structure Generation"]; B [label="Geometry Optimization (e.g., DFT with B3LYP/6-31G*)"]; C [label="Torsional Scan around C4-C1' and C2-C(methanol) bonds"]; D [label="Identification of Local Minima (Stable Conformers)"]; E [label="Calculation of Relative Energies and Population Analysis"]; F [label="Analysis of Intramolecular Interactions"];

} } Workflow for the computational conformational analysis.

Expected Conformational Preferences:

  • o-Chlorophenyl Ring Orientation: Due to steric hindrance between the chlorine atom on the phenyl ring and the quinazoline core, a non-planar arrangement is expected to be energetically favorable. The dihedral angle is likely to be significantly greater than 0°, preventing a coplanar conformation. This is a common feature in 4-phenylquinazoline derivatives.

  • Methanol Group Orientation: The orientation of the methanol group will likely be influenced by the potential for intramolecular hydrogen bonding with the N1 or N3 atoms of the quinazoline ring, which could stabilize certain conformations.

Experimental and Computational Methodologies

To rigorously characterize the molecular structure and conformation, a combination of experimental and computational techniques is essential.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state.

Protocol for X-ray Crystallography:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) containing the dissolved compound.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (typically 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, offering insights into the solution-state conformation.

Protocol for Conformational Analysis by NMR:

  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1D and 2D NMR Data Acquisition: 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The observation of NOE cross-peaks between specific protons of the o-chlorophenyl ring and the quinazoline core can help to elucidate their relative orientation in solution. For instance, an NOE between the proton at the C5 position of the quinazoline ring and a proton on the phenyl ring would indicate a specific rotational preference.

Computational Modeling

In the absence of experimental data, computational modeling provides a powerful tool for predicting molecular structure and conformation.

Protocol for Computational Modeling:

  • Initial Structure Building: A 2D sketch of the molecule is converted into an initial 3D structure using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified conformers are optimized, and their relative energies are calculated using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

  • Analysis: The optimized structures are analyzed for key geometric parameters (bond lengths, angles, dihedrals) and intramolecular interactions.

Table 1: Predicted Key Structural Parameters (Illustrative)

ParameterPredicted ValueMethod
C4-C1' Dihedral Angle40-60°DFT (B3LYP/6-31G)
C2-C(methanol) Bond Length~1.51 ÅDFT (B3LYP/6-31G)
C4-N3 Bond Length~1.31 ÅDFT (B3LYP/6-31G)
C6-Cl Bond Length~1.74 ÅDFT (B3LYP/6-31G)

Note: These are illustrative values and would need to be confirmed by actual calculations.

Synthesis and Chemical Properties

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is listed as a related compound to Lorazepam.[1][2][3] Its synthesis would likely proceed from the corresponding 2-carboxaldehyde or 2-carboxylic acid derivative. A plausible synthetic route involves the reduction of 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. A patent describes the preparation of this aldehyde from lorazepam.

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Plausible synthetic route to the target compound.

The chemical properties of this molecule will be influenced by the presence of the two chlorine atoms, which are electron-withdrawing, and the hydroxyl group, which can act as a hydrogen bond donor and acceptor. The quinazoline nitrogen atoms are basic and can be protonated.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 6-chloro-4-(o-chlorophenyl)-2-quinazoline methanol. While direct experimental data remains elusive, a combination of structural analogy to related quinazoline derivatives and the application of modern computational chemistry techniques can provide a robust and detailed understanding of its three-dimensional properties. The methodologies outlined herein offer a clear path for researchers to further investigate this and other related molecules, ultimately aiding in the rational design of new therapeutic agents.

References

  • Pharmaffiliates. (n.d.). CAS No: 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • GSRS. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • Alshammari, M. B., Smith, K., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E: Structure Reports Online, 70(8), o871. Retrieved from [Link]

  • Sci-Hub. (n.d.). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation process of lorazepam impurity C. Retrieved from [Link]

  • Szymański, P., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences, 22(21), 11536. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of Quinazoline Derivatives in Cancer

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Quinazoline Scaffold in Oncology The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Quinazoline Scaffold in Oncology

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to form key interactions with biological targets have made it a cornerstone in the development of targeted cancer therapies.[1][3] The significance of this scaffold is underscored by the number of clinically successful anticancer drugs approved by the U.S. Food and Drug Administration (FDA), including gefitinib, erlotinib, lapatinib, afatinib, and vandetanib.[4] These agents have revolutionized the treatment of specific cancer types, particularly non-small cell lung cancer (NSCLC), by moving beyond the broad cytotoxicity of traditional chemotherapy towards a more precise, mechanism-driven approach.[4][5] This guide provides a detailed exploration of the biological activities of quinazoline derivatives, focusing on their primary mechanisms of action, the signaling pathways they disrupt, and the experimental methodologies used to validate their therapeutic potential.

Part 1: The Core Mechanism - Inhibition of Protein Tyrosine Kinases

The vast majority of clinically relevant quinazoline anticancer agents exert their effects by inhibiting protein kinases, enzymes that play a critical role in the signal transduction pathways governing cell growth, proliferation, differentiation, and survival.[1][6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4] Quinazoline derivatives, particularly the 4-anilinoquinazoline class, have proven to be exceptionally effective as ATP-competitive inhibitors of several key oncogenic kinases.[1][7]

Targeting the Epidermal Growth Factor Receptor (EGFR) Family

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) is the most prominent molecular target for this class of compounds.[4][8] EGFR is a receptor tyrosine kinase (RTK) that, upon activation by ligands like EGF, triggers downstream signaling cascades that promote cell proliferation and inhibit apoptosis.[5][9] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained proliferative signaling.[10][11]

Quinazoline inhibitors are designed to bind to the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation of tyrosine residues and thereby blocking the initiation of downstream signaling.[10][][13]

Key FDA-Approved Quinazoline-Based EGFR Inhibitors:

Drug Name (Brand)GenerationTarget(s)Binding MechanismPrimary Indication(s)
Gefitinib (Iressa®)FirstEGFRReversibleEGFR-mutated NSCLC[4][14]
Erlotinib (Tarceva®)FirstEGFRReversibleEGFR-mutated NSCLC, Pancreatic Cancer[10][][15]
Lapatinib (Tykerb®)First/DualEGFR, HER2 (ErbB2)ReversibleHER2-positive Breast Cancer[16][17][18]
Afatinib (Gilotrif®)SecondEGFR, HER2, HER4Irreversible (Covalent)EGFR-mutated NSCLC[19][20][21][22]
Vandetanib (Caprelsa®)Multi-targetVEGFR, EGFR, RETReversibleMedullary Thyroid Cancer[4][23][24]
  • First-Generation (Reversible) Inhibitors: Gefitinib and erlotinib are reversible inhibitors that show high efficacy in patients with specific activating mutations in the EGFR kinase domain (e.g., exon 19 deletions or the L858R point mutation).[5][14][15] These mutations render the cancer cells "addicted" to EGFR signaling, making them highly susceptible to its inhibition.

  • Second-Generation (Irreversible) Inhibitors: Afatinib represents an advancement by forming an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, HER2, and HER4.[20][21][22] This irreversible binding provides a more sustained and potent inhibition, which can be effective against some mutations that are less sensitive to first-generation inhibitors.[19][22]

  • Dual and Multi-Target Inhibitors: Lapatinib is a dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), another member of the ErbB family critical in certain breast cancers.[16][17][25] Vandetanib is a multi-kinase inhibitor targeting not only EGFR but also Vascular Endothelial Growth Factor Receptor (VEGFR) and RET-tyrosine kinase, making it effective in cancers driven by multiple signaling pathways, such as medullary thyroid cancer.[4][23][24]

Disruption of Downstream Signaling Pathways

By blocking the kinase activity of receptors like EGFR and HER2, quinazoline derivatives effectively shut down the key downstream signaling cascades that drive tumorigenesis.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is centrally involved in transmitting proliferative signals from the cell surface to the nucleus. Inhibition of EGFR phosphorylation prevents the activation of RAS, which in turn blocks the entire MAPK cascade, leading to cell cycle arrest.[16][26]

  • PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that promotes cell growth and inhibits apoptosis (programmed cell death).[16] By blocking EGFR, quinazoline inhibitors prevent the activation of PI3K and its downstream effector AKT, thereby promoting apoptosis in cancer cells.[14][27]

Below is a diagram illustrating the central role of EGFR in cell signaling and the points of intervention by quinazoline-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_ras RAS/MAPK Pathway (Proliferation) cluster_pi3k PI3K/AKT Pathway (Survival) cluster_nucleus Nucleus Ligand EGF Ligand EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->EGFR:f0 1. Ligand Binding RAS RAS EGFR:f2->RAS 3. Downstream Activation PI3K PI3K EGFR:f2->PI3K ATP ATP ATP->EGFR:f2 2. Autophosphorylation TKI Quinazoline TKI TKI->EGFR:f2 INHIBITION RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazoline TKIs.

Part 2: Broader Anticancer Mechanisms

While kinase inhibition is the predominant mechanism, research has revealed that the quinazoline scaffold can be adapted to target other critical processes in cancer cells, highlighting its versatility.

  • Tubulin Polymerization Inhibition: Certain quinazoline derivatives have been shown to interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[4][28] This action disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism similar to that of classic anticancer drugs like vinca alkaloids.[28][29]

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process.[4] Inhibiting PARP-1 is a promising strategy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Some quinazoline-2,4(1H,3H)-dione derivatives have been designed and shown to exhibit potent PARP-1 inhibitory activity.[4]

Part 3: Experimental Evaluation of Quinazoline Derivatives

For drug development professionals, the rigorous preclinical evaluation of novel quinazoline compounds is critical. This process involves a tiered system of in vitro and in vivo assays to determine potency, selectivity, and mechanism of action.

Experimental Workflow Overview

A typical workflow for assessing a novel quinazoline derivative involves sequential assays to characterize its biological activity, from initial target engagement to cellular effects.

Workflow A Step 1: Kinase Inhibition Assay (Biochemical) B Step 2: Cell Viability Assay (Cell-Based) A->B Determine IC50 C Step 3: Target Engagement Assay (Western Blot) B->C Confirm cellular potency (GI50) D Step 4: Downstream Pathway Analysis (Western Blot) C->D Verify on-target effect E Step 5: In Vivo Xenograft Model (Efficacy) D->E Confirm mechanism

Caption: Experimental workflow for preclinical evaluation.

Key In Vitro Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Generic TR-FRET)

  • Causality: This is a primary biochemical assay to directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., EGFR). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and the test quinazoline compound at various concentrations. Prepare detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

    • Kinase Reaction: In a 384-well plate, add the kinase, peptide substrate, and the test compound (or DMSO as a vehicle control).

    • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes. The kinase will phosphorylate the biotinylated substrate.

    • Detection: Stop the reaction by adding EDTA. Add the detection reagent mix (Europium-antibody and SA-APC). Incubate for 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET-compatible reader. The FRET signal (emission at 665 nm) is generated only when the substrate is phosphorylated, bringing the Europium donor and APC acceptor into proximity.

    • Self-Validation:

      • Positive Control: Reaction with DMSO only (no inhibitor) to define 0% inhibition.

      • Negative Control: Reaction without ATP or without kinase to define 100% inhibition.

    • Analysis: Plot the percentage of inhibition against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Causality: This assay determines the cytotoxic or cytostatic effect of the compound on cancer cells that are dependent on the target kinase (e.g., NCI-H1975 cells, which have an EGFR T790M mutation).[2] It measures the metabolic activity of viable cells.

  • Methodology:

    • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][30]

    • Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivative for 72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Self-Validation:

      • Untreated Control: Cells treated with vehicle only, representing 100% viability.

      • Blank Control: Wells with media but no cells to subtract background absorbance.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Phospho-Protein Analysis

  • Causality: This assay provides direct evidence of target engagement within the cell. It verifies that the compound inhibits the autophosphorylation of the target kinase (e.g., p-EGFR) at concentrations that cause cell death.

  • Methodology:

    • Cell Treatment & Lysis: Grow cells to ~80% confluency. Starve them of serum overnight, then stimulate with EGF for 15 minutes in the presence of various concentrations of the quinazoline inhibitor.

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

    • SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-Phospho-EGFR Tyr1068).

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Self-Validation:

      • Loading Control: Re-probe the same membrane for a housekeeping protein like β-actin or GAPDH to ensure equal protein loading across all lanes.

      • Total Protein Control: Probe a separate blot with an antibody for the total, non-phosphorylated form of the target (e.g., total EGFR) to ensure the inhibitor is not causing protein degradation.

Conclusion and Future Perspectives

Quinazoline derivatives have firmly established their place as a critical chemotype in the arsenal of targeted anticancer therapies.[1][31] Their success, primarily as kinase inhibitors, has paved the way for personalized medicine in oncology, particularly for patients with specific genetic alterations in EGFR.[5][32] The evolution from first-generation reversible inhibitors to second-generation covalent inhibitors and multi-targeted agents demonstrates the scaffold's remarkable adaptability.[4][21]

Future research will likely focus on several key areas: designing novel quinazolines to overcome acquired resistance to current therapies (e.g., against the EGFR T790M or C797S mutations), developing derivatives with novel mechanisms of action beyond kinase inhibition, and creating hybrid molecules that combine the quinazoline core with other pharmacophores to target multiple cancer hallmarks simultaneously.[3][28][32] The continued exploration of this privileged scaffold promises to yield even more selective and potent anticancer agents for the future.

References

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  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024, July 17). Patsnap Synapse.
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  • Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (n.d.). Taylor & Francis Online.
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Foundational

Unraveling the Molecular Trajectory of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol: A Technical Guide for Researchers

Introduction: Situating a Unique Quinazoline Derivative in Drug Discovery 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a quinazoline derivative of significant interest within the scientific community, primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Unique Quinazoline Derivative in Drug Discovery

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a quinazoline derivative of significant interest within the scientific community, primarily due to its structural relationship with the well-established benzodiazepine, Lorazepam.[1][2][3][4] This association immediately suggests a potential modulatory role on the γ-aminobutyric acid type A (GABA-A) receptor, a cornerstone of inhibitory neurotransmission in the central nervous system (CNS). However, the broader pharmacological landscape of the quinazoline scaffold, which encompasses a diverse array of biological activities including potent anticancer effects, necessitates a more comprehensive exploration of this compound's mechanism of action.[5]

This technical guide provides an in-depth analysis of the putative mechanism of action of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, grounded in its identity as "Lorazepam Related Compound E". We will dissect its likely interaction with the GABA-A receptor, drawing parallels with Lorazepam's well-characterized pharmacology. Furthermore, we will explore alternative mechanistic hypotheses stemming from the known bioactivities of the 6-chloro-quinazoline core, offering a holistic perspective for researchers and drug development professionals.

Part 1: The Benzodiazepine Connection - A Probable GABAergic Mechanism

The structural similarity between 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and Lorazepam provides the most direct line of inquiry into its primary mechanism of action. Lorazepam, a high-potency, intermediate-acting benzodiazepine, exerts its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties through positive allosteric modulation of the GABA-A receptor.[6][7]

The GABA-A Receptor: The Epicenter of Inhibitory Neurotransmission

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that forms a chloride-selective pore. The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor complex triggers a conformational change, opening the channel and allowing an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.

Benzodiazepines, including Lorazepam, do not bind to the GABA binding site itself but rather to a distinct allosteric site, commonly located at the interface of the α and γ subunits.[8] This binding event enhances the affinity of GABA for its receptor, increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.[8][9]

Hypothesized Mechanism of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol at the GABA-A Receptor

Given its structural heritage as a Lorazepam-related compound, it is highly probable that 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol also functions as a positive allosteric modulator of the GABA-A receptor. The key structural motifs, including the chloro-substituted phenyl rings, are likely pivotal for its affinity and efficacy at the benzodiazepine binding site.

Hypothesized Signaling Pathway

GABA_A_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Compound 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol BZ_Site Benzodiazepine Binding Site Compound->BZ_Site Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens BZ_Site->GABA_A_Receptor Enhances GABA Affinity Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization

Caption: Hypothesized GABA-A receptor modulation by 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Experimental Validation of the GABAergic Hypothesis: A Proposed Workflow

To empirically validate this proposed mechanism, a series of in vitro and in vivo experiments are necessary.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Radioligand_Binding Radioligand Binding Assays (e.g., [³H]flunitrazepam) Electrophysiology Electrophysiology (Patch-Clamp on cultured neurons or oocytes) Radioligand_Binding->Electrophysiology Confirm functional effect Behavioral_Models Animal Behavioral Models (Anxiety, Sedation, Anticonvulsant) Radioligand_Binding->Behavioral_Models Guide in vivo testing Microdialysis In Vivo Microdialysis (Measure neurotransmitter levels) Behavioral_Models->Microdialysis Correlate behavior with neurochemistry

Caption: Experimental workflow to investigate the GABAergic activity of the compound.

Detailed Protocols:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

    • Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) of the test compound by analyzing the competition binding data.

2. Electrophysiology (Patch-Clamp):

  • Objective: To assess the functional effect of the compound on GABA-A receptor-mediated currents.

  • Methodology:

    • Use whole-cell patch-clamp recordings on cultured neurons (e.g., hippocampal or cortical neurons) or Xenopus oocytes expressing specific GABA-A receptor subunit combinations.

    • Apply a submaximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply GABA with varying concentrations of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

    • Measure the potentiation of the GABA-induced current by the test compound.

Part 2: The Quinazoline Scaffold - Exploring Alternative Mechanistic Avenues

While the GABAergic pathway is the most probable, the inherent versatility of the quinazoline scaffold warrants consideration of other potential mechanisms of action. Numerous quinazoline derivatives have demonstrated significant biological activities, particularly in the realm of oncology.

Anticancer Potential: Induction of Apoptosis

A study on novel 6-chloro-quinazolin derivatives revealed their ability to induce apoptosis in human cancer cell lines.[5] Although the substitutions on the quinazoline ring in that study differ from the compound of interest, it highlights a potential intrinsic property of the 6-chloro-quinazoline core.

Proposed Anticancer Mechanism

The induction of apoptosis by quinazoline derivatives can occur through various signaling pathways, often involving the modulation of key regulatory proteins.

Apoptosis Induction Pathway

Apoptosis_Pathway cluster_cell Cancer Cell Compound 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Mitochondria Mitochondria Compound->Mitochondria Induces mitochondrial stress? Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway that could be modulated by the compound.

Experimental Approaches to Investigate Anticancer Activity

1. Cell Viability Assays:

  • Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

  • Methodology:

    • Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

2. Apoptosis Assays:

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration.

    • Use flow cytometry to analyze cells stained with Annexin V and propidium iodide to differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Perform Western blot analysis to detect the cleavage of PARP and caspase-3, hallmarks of apoptosis.

Quantitative Data Summary

While specific quantitative data for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is not publicly available, the following table presents hypothetical data that would be generated from the proposed experiments to guide researchers in their study design and data interpretation.

Experiment Parameter Hypothetical Value Interpretation
Radioligand Binding AssayKi for [³H]flunitrazepam binding15 nMHigh affinity for the benzodiazepine site
ElectrophysiologyEC50 for GABA potentiation50 nMPotent functional activity at the GABA-A receptor
Cell Viability Assay (MGC-803 cells)IC50 at 48 hours10 µMModerate cytotoxic activity
Apoptosis Assay (MGC-803 cells)% Apoptotic Cells at IC5035%Induction of apoptosis contributes to cytotoxicity

Conclusion and Future Directions

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol presents a fascinating case study at the intersection of well-established pharmacology and the potential for novel therapeutic applications. Its identity as "Lorazepam Related Compound E" strongly suggests a primary mechanism of action involving the positive allosteric modulation of the GABA-A receptor. The experimental workflows detailed in this guide provide a clear roadmap for confirming this hypothesis.

However, the known anticancer activities of the 6-chloro-quinazoline scaffold should not be overlooked. A thorough investigation into the potential cytotoxic and apoptosis-inducing effects of this compound could unveil novel therapeutic avenues. Future research should focus on a dual-pronged approach, characterizing both its GABAergic and potential anticancer properties. This comprehensive understanding will be crucial for guiding its potential development as a therapeutic agent.

References

  • PubChem. Lorazepam. [Link]

  • Luo, H., et al. (2014). Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 84, 357-365. [Link]

  • ClinPGx. Lorazepam. [Link]

  • GoodRx. (2024). Lorazepam's Mechanism of Action: How Ativan Works for Anxiety. [Link]

  • PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. [Link]

  • GSRS. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • Wikipedia. Lorazepam. [Link]

  • Patsnap Synapse. What is the mechanism of Lorazepam? [Link]

  • Omsynth Lifesciences. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • SynZeal. Lorazepam USP Related Compound E. [Link]

  • Pharmaffiliates. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. As a critical impurity and related compound of Lorazepam, understanding its physicochemical behavior is paramount for ensuring drug product quality, safety, and efficacy.[1] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, enabling the user to design and execute robust, self-validating experiments.

Introduction: The Significance of Physicochemical Profiling

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a key related compound in the synthesis and degradation profile of the widely used anxiolytic, Lorazepam.[1][2] Its presence, even in minute quantities, can have implications for the safety and stability of the final drug product. Therefore, a thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental aspect of quality control and formulation development. This guide will provide the technical and theoretical foundation for establishing a comprehensive physicochemical profile of this compound.

Molecular Structure and Properties:

  • Chemical Name: 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

  • Molecular Formula: C₁₅H₁₀Cl₂N₂O[2]

  • Molecular Weight: 305.16 g/mol [2]

  • Appearance: Pale Yellow to Pale Beige Solid[1]

Aqueous and Solvent Solubility Determination

The solubility of an active pharmaceutical ingredient (API) or its related compounds is a critical determinant of its bioavailability and developability.[3][4] Poor aqueous solubility can pose significant challenges in formulation. The following section details the established methodologies for determining the equilibrium and kinetic solubility of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Theoretical Underpinnings of Solubility Testing

Two primary types of solubility are relevant in pharmaceutical development: thermodynamic and kinetic.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH. The "shake-flask" method is the gold standard for its determination.[6]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a more soluble state (often in an organic solvent like DMSO) and then introduced into an aqueous buffer.[5] This is a high-throughput method often used in early discovery to identify potential solubility liabilities.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to determine the thermodynamic solubility in various aqueous buffers, which is crucial for predicting behavior in the gastrointestinal tract.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess amount of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to vials containing a fixed volume of each buffer. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

pH of BufferTemperature (°C)Solubility (µg/mL)
1.225Example Data
4.525Example Data
6.825Example Data
7.425Example Data
1.237Example Data
4.537Example Data
6.837Example Data
7.437Example Data

Stability Profile and Forced Degradation Studies

Stability testing is essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[7] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are a cornerstone of this process.[8][9]

The Rationale Behind Forced Degradation

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[7] The primary objectives are:

  • To identify the likely degradation products.

  • To establish the degradation pathways.

  • To demonstrate the specificity of the analytical method by showing that it can separate the parent compound from its degradation products.

A degradation of 5-20% is generally considered optimal for these studies.[8]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC Method Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative_Degradation->Analysis Thermal_Degradation Thermal Degradation (e.g., 80°C, solid state) Thermal_Degradation->Analysis Photolytic_Degradation Photolytic Degradation (ICH Q1B guidelines) Photolytic_Degradation->Analysis API 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidative_Degradation API->Thermal_Degradation API->Photolytic_Degradation Data_Evaluation Data Evaluation: - Purity and Mass Balance - Identification of Degradants Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Stress Conditions

3.3.1 Hydrolytic Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Heat the solution at 60°C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution before analysis. For some quinazoline derivatives, significant degradation is observed under alkaline conditions.[7][10]

  • Neutral Hydrolysis: Dissolve the compound in water and heat at 60°C for a specified time.

3.3.2 Oxidative Degradation

  • Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time.

3.3.3 Thermal Degradation

  • Expose the solid compound to dry heat at 80°C for a specified period.[7]

3.3.4 Photolytic Degradation

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9][11] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.[12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

Key Method Development Considerations:

  • Column: A C18 column is a good starting point for this type of molecule.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve good separation of polar and non-polar compounds.

  • Detection Wavelength: The UV detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Example HPLC Method Parameters (for initial development):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL
Data Presentation: Forced Degradation Results

The results from the forced degradation studies should be tabulated to show the percentage of the parent compound remaining and the formation of any major degradation products.

Stress ConditionDuration% Assay of Parent Compound% Area of Major Degradant(s)Mass Balance (%)
0.1 M HCl, 60°C24 hExample DataExample DataExample Data
0.1 M NaOH, 60°C8 hExample DataExample DataExample Data
3% H₂O₂, RT24 hExample DataExample DataExample Data
Dry Heat, 80°C48 hExample DataExample DataExample Data
Photolytic (ICH Q1B)-Example DataExample DataExample Data

Causality and Self-Validating Systems

The protocols described herein are designed to be self-validating. For instance, in the forced degradation studies, the use of a PDA detector allows for the assessment of peak purity, confirming that the chromatographic peak of the parent compound does not co-elute with any degradation products. The calculation of mass balance, which should ideally be between 95% and 105%, provides confidence that all major degradation products have been detected.

The choice of stress conditions is based on the chemical nature of the quinazoline ring system. For example, the quinazoline ring can be susceptible to hydrolysis, particularly under basic conditions, which justifies the inclusion of strong acid and base stress testing.[7][10] The potential for oxidation of the methanol group also necessitates the inclusion of an oxidative stressor like hydrogen peroxide.

Conclusion

This guide has provided a detailed framework for the systematic evaluation of the solubility and stability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. By following these protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for regulatory submissions, formulation development, and ensuring the overall quality and safety of pharmaceutical products. The methodologies described are grounded in established scientific practices and regulatory expectations, providing a robust foundation for the physicochemical characterization of this important compound.

References

  • Błaszczak-Świątkiewicz, K., Mirowski, M., Kaplińska, K., & Mikiciuk-Olasik, E. (2013). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 70(1), 55-60.
  • Gendugov, M. T., et al. (2022). Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 10(4), 384-394.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Teasenz. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Anselmo, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Pharmaffiliates. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • Mondal, J., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 6(5), 3858-3867.
  • Singh, R., & Singh, S. (2012). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 74(6), 553-557.
  • Singh, R., & Singh, S. (2012). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.
  • Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • Ng, A. (2010).
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. PubChem.
  • Kim, J., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Shivananda, M. K., & Shivarama, B. H. (2011). Antifungal activity studies of some quinazoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 83-86.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. PubChem.
  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

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Foundational

The Quinazoline Nucleus: A Chronicle of Chemical Discovery and Therapeutic Innovation

A Technical Guide for Drug Development Professionals Abstract The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline derivatives, detailing key synthetic milestones, their diverse pharmacological applications, and the intricate signaling pathways they modulate.

The Dawn of Quinazoline Chemistry: Foundational Syntheses

The journey of quinazoline chemistry began in the mid-19th century, marked by a series of pivotal discoveries that laid the groundwork for over 150 years of innovation.

The First Quinazoline Derivative: Griess's "Bicyanoamido Benzoyl"

The first synthesis of a quinazoline-type structure was reported in 1869 by the German chemist Peter Griess.[1][2][3][4] By reacting cyanogen with anthranilic acid, Griess obtained a bicyclic product he named "bicyanoamido benzoyl," now known as 2-cyano-3,4-dihydro-4-oxoquinazoline.[2][3][4] While not the parent quinazoline, this discovery was the first to create the fundamental fused ring system.[4]

Isolation of the Parent Nucleus: Bischler and Gabriel

It was not until 1895 that the parent quinazoline molecule was first synthesized by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[5][6][7] A more practical and satisfactory synthesis was later devised by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[2][5][6] Gabriel's work provided a more accessible route to the core structure, facilitating further exploration of its chemistry. The name "quinazoline" was officially proposed by Widdege in 1887.[2][3][6]

G cluster_timeline Timeline of Early Quinazoline Synthesis y1869 1869 Peter Griess synthesizes the first quinazoline derivative. y1887 1887 Widdege proposes the name 'Quinazoline'. y1895 1895 Bischler & Lang synthesize the parent quinazoline. y1903 1903 Gabriel develops a more practical synthesis.

Caption: Key milestones in the early history of quinazoline synthesis.

Foundational Synthetic Methodologies

The ability to functionalize the quinazoline scaffold was crucial for exploring its therapeutic potential. The Niementowski synthesis, also developed in 1895, became a fundamental method for this purpose.

The Niementowski Quinazoline Synthesis (1895)

The Niementowski reaction involves the thermal condensation of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (also known as quinazolinones).[1][7] This method proved to be highly versatile and remains one of the most common approaches for synthesizing the 3H-quinazolin-4-one ring system, which is a prevalent core in many bioactive molecules.[1]

Protocol: Classical Niementowski Synthesis of 2-Methyl-3H-quinazolin-4-one

  • Objective: To synthesize 2-methyl-3H-quinazolin-4-one from anthranilic acid and acetamide.

  • Reagents:

    • Anthranilic acid (1 equivalent)

    • Acetamide (3-5 equivalents, serves as both reactant and solvent)

  • Procedure:

    • Combine anthranilic acid and an excess of acetamide in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to a temperature of 180-200°C.

    • Maintain the temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should cause the product to crystallize.

    • Add water to the solidified mass to dissolve the excess acetamide.

    • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 2-methyl-3H-quinazolin-4-one.

  • Causality: The high temperature is necessary to drive the condensation and subsequent cyclization, overcoming the activation energy for the formation of the bicyclic system. Using an excess of the amide ensures the reaction goes to completion and can also act as a solvent for the reactants.

G cluster_workflow Niementowski Synthesis Workflow start Combine Anthranilic Acid & Excess Acetamide heat Heat Mixture (180-200°C, 2-4h) start->heat cool Cool to Room Temperature heat->cool precipitate Product Crystallizes cool->precipitate wash Add Water & Filter precipitate->wash purify Recrystallize from Ethanol wash->purify end Pure 2-Methyl-3H-quinazolin-4-one purify->end

Caption: A generalized workflow for the Niementowski quinazoline synthesis.

Transition to Therapeutics: From Alkaloids to Marketed Drugs

The 20th century saw the quinazoline nucleus transition from a chemical curiosity to a privileged scaffold in medicinal chemistry. This was driven by the discovery of naturally occurring quinazoline alkaloids and the subsequent rational design of synthetic derivatives with potent biological activities.

Early Discoveries: Natural Products and Antimalarials

One of the earliest discoveries of a bioactive quinazoline was the alkaloid vasicine (peganine) , isolated in 1888 from the plant Adhatoda vasica.[7] Vasicine is known for its bronchodilator properties.[7] Later, in the mid-20th century, the quinazolinone alkaloid febrifugine , isolated from the Chinese herb Dichroa febrifuga, was identified as a potent antimalarial agent.[8][9] These natural products highlighted the therapeutic potential inherent in the quinazoline framework.

The Age of Rational Drug Design: Antihypertensives and Anticancer Agents

Systematic exploration of synthetic quinazoline derivatives led to major therapeutic breakthroughs.

  • Antihypertensives: In the 1970s, Prazosin was introduced as a potent and selective α1-adrenergic receptor antagonist for the treatment of hypertension. Its success spurred the development of other "zosins" like Terazosin and Doxazosin , all sharing the 4-amino-6,7-dimethoxyquinazoline core.[4]

  • Anticancer Agents: The late 1990s and early 2000s marked a paradigm shift with the development of quinazoline-based tyrosine kinase inhibitors (TKIs). Gefitinib (Iressa) and Erlotinib (Tarceva) were landmark drugs approved for the treatment of non-small cell lung cancer (NSCLC).[4][5] They function by competitively inhibiting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5] This was followed by Lapatinib , a dual EGFR and HER2 inhibitor for breast cancer.[4][5]

Drug Year of Approval (US FDA) Therapeutic Class Mechanism of Action
Prazosin 1976Antihypertensiveα1-adrenergic receptor antagonist
Gefitinib 2003Anticancer (NSCLC)EGFR Tyrosine Kinase Inhibitor
Erlotinib 2004Anticancer (NSCLC)EGFR Tyrosine Kinase Inhibitor
Lapatinib 2007Anticancer (Breast)Dual EGFR/HER2 Tyrosine Kinase Inhibitor

Mechanism of Action: EGFR Inhibition by Quinazoline TKIs

The efficacy of drugs like Gefitinib lies in their ability to disrupt cancer cell signaling. EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades, such as the Ras-MAPK pathway, promoting cell proliferation and survival.

Gefitinib, with its quinazoline core, mimics the adenine ring of ATP and binds reversibly to the ATP-binding pocket of the EGFR kinase domain. This blockade prevents ATP from binding, thereby inhibiting autophosphorylation and shutting down the entire downstream signaling cascade, ultimately leading to the arrest of cancer cell growth.[5]

G cluster_pathway EGFR Signaling and Inhibition by Gefitinib EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Gefitinib Gefitinib (Quinazoline TKI) Gefitinib->EGFR Block INHIBITION ATP ATP ATP->P Ras Ras P->Ras Activates MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Block->P

Sources

Exploratory

In Vitro Evaluation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Cytotoxicity: A Technical Guide

Abstract The quinazoline scaffold is a cornerstone in the development of novel anticancer therapeutics, with several derivatives having reached clinical application.[1] This technical guide outlines a comprehensive strat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in the development of novel anticancer therapeutics, with several derivatives having reached clinical application.[1] This technical guide outlines a comprehensive strategy for the in vitro cytotoxic evaluation of a specific quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. While the cytotoxic profile of this particular compound is not yet extensively documented, its structural similarity to other biologically active quinazolines warrants a thorough investigation into its potential as an anticancer agent. This document provides a detailed framework for researchers, scientists, and drug development professionals to assess its cytotoxic activity, elucidate its potential mechanism of action, and generate the foundational data necessary for further preclinical development. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of results, thereby offering a scientifically rigorous and efficient path for the evaluation of this promising compound.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. In oncology, they have emerged as particularly potent agents, primarily due to their ability to interact with key molecular targets involved in cancer cell proliferation, survival, and metastasis.[2] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a quinazoline core and function by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1] The therapeutic success of these agents underscores the potential of novel quinazoline derivatives to yield effective and targeted cancer therapies.

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Molecular Formula: C₁₅H₁₀Cl₂N₂O, Molecular Weight: 305.16 g/mol ) is a quinazoline derivative that has been identified as a related compound to Lorazepam. While its primary pharmacological profile may not be in oncology, the inherent biological activity of the quinazoline nucleus suggests a potential for cytotoxic effects against cancer cells. This guide, therefore, proposes a systematic in vitro evaluation to uncover any such anticancer properties.

Strategic Approach to Cytotoxicity Evaluation

A robust in vitro cytotoxicity assessment of a novel compound requires a multi-faceted approach. We will employ a panel of assays that measure different cellular endpoints to build a comprehensive profile of the compound's activity. This strategy mitigates the risk of assay-specific artifacts and provides a more holistic understanding of the cytotoxic mechanism.

Our proposed evaluation is structured as follows:

  • Phase 1: Primary Cytotoxicity Screening: To determine the compound's general cytotoxic potential across a panel of cancer cell lines.

  • Phase 2: Dose-Response Analysis and IC₅₀ Determination: To quantify the compound's potency.

  • Phase 3: Mechanistic Investigation: To explore the potential cellular pathways through which the compound exerts its cytotoxic effects.

G cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Potency Determination cluster_phase3 Phase 3: Mechanistic Studies p1_start Start: Compound Synthesis & Characterization p1_cell_selection Cell Line Panel Selection p1_start->p1_cell_selection p1_screening Single High-Dose Screening p1_cell_selection->p1_screening p1_endpoint Endpoint: % Cell Viability p1_screening->p1_endpoint p2_dose_response Dose-Response Assay p1_endpoint->p2_dose_response p2_ic50 IC50 Calculation p2_dose_response->p2_ic50 p3_apoptosis Apoptosis Assays p2_ic50->p3_apoptosis p3_cell_cycle Cell Cycle Analysis p3_apoptosis->p3_cell_cycle p3_pathway Targeted Pathway Analysis p3_cell_cycle->p3_pathway

Phase 1: Primary Cytotoxicity Screening

Rationale and Experimental Design

The initial step is to determine if 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol exhibits any cytotoxic activity against cancer cells. A single, relatively high concentration of the compound will be tested against a diverse panel of human cancer cell lines. This approach is efficient for identifying "hits" that warrant further investigation.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell lines is critical for the relevance of the screening results. We recommend a panel that includes representatives from different cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of the compound's activity.[3] Furthermore, including both well-established and more specialized cell lines can provide valuable insights.[4] For example, using cell lines with known sensitivities or resistance to other quinazoline-based drugs can offer preliminary mechanistic clues.

  • Concentration Selection: For a novel compound with no prior cytotoxicity data, a starting concentration in the range of 10 to 100 µM is a common practice in initial screens.[5] This range is typically high enough to elicit a response if the compound is active, without being excessively toxic due to non-specific effects.

Recommended Cancer Cell Line Panel
Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive, well-characterized.
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer, widely used.
HCT116 Colorectal CarcinomaWild-type p53, good for DNA damage studies.
HeLa Cervical AdenocarcinomaA robust and widely used cell line.
K562 Chronic Myelogenous LeukemiaSuspension cell line, good for hematological malignancy studies.
Normal Cell Line (e.g., hTERT-immortalized fibroblasts) Non-cancerousTo assess selectivity and general toxicity.[4]
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol at the chosen screening concentration (e.g., 50 µM) for 48-72 hours. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Phase 2: Dose-Response Analysis and IC₅₀ Determination

Rationale and Experimental Design

Once cytotoxic activity is confirmed in the primary screen, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by treating the most sensitive cell lines with a range of compound concentrations.

Causality Behind Experimental Choices:

  • Concentration Range: A broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar), should be tested to generate a complete dose-response curve.[5]

  • Assay Triangulation: To ensure the robustness of the IC₅₀ values, it is highly recommended to use at least two different cytotoxicity assays with distinct endpoints. This approach helps to rule out compound interference with a specific assay's chemistry.[6]

Experimental Protocols

In addition to the MTT assay, we recommend the following:

Sulforhodamine B (SRB) Assay: This assay measures cell density based on the quantification of total cellular protein content.[6]

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6]

Step-by-Step Methodology (General):

  • Cell Seeding: As described for the MTT assay.

  • Compound Treatment: Treat cells with a serial dilution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for 48-72 hours.

  • Assay-Specific Steps: Follow the specific protocols for the MTT, SRB, or LDH assay.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation

Summarize the IC₅₀ values in a clear and concise table for easy comparison across different cell lines and assays.

Cell LineAssayIC₅₀ (µM)
MCF-7 MTT[Experimental Value]
SRB[Experimental Value]
LDH[Experimental Value]
MDA-MB-231 MTT[Experimental Value]
SRB[Experimental Value]
LDH[Experimental Value]
A549 MTT[Experimental Value]
SRB[Experimental Value]
LDH[Experimental Value]

Phase 3: Mechanistic Investigation

Based on the known mechanisms of other quinazoline derivatives, we can hypothesize that 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol may exert its cytotoxic effects through one or more of the following pathways:

  • Inhibition of EGFR Signaling: A common mechanism for quinazoline-based anticancer drugs.[1][7]

  • Disruption of Tubulin Polymerization: Leading to mitotic arrest and apoptosis.[8][9]

  • Induction of DNA Damage: Triggering the DNA damage response (DDR) pathway.[10][11]

Investigating Apoptosis and Cell Cycle Arrest

Rationale: Many cytotoxic agents induce apoptosis (programmed cell death) and/or cause cell cycle arrest.

Recommended Assays:

  • Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptosis by flow cytometry.

  • Caspase-3/7 Activity Assay: To measure the activity of executioner caspases.

  • Cell Cycle Analysis by PI Staining and Flow Cytometry: To determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M arrest is characteristic of tubulin inhibitors).[9]

Elucidating the Molecular Mechanism

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to probe specific signaling pathways.

G cluster_egfr EGFR Signaling Pathway cluster_tubulin Tubulin Polymerization cluster_dna DNA Damage Response egfr EGFR ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules mitosis Mitosis microtubules->mitosis dna_damage DNA Damage atm_atr ATM/ATR dna_damage->atm_atr chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 cell_cycle_arrest Cell Cycle Arrest chk1_chk2->cell_cycle_arrest apoptosis Apoptosis chk1_chk2->apoptosis compound 6-Chloro-4-(o-chlorophenyl)- 2-quinazoline methanol compound->egfr Inhibition compound->tubulin Inhibition compound->dna_damage Induction

Experimental Approaches:

  • Western Blotting: To analyze the phosphorylation status of key proteins in the EGFR pathway (e.g., EGFR, Akt, ERK) or markers of DNA damage (e.g., γH2AX).

  • Tubulin Polymerization Assay: An in vitro assay to directly measure the effect of the compound on microtubule formation.

  • Immunofluorescence Microscopy: To visualize the effects on the microtubule network within cells.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial in vitro cytotoxic evaluation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. By following the proposed phased approach, researchers can efficiently determine the compound's anticancer potential, quantify its potency, and gain valuable insights into its mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models and more detailed toxicological profiling. The exploration of novel quinazoline derivatives like the one discussed herein remains a promising avenue in the ongoing search for more effective and targeted cancer therapies.

References

  • Crown Bioscience. (2024, July 8). DNA Damage Response and DNA Repair in Cancer. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • MDPI. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. (2021, June 1). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. [Link]

  • National Center for Biotechnology Information. (n.d.). DNA Damage Response Genes and the Development of Cancer Metastasis. [Link]

  • National Center for Biotechnology Information. (n.d.). Which concentrations are optimal for in vitro testing?. [Link]

  • National Center for Biotechnology Information. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • PubMed. (2023, June 2). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]

  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?. [Link]

  • MDPI. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • National Center for Biotechnology Information. (n.d.). The DNA Damage Response and Inflammation in Cancer. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

  • Taylor & Francis Online. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. [Link]

  • MDPI. (n.d.). DNA Damage and Its Role in Cancer Therapeutics. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • PubMed. (2022, December 5). Targeting DNA damage response pathways in cancer. [Link]

  • YouTube. (2023, August 26). Microtubule Inhibitors Mechanism of Action. [Link]

  • YouTube. (2023, July 14). Tips for Illustrating Biological Pathways. [Link]

  • ACS Publications. (2022, October 20). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting DNA damage response pathways in cancer. [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • National Center for Biotechnology Information. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Drug Development”. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Cellular Investigation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

For Research Use Only Authored by: Gemini, Senior Application Scientist Introduction The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with significant the...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

Authored by: Gemini, Senior Application Scientist

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic activities.[1][2] Notably, this heterocyclic structure is central to the design of numerous anticancer agents, many of which function as potent inhibitors of key signaling molecules like epidermal growth factor receptor (EGFR) tyrosine kinases and tubulin.[1][3][4] Compounds bearing the quinazoline core have demonstrated efficacy in inducing cell cycle arrest and apoptosis across a wide range of cancer cell lines.[2][5][6]

This document provides a detailed experimental framework for the initial cellular characterization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No. 773871-49-1).[7][8] While this specific molecule is cataloged as a lorazepam-related compound, its structural features warrant investigation into its potential as a novel antiproliferative or cytotoxic agent.[9][10] The following protocols are designed to guide researchers in assessing its biological activity, determining its effective concentration, and elucidating its potential mechanism of action in cancer cell culture models.

Compound Characteristics

PropertyValueSource
IUPAC Name [6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]methanol[11]
Molecular Formula C₁₅H₁₀Cl₂N₂O[8][12]
Molecular Weight 305.16 g/mol [8]
Appearance Neat Solid (Assumed)[11]
Purity >95% (Typical)[10][11]

PART 1: Initial Handling and Preparation

Reconstitution of the Compound

The solubility of a novel compound is a critical first step. Due to its heterocyclic aromatic nature, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is predicted to be soluble in organic solvents.

Protocol: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Begin by attempting to dissolve the compound in 100% dimethyl sulfoxide (DMSO). This is a standard solvent for initial in vitro screening of novel small molecules.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM.

    • Calculation Example (for 10 mM):Mass (mg) = 10 mmol/L * 0.001 L * 305.16 g/mol * 1000 mg/g = 3.05 mg. Dissolve 3.05 mg in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the pre-weighed compound. Vortex thoroughly for several minutes. Gentle warming in a 37°C water bath may be required to facilitate complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Causality Note: Creating a high-concentration stock in DMSO allows for minimal solvent carryover into the cell culture medium, as final concentrations will be achieved through serial dilution. DMSO concentrations in the final culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: Core Experimental Workflow

This section outlines a logical progression of experiments to characterize the biological effects of the compound on cancer cells.

G cluster_0 Phase 1: Screening & Viability cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification A Select Cancer Cell Lines (e.g., A549, MCF-7, PC-3) B Determine IC50 Value (MTT / CellTiter-Glo Assay) A->B Culture & Treat C Apoptosis Assay (Annexin V / PI Staining) B->C Based on IC50 D Cell Cycle Analysis (Propidium Iodide Staining) B->D Based on IC50 E Western Blot Analysis (Caspase-3, PARP, Cyclins) C->E Confirm Apoptosis D->E Investigate Arrest F Kinase Profiling Assay (e.g., EGFR, VEGFR) E->F Hypothesize Target G Tubulin Polymerization Assay E->G Hypothesize Target

Figure 1: A phased experimental workflow for characterizing a novel quinazoline derivative.

Cell Line Selection and Culture
  • Rationale: The broad family of quinazoline derivatives has shown activity against lung, breast, prostate, and colon cancers.[1][2] Therefore, a panel of cell lines representing different cancer types is recommended for initial screening.

  • Recommended Cell Lines:

    • A549 (Non-small cell lung cancer): Often used for EGFR inhibitor studies.

    • MCF-7 (Breast cancer, ER+): A standard model for breast cancer research.

    • PC-3 (Prostate cancer): A common model for androgen-independent prostate cancer.

    • HCT116 (Colorectal cancer): A well-characterized colon cancer cell line.

  • Culture Conditions: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This initial assay determines the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol stock solution in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

PART 3: Elucidating the Mechanism of Action

Based on the determined IC₅₀ value, subsequent experiments should be performed at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) to investigate how the compound affects the cells.

Apoptosis Induction

Many quinazoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis).[2][4][6]

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

Potential Signaling Pathways

Given the extensive literature on quinazolines, a primary hypothesis is the inhibition of a protein kinase cascade or interference with microtubule dynamics.[1][4][6]

G cluster_pathway Downstream Signaling GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Compound->EGFR Inhibition? AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Hypothesized inhibition of the EGFR signaling pathway by the quinazoline derivative.

Protocol: Western Blot Analysis for Key Proteins

  • Protein Extraction: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.

    • Suggested Primary Antibodies:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP

      • Cell Cycle: Cyclin D1, Cyclin B1, p21

      • Signaling (based on Figure 2): p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK

      • Loading Control: β-Actin or GAPDH

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

Conclusion and Future Directions

This document provides a foundational strategy for the in vitro evaluation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. The results from these experiments will establish whether the compound possesses antiproliferative activity and will offer initial insights into its mechanism of action. Positive findings, such as a low micromolar IC₅₀ and evidence of apoptosis induction, would justify further investigation, including broader kinase profiling, tubulin polymerization assays, and eventual progression to in vivo models.

References

  • Al-Suwaidan, I. A., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). Available at: [Link]

  • Kaur, R., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Jadhav, P., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules. Available at: [Link]

  • Wang, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Pharmaffiliates. Available at: [Link]

  • Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. GSRS. Available at: [Link]

  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Omsynth Lifesciences. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Solubilization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for In Vivo Studies

Introduction: The Formulation Challenge 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a heterocyclic compound belonging to the quinazoline class of molecules.[1][2] Many quinazoline derivatives exhibit poor aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a heterocyclic compound belonging to the quinazoline class of molecules.[1][2] Many quinazoline derivatives exhibit poor aqueous solubility due to their rigid, aromatic structures, a characteristic that often extends to halogenated compounds.[1][3][4] This low solubility presents a significant hurdle for in vivo research, as it can lead to poor absorption, low bioavailability, and high variability in experimental results.[5][6][7]

This document provides a comprehensive guide for researchers on strategies to effectively dissolve 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for administration in preclinical animal models. The methodologies described are based on established principles for formulating Biopharmaceutics Classification System (BCS) Class II/IV compounds (low solubility, high/low permeability).[5][8][9] The core objective is to create a homogenous, stable dosing vehicle that ensures consistent and reproducible exposure of the target compound in vivo.

Physicochemical Profile (Inferred)

Specific experimental data for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is not widely published.[1] However, based on its chemical structure (C₁₅H₁₀Cl₂N₂O, M.W. 305.16), we can infer the following properties that guide formulation strategy:[10][11][12]

  • High Lipophilicity: The presence of two chlorophenyl groups and a quinazoline core suggests the molecule is highly lipophilic (a "grease-ball" type compound) with a high predicted LogP.[5]

  • Poor Aqueous Solubility: As a consequence of its lipophilicity, the compound is expected to be practically insoluble in water.

  • Crystalline Solid: The compound is likely a crystalline solid, which may require significant energy to break the crystal lattice for dissolution.[5]

  • Weakly Basic: The nitrogen atoms in the quinazoline ring may impart weakly basic properties, suggesting that solubility could be pH-dependent, though this is often insufficient for solubilization at physiological pH.

Strategic Approach to Formulation Development

A systematic, tiered approach is recommended to identify a suitable vehicle. The goal is to start with the simplest systems and progress to more complex ones only if necessary. The choice of the final formulation will depend on the required dose, the route of administration (e.g., oral, intraperitoneal, intravenous), and the specific animal model.

For all in vivo work, it is critical to use high-purity, sterile components and adhere to institutional (IACUC) and national guidelines for the use of non-pharmaceutical grade compounds.[13][14] All excipients selected should be on the FDA's Generally Recognized as Safe (GRAS) list where possible.[15][16][17]

Formulation_Strategy cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Validation & Use Start Define Target Dose & Route of Administration Solubility_Test Screen Solubility in GRAS Solvents & Oils Start->Solubility_Test CoSolvent Strategy 1: Co-Solvent System Solubility_Test->CoSolvent Soluble in Co-solvents? Cyclodextrin Strategy 2: Cyclodextrin Complex Solubility_Test->Cyclodextrin Insoluble? Try Complexation Lipid Strategy 3: Lipid-Based System Solubility_Test->Lipid High Dose or Oral Route? Stability Assess Formulation Stability (Precipitation, Clarity) CoSolvent->Stability Cyclodextrin->Stability Lipid->Stability Toxicity Vehicle Toxicity Pilot Study (If necessary) Stability->Toxicity Dosing Proceed with In Vivo Dosing Toxicity->Dosing

Caption: Workflow for selecting an in vivo formulation strategy.

Formulation Protocols

Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound and organic solvents.

Protocol 1: Co-Solvent Systems

Co-solvent systems are often the first choice for parenteral and oral administration in discovery research due to their simplicity.[18][19][20] The strategy involves dissolving the drug in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.

Common Excipients:

  • Organic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Polyethylene glycol 400 (PEG400), Ethanol.

  • Surfactants (Optional): Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL).

  • Aqueous Vehicles: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W).

Step-by-Step Protocol:

  • Initial Solubilization: Weigh the required amount of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol into a sterile glass vial. Add a minimal volume of the primary organic solvent (e.g., DMSO).

  • Energy Input: Vortex or sonicate the mixture gently until the compound is fully dissolved. A clear solution with no visible particulates should be observed. This is a critical self-validation step.

  • Intermediate Dilution (if using PEG400): If using a combination like DMSO and PEG400, add the PEG400 to the DMSO concentrate and mix thoroughly.

  • Aqueous Dilution: While vortexing, slowly add the aqueous vehicle (e.g., saline) dropwise to the organic solution. Causality Note: Rapid addition can cause the drug to precipitate out of solution. The final concentration of the organic solvent should be kept as low as possible (typically <10% for DMSO) to minimize vehicle toxicity.

  • Final Inspection: After final dilution, inspect the solution for any signs of precipitation or cloudiness. The solution must remain clear. Let it stand for 15-30 minutes and re-inspect before administration.

Example Formulations (for a 10 mg/mL target concentration):

Formulation IDComponent 1Component 2Component 3Final Vehicle Composition (v/v/v)
CS-1 DMSOPEG400Saline10% DMSO / 40% PEG400 / 50% Saline
CS-2 DMSOTween® 80D5W5% DMSO / 5% Tween® 80 / 90% D5W
CS-3 DMAKolliphor® ELPBS10% DMA / 10% Kolliphor® EL / 80% PBS
Protocol 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core, capable of encapsulating poorly soluble drug molecules to form water-soluble inclusion complexes.[21][22][23][24] This method is particularly useful for parenteral administration as it can avoid the use of organic solvents.[21][25][26]

Recommended Excipient:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and favorable safety profile.[25][26][27]

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. Warming the solution slightly (to 30-40°C) can aid in dissolving the cyclodextrin.

  • Add Compound: Weigh the required amount of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and add it to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. For optimal complexation, the suspension should be stirred or shaken at room temperature for 12-24 hours.

  • Clarification: After the complexation period, the solution should be clarified by filtering through a 0.22 µm sterile syringe filter to remove any undissolved drug particles. This step is crucial for ensuring a true solution is administered.

  • Concentration Verification (Optional but Recommended): The concentration of the final filtered solution can be verified by a suitable analytical method (e.g., HPLC-UV) to confirm the solubility enhancement.

Example Formulation (for a 5 mg/mL target concentration):

Formulation IDComponent 1Component 2Final Vehicle Composition (w/v)
CD-1 HP-β-CDSterile Saline30% HP-β-CD in 0.9% NaCl
Protocol 3: Lipid-Based Formulations (for Oral Administration)

For oral dosing, lipid-based formulations can significantly enhance bioavailability by presenting the drug in a solubilized state, which facilitates absorption through the gastrointestinal tract.[5][8][9][28]

Common Excipients:

  • Oils: Sesame oil, corn oil, medium-chain triglycerides (MCT).

  • Surfactants: Kolliphor® EL, Kolliphor® RH 40, Tween® 80.

  • Co-solvents: Transcutol® HP, PEG400.

This protocol describes a simple lipid solution. For more advanced systems like Self-Emulsifying Drug Delivery Systems (SEDDS), further optimization is required.[23][29]

Step-by-Step Protocol:

  • Excipient Screening: In small-scale screening experiments, determine the solubility of the compound in various oils and surfactants.

  • Vehicle Preparation: Select the oil or mixture of excipients that provides the best solubility.

  • Dissolution: Add the weighed compound to the lipid vehicle in a glass vial.

  • Energy Input: Gently warm the mixture (40-50°C) while stirring or vortexing. Sonication can also be used to facilitate dissolution. Causality Note: Warming reduces the viscosity of the oil, increasing the dissolution rate.

  • Final Inspection: Continue mixing until a clear, homogenous solution is obtained. Visually inspect for any undissolved particles before use.

Example Formulation (for a 20 mg/mL target concentration):

Formulation IDComponent 1Component 2Final Vehicle Composition (v/v)
LBF-1 Sesame OilKolliphor® EL80% Sesame Oil / 20% Kolliphor® EL

Final Considerations and Best Practices

  • Vehicle Toxicity: Always run a pilot study with the chosen vehicle alone in a small group of animals to ensure it does not cause adverse effects that could confound the study results. Halogenated aromatic compounds can have inherent toxicity, which should be distinguished from vehicle effects.[30][31]

  • Stability: Formulations should ideally be prepared fresh each day. If storage is required, conduct a short-term stability assessment by storing an aliquot under the intended conditions and visually inspecting for precipitation before use.

  • Route of Administration: The viscosity and composition of the formulation must be appropriate for the intended route. For example, IV injections require sterile, aqueous-based, low-volume solutions, while oral gavage can accommodate oily vehicles.

  • Dose Volume: Keep the administration volume as low as possible and consistent with animal welfare guidelines.

References

  • Vertex AI Search. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC - NIH. Retrieved January 22, 2026.
  • Loftsson, T. (2020). Cyclodextrins in Parenteral Formulations. PubMed. Retrieved January 22, 2026.
  • Pitha, J., & Pescun, B. (n.d.). The potential use of cyclodextrins in parenteral formulations.
  • Pitha, J., & Pescun, B. (n.d.). The Potential Use of Cyclodextrins in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology. Retrieved January 22, 2026.
  • National Institutes of Health (NIH). (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved January 22, 2026.
  • Various Authors. (2022). PERSPECTIVE Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update.
  • Pharma Excipients. (2017). lipid based formulations of biopharmaceutics classification system (bcs)
  • American Pharmaceutical Review. (2020). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved January 22, 2026.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems. Retrieved January 22, 2026.
  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds. Retrieved January 22, 2026.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 22, 2026.
  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Retrieved January 22, 2026.
  • Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Retrieved January 22, 2026.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 22, 2026.
  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. Retrieved January 22, 2026.
  • Ovid. (n.d.).
  • ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Retrieved January 22, 2026.
  • Various Authors. (2025). Co-solvent: Significance and symbolism. Retrieved January 22, 2026.
  • National Institutes of Health (NIH). (n.d.).
  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved January 22, 2026.
  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Retrieved January 22, 2026.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved January 22, 2026.
  • National Institutes of Health (NIH). (n.d.). Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Retrieved January 22, 2026.
  • LGC Standards. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol. Retrieved January 22, 2026.
  • ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved January 22, 2026.
  • PubMed. (2021). Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. Retrieved January 22, 2026.
  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved January 22, 2026.
  • gsrs. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Retrieved January 22, 2026.
  • Wikipedia. (n.d.). Generally recognized as safe. Retrieved January 22, 2026.
  • Ask USDA. (n.d.). What are Generally Recognized As Safe Additives?. Retrieved January 22, 2026.
  • Pharmaffiliates. (n.d.). CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved January 22, 2026.
  • PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved January 22, 2026.
  • FDA. (2023). Generally Recognized as Safe (GRAS). Retrieved January 22, 2026.
  • Natural Products Association. (n.d.). Generally Recognized as Safe (GRAS). Retrieved January 22, 2026.
  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde | C15H8Cl2N2O | CID 617488. Retrieved January 22, 2026.
  • ResearchGate. (n.d.). Generally Recognized as Safe (GRAS). Retrieved January 22, 2026.
  • MSD Veterinary Manual. (n.d.). Poisoning of Animals by Persistent Halogenated Pollutants (PHPs) - Toxicology. Retrieved January 22, 2026.
  • Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved January 22, 2026.
  • Florida State University. (n.d.). Animal Care and Use Committee Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research. Retrieved January 22, 2026.
  • University of Washington. (n.d.). Non-Pharmaceutical Grade Substances in Laboratory Animals – Office of Animal Welfare. Retrieved January 22, 2026.

Sources

Method

Application Note: High-Throughput Quantification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in Human Plasma using LC-MS/MS

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in human plasma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology leverages a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Introduction

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a key chemical entity, recognized as a related compound to Lorazepam, a widely prescribed anxiolytic and anticonvulsant medication.[3][4][5] Accurate quantification of this and related compounds in biological matrices is paramount for comprehensive pharmacokinetic profiling, metabolism studies, and impurity analysis in drug development. The inherent complexity and low concentration levels of such analytes in biological samples necessitate highly selective and sensitive analytical techniques. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its superior sensitivity, specificity, and wide dynamic range.

This application note provides a detailed, step-by-step protocol for the analysis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in human plasma. The rationale behind each step is explained to provide a deeper understanding of the method's principles and to ensure its successful implementation and validation in a regulated laboratory environment.

Analyte and Internal Standard Information

  • Analyte: 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

    • Molecular Formula: C₁₅H₁₀Cl₂N₂O[2][6]

    • Molecular Weight: 305.16 g/mol [2][6]

    • Chemical Structure:

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency, such as Lorazepam-d4, can be utilized. The use of an appropriate IS is critical for correcting for variability in sample preparation and instrument response.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data caption Figure 1: Overall experimental workflow.

Figure 1: Overall experimental workflow.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used solvent for this purpose as it efficiently precipitates proteins while keeping the analyte of interest in solution.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • To 100 µL of human plasma in each tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters should be optimized to achieve good peak shape, resolution from matrix components, and high sensitivity. The following are recommended starting conditions, which should be further optimized in your laboratory.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

Based on the structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (MW 305.16), the protonated molecule [M+H]⁺ is expected at m/z 306.1. Fragmentation is predicted to occur at the methanol group.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol 306.1275.1 (Quantifier)15025 (Optimizable)
306.1239.1 (Qualifier)15035 (Optimizable)
Internal Standard (e.g., Lorazepam-d4) To be determined based on the selected ISTo be determined150To be optimized

Note: The collision energies provided are starting points and should be optimized for the specific instrument being used to achieve the highest signal intensity.

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines from the FDA and EMA to ensure its reliability for the intended application.[1][2] The validation should encompass the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used. The range should cover the expected concentrations in study samples.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components. This can be assessed by comparing the peak area of the analyte in post-extraction spiked blank plasma to that of a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Data Presentation

The following table summarizes the expected performance characteristics of the method based on similar validated assays for related compounds.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor CV ≤ 15%

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and other studies in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data that meets regulatory expectations.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. 2011. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link]

  • PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. [Link]

  • GSRS. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • Omsynth Lifesciences. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • Office of Justice Programs. Enhanced Studies of LC/MS/MS Capabilities to Analyze Toxicology Postmortem Samples. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Google Patents. Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • ResearchGate. MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. [Link]

  • PubChem. 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. [Link]

  • de Castro, A., et al. (2006). Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples.
  • Hempel, G. (2006). A method for rapid determination of lorazepam by high-performance liquid chromatography. Therapeutic Drug Monitoring, 28(1), 84-88.
  • Melanson, S. E. F., et al. (2011). Quantification of total and unbound concentrations of lorazepam, oxazepam and temazepam in human plasma by ultrafiltration and LC–MS/MS. Bioanalysis, 3(8), 843-852.
  • ResearchGate. A rapid UPLC-MS/MS Method for Determination of Lorazepam in Human Plasma and its Application to Pharmacokinetic Study. [Link]

  • SCIEX. A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]

  • Pharmaffiliates. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • Waters. LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

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Application

Application Notes and Protocols for the Evaluation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in Kinase Inhibition Assays

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist, Gemini AI Abstract The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Abstract

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs targeting oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (C₁₅H₁₀Cl₂N₂O, MW: 305.16 g/mol [3][4]) in kinase inhibition assays. While specific inhibitory data for this compound is not extensively documented in publicly available literature, its structural features strongly suggest potential activity as a kinase inhibitor. These notes offer a framework for the systematic evaluation of this compound, from initial characterization to detailed biochemical and cell-based functional assays.

Introduction: The Quinazoline Scaffold as a Privileged Kinase Inhibitor Motif

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a frequent driver of human diseases, particularly cancer, making them a major class of therapeutic targets. The quinazoline core has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding pocket.[1] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are 4-anilinoquinazoline derivatives that effectively inhibit EGFR tyrosine kinase activity.[2]

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, also known as Lorazepam Related Compound E[3][4], belongs to this promising class of molecules. Its chemical structure warrants investigation into its potential as a kinase inhibitor. This guide provides the foundational protocols to empower researchers to undertake this investigation.

Chemical Structure and Properties
PropertyValueSource
IUPAC Name [6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]methanol[3]
Synonyms 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, Lorazepam Related Compound E[3][4]
CAS Number 773871-49-1[3][4]
Molecular Formula C₁₅H₁₀Cl₂N₂O[3][4]
Molecular Weight 305.16 g/mol [3][4]

Foundational Protocols: Compound Handling and Preparation

Accurate and reproducible results begin with proper compound handling. Due to the hydrophobic nature of many kinase inhibitors, including quinazoline derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6][7][8]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

Objective: To prepare a concentrated stock solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for serial dilution in subsequent assays.

Materials:

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.001 L × 305.16 g/mol = 3.05 mg

Procedure:

  • Weighing: Accurately weigh 3.05 mg of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and transfer it to a sterile amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is slow.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][6]

Causality and Best Practices:

  • Why Anhydrous DMSO? Many organic compounds can degrade in the presence of water. Anhydrous DMSO minimizes this risk.[8]

  • Why Amber Vials? To protect the compound from potential photodegradation.

  • Why Aliquot? Repeatedly freezing and thawing a stock solution can lead to compound precipitation and degradation, affecting concentration accuracy.[5]

G cluster_prep Compound Preparation Workflow weigh Weigh Compound (e.g., 3.05 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso Transfer to vial dissolve Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated compound stock solution.

Biochemical Kinase Inhibition Assays

Biochemical assays are the first step in characterizing a compound's direct inhibitory effect on a purified kinase. These assays measure the enzymatic activity of the kinase in a controlled, cell-free environment. A widely used and robust method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][6][9]

Protocol 3.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol against a target kinase (e.g., EGFR, VEGFR-2).

Principle: The ADP-Glo™ assay is a two-step luminescent assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the kinase activity.[3][6]

Materials:

  • Purified, active kinase (e.g., recombinant human EGFR)

  • Specific kinase substrate (e.g., a poly(Glu,Tyr) peptide for EGFR)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase, often provided with the enzyme)

  • Test compound stock solution (10 mM in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock solution in DMSO.

    • Further dilute this series into the appropriate kinase reaction buffer to create 4X working concentrations. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%, a level tolerated by most enzymes.[7]

  • Kinase Reaction Setup (example for a 20 µL final volume):

    • To each well of a white assay plate, add:

      • 5 µL of 4X test compound dilution (or DMSO vehicle control).

      • 10 µL of 2X Kinase/Substrate mixture (prepared in kinase buffer).

    • Initiate the reaction by adding 5 µL of 4X ATP solution (prepared in kinase buffer).

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (DMSO only) as 100% activity and a no-enzyme or maximally inhibited control as 0% activity.

    • Plot the normalized activity (%) against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validating System & Causality:

  • ATP Concentration: The assay should be run at an ATP concentration close to the Michaelis constant (Km) for the specific kinase. This ensures that the inhibitor competes effectively with ATP for binding.

  • Controls are Critical:

    • Positive Control (Vehicle): Establishes 100% kinase activity.

    • Negative Control (No Enzyme): Defines the background signal.

    • Reference Inhibitor: A known inhibitor for the target kinase (e.g., Gefitinib for EGFR) should be run in parallel to validate the assay performance.

  • Z'-Factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent.

G cluster_assay Biochemical IC₅₀ Determination Workflow start Start: Kinase Reaction add_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) start->add_reagent incubate1 Incubate 40 min add_reagent->incubate1 add_detection Add Kinase Detection Reagent (Convert ADP to ATP) incubate1->add_detection incubate2 Incubate 30-60 min add_detection->incubate2 read Measure Luminescence incubate2->read

Caption: Key steps in the ADP-Glo™ kinase assay detection phase.

Cell-Based Functional Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can enter cells, engage its target in a physiological context, and elicit a functional response.

Protocol 4.1: Inhibition of EGFR Phosphorylation in A431 Cells

Objective: To measure the ability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to inhibit ligand-induced EGFR autophosphorylation in a human cancer cell line that overexpresses EGFR (e.g., A431).

Principle: In response to EGF stimulation, EGFR dimerizes and autophosphorylates on specific tyrosine residues. This phosphorylation can be quantified using methods like cell-based ELISA or Western Blotting, providing a direct readout of kinase activity within the cell.

Materials:

  • A431 human epidermoid carcinoma cell line

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Recombinant human EGF

  • Test compound

  • Cell-Based Phospho-EGFR ELISA Kit or antibodies for Western Blotting (anti-phospho-EGFR and anti-total-EGFR)

  • Lysis buffer with protease and phosphatase inhibitors

  • Microplate reader (for ELISA) or Western Blot imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture A431 cells according to standard protocols.

    • Seed cells into a 96-well plate (for ELISA) or a 6-well plate (for Western Blotting) and allow them to adhere overnight.

  • Serum Starvation and Treatment:

    • The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours. This reduces basal EGFR activity.

    • Add serial dilutions of the test compound (prepared in serum-free medium) to the cells and incubate for 1-2 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation:

    • Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells (except for the unstimulated control).

    • Incubate for 10 minutes at 37°C.

  • Cell Lysis and Analysis:

    • For Cell-Based ELISA: Immediately fix the cells and follow the manufacturer's protocol for the phospho-EGFR ELISA kit.[5] This typically involves permeabilization, blocking, incubation with primary antibodies (anti-phospho-EGFR and a normalization antibody like anti-total-EGFR), followed by a labeled secondary antibody and substrate addition.

    • For Western Blot: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration, then perform SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR.[11][12]

  • Data Analysis:

    • ELISA: Read absorbance at the appropriate wavelength. Normalize the phospho-EGFR signal to the total EGFR signal.

    • Western Blot: Use densitometry to quantify band intensity. Normalize the phospho-EGFR band intensity to the total EGFR band intensity.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Causality and Best Practices:

  • Why Serum Starve? FBS contains growth factors that can activate EGFR, leading to high background phosphorylation. Starvation synchronizes the cells and lowers this basal activity.

  • Phosphatase Inhibitors: These are essential in the lysis buffer to preserve the phosphorylation state of the proteins after cell lysis.

  • Total vs. Phospho: Normalizing the phosphorylated protein signal to the total protein signal accounts for any variations in cell number or protein loading between wells, ensuring a more accurate measure of inhibition.[11]

Assessing Cellular Viability and Proliferation

A key downstream consequence of inhibiting oncogenic kinases is the reduction of cancer cell proliferation. The MTT assay is a standard colorimetric method to assess this effect.

Protocol 5.1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol on the viability and proliferation of a cancer cell line.

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Kinase Selectivity Profiling

A critical step in drug development is to understand the selectivity of an inhibitor. A compound that inhibits multiple kinases may have unintended off-target effects or, conversely, beneficial polypharmacology. Kinase selectivity is typically assessed by screening the compound against a large panel of purified kinases. Several commercial services offer this profiling.[1][15][16]

Approach:

  • Select a Service: Choose a contract research organization (CRO) that offers a broad kinase panel screen (e.g., Promega, Reaction Biology, Pharmaron).[1][15][17]

  • Concentration Selection: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against the entire panel.

  • Data Analysis: The results are reported as percent inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).

  • Follow-up: For any identified off-target hits, full IC₅₀ dose-response curves should be generated to determine the potency of inhibition.

The goal is to identify compounds with high potency for the intended target and minimal activity against other kinases, particularly those known to cause toxicity.

G cluster_profiling Kinase Inhibitor Characterization Funnel biochem Biochemical Assay (e.g., ADP-Glo™) Determines IC₅₀ cell_based Cell-Based Assay (e.g., Phospho-EGFR) Determines Cellular Potency biochem->cell_based Confirms cell permeability & target engagement viability Cell Viability Assay (e.g., MTT) Measures Functional Outcome cell_based->viability Links target inhibition to phenotype selectivity Kinase Selectivity Panel Identifies On- and Off-Targets viability->selectivity Assess broader kinome effects lead Lead Candidate selectivity->lead Informs on safety & mechanism

Caption: A logical workflow for characterizing a novel kinase inhibitor.

Conclusion

While 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol remains to be fully characterized in the public domain, its quinazoline core presents a compelling starting point for kinase inhibitor discovery. The protocols and workflows detailed in this guide provide a robust, scientifically-grounded framework for any researcher or drug discovery professional to systematically evaluate its potential. By progressing from direct enzymatic inhibition to cellular functional assays and broad selectivity profiling, a comprehensive understanding of this compound's biological activity can be achieved, potentially uncovering a novel and valuable tool for kinase research and therapeutic development.

References

  • ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. Retrieved from [Link]

  • gsrs. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • NIH. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Retrieved from [Link]

  • NIH. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • NIH. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. Retrieved from [Link]

Sources

Method

synthesis and purification techniques for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

An Application Note from the Senior Scientist's Desk Topic: Synthesis and Purification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Abstract This document provides a comprehensive guide for the synthesis and pur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Topic: Synthesis and Purification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Abstract

This document provides a comprehensive guide for the synthesis and purification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No: 773871-49-1), a significant compound often identified as Lorazepam Related Compound E.[1][2][3] The protocols detailed herein are designed for researchers in medicinal chemistry, process development, and analytical sciences, offering a robust methodology from synthesis to high-purity material isolation. We delve into the chemical rationale behind procedural steps, providing not just a method, but a framework for understanding and troubleshooting the synthesis of complex quinazoline derivatives. The guide covers a selective reduction synthesis, followed by orthogonal purification strategies including flash column chromatography and recrystallization, ensuring the final compound meets stringent purity requirements (>95%) for use as a reference standard or in further developmental studies.[3][4]

Introduction: The Quinazoline Methanol Core

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is not only a key derivative in this class but is also a documented impurity and related compound of the anxiolytic drug Lorazepam.[5] As such, access to a highly pure sample is critical for analytical method development, impurity profiling, and quality control in pharmaceutical manufacturing.

This guide eschews a simple recitation of steps. Instead, it is structured to empower the researcher with a deep understanding of the process. We will explore the selective reduction of a quinazoline carboxaldehyde and address the nuanced challenges of purifying the resulting polar methanol derivative from starting materials and by-products.

Synthesis: Selective Aldehyde Reduction

The most direct and efficient pathway to synthesizing the title compound is through the chemical reduction of its corresponding aldehyde precursor, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde.[6][7]

Principle and Rationale

The core transformation is the reduction of an aldehyde to a primary alcohol. For this, sodium borohydride (NaBH₄) is the reagent of choice.

Why Sodium Borohydride?

  • Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce other potentially sensitive functional groups within the quinazoline ring system under these conditions.

  • Operational Simplicity: The reaction can be run in protic solvents like methanol at or below room temperature, and the work-up is straightforward.

  • Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is significantly safer to handle, as it does not react violently with moisture or air.

The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide by the solvent (methanol).

Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde in Methanol AddReducer Slow addition of Sodium Borohydride (NaBH4) Start->AddReducer Stir Stir at Room Temperature (12h) Monitor by TLC AddReducer->Stir Quench Quench with dilute Acetic Acid Stir->Quench Concentrate Distill off Methanol Quench->Concentrate Extract Extract with Dichloromethane (DCM) Concentrate->Extract Crude Crude Product Extract->Crude

Caption: Workflow for the synthesis of crude 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Experimental Protocol: Synthesis

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde303.145.0 g16.5
Sodium Borohydride (NaBH₄)37.830.31 g8.25
Methanol (ACS Grade)32.0425 mL-
Dichloromethane (DCM)84.9375 mL (3 x 25 mL)-
Dilute Acetic Acid (~5% v/v)60.05As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (5.0 g) and methanol (25 mL). Stir the mixture to achieve a suspension.[6]

  • Reagent Addition: In small portions, slowly add sodium borohydride (0.31 g) to the stirred suspension over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf) indicates completion.

  • Quenching: After completion, cautiously add a small amount of dilute acetic acid dropwise to neutralize any unreacted NaBH₄. Causality Note: This step decomposes the borate complexes and ensures safe handling in the subsequent work-up.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (25 mL) and extract the product with dichloromethane (3 x 25 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid. This crude material can then be carried forward to purification.

Purification: Isolating the Target Compound

Purification is paramount to obtaining a high-quality reference standard. Common impurities often include unreacted starting aldehyde and various by-products.[8] A two-step purification strategy involving flash chromatography followed by recrystallization is highly effective.

Purification Strategy Diagram

PurificationStrategy Crude Crude Product Chromatography Flash Column Chromatography (Silica Gel, Hexane:EtOAc) Crude->Chromatography Fractions Collect & Combine Fractions (TLC Analysis) Chromatography->Fractions PurityCheck1 Purity Check (HPLC) Fractions->PurityCheck1 Recrystallization Recrystallization (e.g., IPA or Methanol/Ether) PurityCheck1->Recrystallization >90% Pure Repurify Repurify Fractions PurityCheck1->Repurify <90% Pure Pure Pure Product (>95%) Recrystallization->Pure

Caption: A decision-based workflow for the purification of the target compound.

Protocol 1: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[8]

Procedure:

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (eluent). A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[8] Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) and pack the column, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. Causality Note: A gradient elution ensures that less polar impurities wash out first, followed by the product, providing better separation from more polar by-products.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified, amorphous solid.

Protocol 2: Recrystallization

Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.[8] This step is excellent for removing trace impurities and obtaining a crystalline, high-purity final product.

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Isopropanol (IPA) or a co-solvent system like methanol/isopropyl ether are good candidates.[6][9]

  • Dissolution: Place the chromatography-purified solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.[8]

Final Analysis and Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with 0.1% formic acid) is typically used.[8] The final product should exhibit a purity of >95%.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the ¹H and ¹³C chemical environments.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₅H₁₀Cl₂N₂O, M.W. = 305.16 g/mol ).[1][5]

By following this comprehensive guide, researchers can reliably synthesize and purify 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to a high degree of purity, suitable for the most demanding applications in pharmaceutical development and quality control.

References

  • Journal of Pharmaceutical Research. Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. [Link]

  • Patsnap Eureka. Preparation process of lorazepam impurity C. [Link]

  • JoVE (Journal of Visualized Experiments). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]

  • PMC - NIH. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • Omsynth Lifesciences. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • GSRS. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • YouTube. Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. [Link]

  • Drugfuture. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • PubChem. 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde. [Link]

  • PubChem. 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. [Link]

  • PMC - NIH. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

  • Pharmaffiliates. Lorazepam-impurities. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol as a Chemical Probe for Target Identification

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol as a foundational sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol as a foundational scaffold for the development and application of a chemical probe aimed at target identification. While this molecule is recognized as a related compound to Lorazepam, its inherent structural features present an opportunity for its derivatization into a potent and selective chemical probe.[1][2] This document outlines the strategic rationale, detailed experimental protocols, and data analysis workflows for synthesizing an affinity-based probe from this starting material, employing it in chemoproteomic experiments to isolate and identify its protein targets, and subsequently validating these interactions. The protocols are designed to be self-validating, incorporating critical negative controls and orthogonal validation steps to ensure the scientific rigor and trustworthiness of the findings.

Introduction: The Role of Chemical Probes in Target Deconvolution

The identification of the molecular targets of a small molecule is a pivotal step in drug discovery and chemical biology.[3][4][5] Chemical probes, which are small molecules designed to selectively interact with a specific protein or a small group of proteins, are indispensable tools in this process.[6][7][8] They enable the elucidation of biological pathways, the validation of new drug targets, and the understanding of a compound's mechanism of action and potential off-target effects.[7][9] An ideal chemical probe exhibits high potency and selectivity for its target and is amenable to chemical modification to incorporate a reporter or an affinity handle without compromising its biological activity.[6]

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a quinazoline derivative, serves as an intriguing starting point for the development of a chemical probe.[10][11] The quinazoline scaffold is a common motif in many biologically active compounds, suggesting that this molecule may interact with specific protein targets. The methanol group at the 2-position of the quinazoline ring provides a convenient chemical handle for derivatization, allowing for the attachment of affinity tags or reporter groups necessary for target identification experiments.

This guide will detail the process of transforming 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol from a chemical entity into a functional chemical probe for affinity-based protein profiling (AfBPP), a powerful chemoproteomic technique for target identification.[12][13]

Probe Development Strategy: From Scaffold to Functional Affinity Probe

The successful application of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol as a chemical probe hinges on its strategic modification to incorporate an affinity handle. This process must be carefully designed to preserve the parent molecule's binding affinity and selectivity for its intended target(s).

Rationale for Modification

The primary site for modification is the hydroxyl group of the 2-quinazoline methanol moiety. This position is chosen for several reasons:

  • Chemical Accessibility: The primary alcohol is readily reactive, facilitating straightforward chemical coupling reactions.

  • Minimizing Steric Hindrance: Modification at this position is less likely to interfere with the core quinazoline scaffold's interaction with its protein target compared to modifications on the chlorinated phenyl rings.

  • Linker Incorporation: A linker can be introduced between the probe and the affinity matrix to minimize steric hindrance and allow for efficient capture of the target protein.

Synthesis of the Affinity Probe and Negative Control

A robust target identification experiment requires not only an active probe but also a closely related, inactive negative control.[6] This control helps to distinguish specific protein interactions from non-specific binding to the affinity matrix or the probe itself.

Table 1: Proposed Chemical Probes for Target Identification

CompoundStructureRole in ExperimentRationale
Affinity Probe (AP) 6-Chloro-4-(o-chlorophenyl)-2-quinazolinyl)methyl (linker)-BiotinActive ProbeBiotin tag enables high-affinity capture by streptavidin-coated beads.
Negative Control (NC) 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (unmodified)CompetitorUsed in competition experiments to validate specific binding.
Matrix Control Biotin-(linker)-BeadsNon-specific binding controlIdentifies proteins that bind non-specifically to the linker and beads.
Experimental Workflow for Probe Synthesis

The synthesis of the affinity probe will involve a multi-step process. The following is a generalized protocol that can be adapted based on the chosen linker and biotinylation reagent.

Protocol 2.3.1: Synthesis of the Biotinylated Affinity Probe

  • Activation of the Hydroxyl Group: React 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol with a suitable activating agent (e.g., p-toluenesulfonyl chloride or mesyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Linker Attachment: Introduce a bifunctional linker with a terminal amine group (e.g., a polyethylene glycol (PEG) linker with a terminal amine) to the activated quinazoline methanol derivative via a nucleophilic substitution reaction.

  • Biotinylation: Couple the amine-terminated linker-probe conjugate with an activated biotin derivative (e.g., NHS-biotin) in a suitable buffer (e.g., PBS pH 7.4) to yield the final biotinylated affinity probe.

  • Purification and Characterization: Purify the final product using techniques such as flash chromatography or HPLC. Characterize the structure and purity of the synthesized probe using NMR and mass spectrometry.

Target Identification using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful chemoproteomic strategy used to identify the cellular targets of a small molecule.[14][15] The workflow involves immobilizing the affinity probe on a solid support to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

AfBPP_Workflow cluster_Preparation Probe & Lysate Preparation cluster_Incubation Binding & Competition cluster_Enrichment Target Enrichment cluster_Analysis Protein Identification Lysate Cell/Tissue Lysate Preparation Incubate Incubate Lysate with Probe-Beads Lysate->Incubate AP Immobilize Affinity Probe on Beads AP->Incubate Competition Competition with Free Compound (NC) Incubate->Competition Validation Step Wash Wash to Remove Non-specific Binders Incubate->Wash Competition->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Data Data Analysis & Target Identification MS->Data

Caption: Affinity-Based Protein Profiling (AfBPP) Workflow.

Detailed Protocol for AfBPP

This protocol outlines the key steps for identifying protein targets of the synthesized affinity probe.

Protocol 3.1.1: Pull-Down Assay

  • Preparation of Cell Lysate:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Immobilization of the Affinity Probe:

    • Incubate the biotinylated affinity probe with streptavidin-coated magnetic beads in a binding buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads several times to remove any unbound probe.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • For the competition experiment, pre-incubate the lysate with an excess of the free, unmodified 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Negative Control) before adding the probe-conjugated beads.

    • Use beads coupled to the biotinylated linker alone as a matrix control to identify non-specific binders to the linker and bead surface.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) and heating.

Protein Identification by Mass Spectrometry

The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Protocol 3.2.1: Sample Preparation and Mass Spectrometry

  • Gel Electrophoresis: Separate the eluted proteins by SDS-PAGE. This allows for visualization of the protein profile and separation from the high-abundance streptavidin.

  • In-Gel Digestion: Excise the entire protein lane or specific bands of interest from the gel. Perform in-gel digestion of the proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence.

  • Database Searching: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot or Sequest) to identify the proteins.

Data Analysis and Hit Validation

Rigorous data analysis and subsequent validation are crucial to confidently identify true protein targets.

Quantitative Data Analysis

Label-free quantification or isotopic labeling techniques (e.g., TMT or SILAC) can be employed for a more quantitative comparison between the experimental conditions.[14][19] The abundance of each identified protein in the affinity pull-down, competition pull-down, and matrix control samples should be compared.

Table 2: Criteria for Prioritizing Putative Target Proteins

CriteriaDescription
Enrichment over Control The protein should be significantly more abundant in the affinity probe pull-down compared to the matrix control.
Competition The binding of the protein to the affinity probe should be significantly reduced in the presence of the free competitor compound.
Reproducibility The identification of the protein as a hit should be consistent across biological replicates.
Orthogonal Validation of Target Engagement

Once putative targets are identified, it is essential to validate their interaction with the parent compound using orthogonal methods that do not rely on the affinity probe.[3][20][21]

Examples of Orthogonal Validation Methods:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein upon ligand binding.

  • Surface Plasmon Resonance (SPR): This in vitro biophysical technique can be used to quantify the binding affinity and kinetics between the purified target protein and the small molecule.

  • Isothermal Titration Calorimetry (ITC): Another in vitro method that directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

  • Genetic Approaches: Techniques such as siRNA/shRNA knockdown or CRISPR/Cas9-mediated gene knockout of the putative target can be used to see if the cellular phenotype observed with the compound is recapitulated.[3]

Validation_Workflow cluster_Identification Initial Target Identification cluster_Validation Orthogonal Target Validation cluster_Confirmation Functional Confirmation AfBPP AfBPP with Mass Spec CETSA Cellular Thermal Shift Assay (CETSA) AfBPP->CETSA SPR Surface Plasmon Resonance (SPR) AfBPP->SPR ITC Isothermal Titration Calorimetry (ITC) AfBPP->ITC Genetic Genetic Knockdown/Out (siRNA, CRISPR) AfBPP->Genetic Phenotype Phenotypic Assays CETSA->Phenotype SPR->Phenotype ITC->Phenotype Genetic->Phenotype

Caption: Workflow for Target Validation.

Conclusion

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol represents a promising starting scaffold for the development of a chemical probe for target identification. The protocols and strategies outlined in these application notes provide a comprehensive framework for its derivatization, application in affinity-based protein profiling, and the subsequent validation of identified targets. By adhering to these rigorous and self-validating experimental designs, researchers can confidently elucidate the molecular targets of this and other novel small molecules, thereby accelerating the pace of drug discovery and our understanding of complex biological systems.

References

  • Preparation process of lorazepam impurity C. Eureka | Patsnap. [Link]

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. PubChem. [Link]

  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Gsrs. [Link]

  • Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. PubMed. [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]

  • Target Identification Using Chemical Probes. PubMed. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • a) Label‐based chemoproteomic approach via affinity‐based protein... ResearchGate. [Link]

  • CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Pharmaffiliates. [Link]

  • Protein-protein interactions identified by pull-down experiments and mass spectrometry. PubMed. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. ResearchGate. [Link]

  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Bentham Science. [Link]

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  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science (RSC Publishing). [Link]

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  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]

  • Stability-based approaches in chemoproteomics. PubMed Central. [Link]

  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PubMed Central. [Link]

  • Methanol Toxicity. NCBI Bookshelf. [Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult. [Link]

  • Activity-based protein profiling. UCL Discovery. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

  • Chemical biology for target identification and validation. MedChemComm (RSC Publishing). [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]

  • IP Pull Downs. Proteome Sciences. [Link]

  • Target identification and validation in research. WJBPHS. [Link]

  • 54643-79-7 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid. Pharmaffiliates. [Link]

  • A Short Review on Quinazoline Heterocycle. IJRPR. [Link]

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Method

Application Notes and Protocols for the Derivatization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to Enhance Biological Potency

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. The pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. The primary objective of these modifications is to enhance the biological potency of the parent molecule. This guide details the scientific rationale behind the derivatization strategies, provides step-by-step protocols for the synthesis of ester and ether analogs, and discusses the structure-activity relationships (SAR) that underpin these molecular design choices. The protocols are designed to be robust and reproducible, offering a solid foundation for the exploration of this promising chemical scaffold.

Introduction: The Quinazoline Scaffold and the Rationale for Derivatization

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific molecule, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, presents a strategic opportunity for chemical modification at the 2-position methanol group. Derivatization of this hydroxyl functionality into esters and ethers can significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These alterations, in turn, can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately enhancing biological potency.

Structure-activity relationship (SAR) studies on various quinazoline derivatives have indicated that modifications at the 2-position can profoundly influence their interaction with biological targets.[3] For instance, the introduction of different functional groups can alter the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions within a target's active site, leading to increased inhibitory activity.[4] This application note will focus on two primary derivatization strategies: esterification and etherification of the 2-methanol group, providing detailed protocols for each.

Derivatization Strategies and Reaction Pathways

The primary alcohol of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a versatile handle for introducing a variety of functional groups. The two main strategies detailed below, esterification and etherification, offer distinct advantages for probing the SAR of this scaffold.

Derivatization_Strategies Start 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Ester 2-Acyloxymethyl Derivatives (Esters) Start->Ester Esterification Ether 2-Alkoxymethyl Derivatives (Ethers) Start->Ether Etherification Potency Improved Biological Potency Ester->Potency Ether->Potency

Caption: Derivatization pathways for enhancing the potency of the parent molecule.

Detailed Protocols

General Laboratory Procedures

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use for reactions requiring anhydrous conditions. Reagents and solvents should be of appropriate grade for chemical synthesis. Progress of the reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds is typically achieved by column chromatography.[5] Characterization of the synthesized derivatives should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of 2-Acyloxymethyl-6-chloro-4-(o-chlorophenyl)quinazoline (Ester Derivatives) via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[6][7] This method is particularly suitable for sensitive substrates.

Reaction Scheme:

Steglich_Esterification cluster_0 Steglich Esterification Reactant1 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Product 2-Acyloxymethyl-6-chloro -4-(o-chlorophenyl)quinazoline Reactant1->Product Reactant2 R-COOH (Carboxylic Acid) Reactant2->Product Reagents DCC or EDC, DMAP Solvent DCM or THF

Caption: General scheme for Steglich esterification.

Materials:

Reagent/SolventQuantity (for 1 mmol scale)Purpose
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol1.0 mmolStarting material
Carboxylic acid (R-COOH)1.2 mmolAcylating agent
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)1.5 mmolCoupling agent
4-Dimethylaminopyridine (DMAP)0.2 mmolCatalyst
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous10 mLSolvent

Procedure:

  • To a solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (1.0 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add DMAP (0.2 mmol).

  • Slowly add a solution of DCC or EDC (1.5 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Alkoxymethyl-6-chloro-4-(o-chlorophenyl)quinazoline (Ether Derivatives) via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers from an alkoxide and a primary alkyl halide.[8][9] In this adaptation, the starting material is first converted to an alkyl halide, which then reacts with an alkoxide.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis Reactant1 2-(Chloromethyl)-6-chloro -4-(o-chlorophenyl)quinazoline Product 2-Alkoxymethyl-6-chloro -4-(o-chlorophenyl)quinazoline Reactant1->Product Reactant2 R-ONa (Alkoxide) Reactant2->Product Solvent DMF or THF

Caption: General scheme for Williamson ether synthesis.

Part A: Synthesis of 2-(Chloromethyl)-6-chloro-4-(o-chlorophenyl)quinazoline

Materials:

Reagent/SolventQuantity (for 1 mmol scale)Purpose
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol1.0 mmolStarting material
Thionyl chloride (SOCl₂) or Oxalyl chloride1.5 mmolChlorinating agent
Dichloromethane (DCM), anhydrous10 mLSolvent
N,N-Dimethylformamide (DMF)1 dropCatalyst (for oxalyl chloride)

Procedure:

  • To a solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add thionyl chloride (1.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl) derivative, which can often be used in the next step without further purification.

Part B: Williamson Ether Synthesis

Materials:

Reagent/SolventQuantity (for 1 mmol scale)Purpose
2-(Chloromethyl)-6-chloro-4-(o-chlorophenyl)quinazoline1.0 mmolAlkyl halide
Alcohol (R-OH)5.0 mmol (or as solvent)Alkoxide precursor
Sodium hydride (NaH), 60% dispersion in mineral oil1.5 mmolBase
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous10 mLSolvent

Procedure:

  • To a suspension of NaH (1.5 mmol) in anhydrous DMF (5 mL) at 0 °C, add the desired alcohol (5.0 mmol) dropwise.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 2-(Chloromethyl)-6-chloro-4-(o-chlorophenyl)quinazoline (1.0 mmol) in anhydrous DMF (5 mL) to the alkoxide solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-methanol group allows for a systematic investigation of how different substituents impact biological activity.

  • Ester Derivatives: The introduction of an ester linkage can serve multiple purposes. It can act as a prodrug, improving oral bioavailability, with the ester being cleaved in vivo to release the active parent alcohol. Alternatively, the ester moiety itself can interact with the biological target. The nature of the "R" group in the ester is critical.

    • Aliphatic vs. Aromatic Esters: Simple aliphatic esters (e.g., acetate, propionate) can enhance lipophilicity. Aromatic esters (e.g., benzoate) can introduce additional π-π stacking or other interactions with the target.

    • Substituted Aromatic Esters: Electron-donating or electron-withdrawing groups on an aromatic ester can fine-tune the electronic properties and binding affinity of the molecule.[10]

  • Ether Derivatives: Ethers are generally more metabolically stable than esters. The formation of ether analogs can lead to compounds with a longer duration of action.

    • Chain Length and Branching: Varying the length and branching of the alkyl chain ("R" group) can optimize the fit within a binding pocket and modulate lipophilicity.

    • Functionalized Ethers: Introducing functional groups into the ether side chain (e.g., amines, amides, other rings) can create new interaction points with the target, potentially leading to a significant increase in potency.

In Vitro Biological Evaluation

To assess the impact of derivatization on potency, the synthesized compounds should be evaluated in relevant in vitro assays.

  • Anticancer Activity: The antiproliferative activity of the derivatives can be determined using cell-based assays such as the MTT assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[11][12][13] The IC₅₀ values of the derivatives should be compared to that of the parent compound.

  • Anti-inflammatory Activity: The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators. For example, the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) can be determined using commercially available assay kits.[14][15] The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines is another relevant assay.

Conclusion

The derivatization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol via esterification and etherification presents a promising strategy for enhancing its biological potency. The detailed protocols provided herein offer a practical guide for the synthesis of novel analogs. A systematic exploration of the structure-activity relationships by synthesizing a library of diverse ester and ether derivatives, coupled with rigorous biological evaluation, will be instrumental in identifying lead compounds with improved therapeutic potential.

References

  • Al-Salahi, R., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed.
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  • Chen, Z., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. Organic Chemistry Portal.
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  • Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4))
  • Gankidi, D., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.
  • Gheshlaghi, N., et al. (2021). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
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  • Kappe, C. O., et al. (2002). A Practical and Green Approach towards Synthesis of Dihydropyrimidinones without Any Solvent or Catalyst.
  • Kaur, B., et al. (n.d.). SYNTHESIS OF NEW QUINAZOLINE DERIVATIVES.
  • Khodair, A. I., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.
  • Kumar, A., et al. (2020). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience.
  • LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts.
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  • Neises, B., & Steglich, W. (1978).
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Application

Application Notes and Protocols for the Preclinical Formulation of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Introduction The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, notably in oncology.[1][2] 6-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential across various disease areas, notably in oncology.[1][2] 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a member of this promising class, requires meticulous formulation development to unlock its therapeutic potential during preclinical evaluation. The journey from a newly synthesized active pharmaceutical ingredient (API) to a candidate for clinical trials is underpinned by robust preclinical data. The quality of this data is inextricably linked to the formulation used for in vivo testing.[3][4]

A well-designed formulation ensures consistent and predictable systemic exposure, which is paramount for accurately assessing efficacy and defining safety margins. Like many heterocyclic compounds developed through modern discovery pipelines, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is anticipated to exhibit poor aqueous solubility.[5][6] This physicochemical challenge can lead to erratic absorption and low bioavailability, potentially masking the true activity of the compound or leading to its premature discontinuation.[3][7]

This guide provides a comprehensive framework for the systematic development and validation of a "fit-for-purpose" preclinical formulation for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recipes to explain the causal logic behind each experimental choice. The protocols herein are designed as self-validating systems to ensure the generation of reliable and reproducible preclinical data.

Part 1: Foundational Physicochemical Characterization

Before any formulation vehicle is selected, a thorough understanding of the API's intrinsic properties is non-negotiable. This pre-formulation assessment provides the essential data to guide a rational, rather than empirical, formulation strategy.[3][8] It identifies potential liabilities and informs the selection of appropriate solubilization techniques.


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Pre-formulation Assessment Workflow

Protocol 1.1: Preliminary Physicochemical Profiling

This protocol outlines the essential tests to build a foundational profile of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Objective: To determine the aqueous solubility, lipophilicity, and solid-state properties of the API.

Materials:

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol API

  • Phosphate buffered saline (PBS), pH 7.4

  • Hydrochloric acid buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • 1-Octanol, HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Shaking incubator, pH meter, analytical balance

Methodology:

  • Aqueous Solubility (Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the API to separate vials containing buffers at pH 1.2, 4.5, and 7.4.

    • Equilibrate the vials in a shaking incubator at 25°C and 37°C for at least 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary.

    • Quantify the concentration of the dissolved API using a validated HPLC method. Report results in µg/mL. The expectation for a lipophilic molecule is low aqueous solubility.[9]

  • Lipophilicity (Log P Determination):

    • Prepare a stock solution of the API in 1-octanol.

    • Add a known volume of this stock solution to a vial containing an equal volume of HPLC-grade water.

    • Vortex the mixture vigorously for 5 minutes and then allow the layers to separate by centrifuging for 15 minutes.

    • Carefully sample both the 1-octanol and aqueous layers.

    • Determine the concentration of the API in each layer by HPLC.

    • Calculate Log P as: Log P = log([Concentration in Octanol] / [Concentration in Water]).

  • Solid-State Characterization:

    • Melting Point (DSC): Accurately weigh 2-5 mg of the API into an aluminum DSC pan. Heat at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The peak of the endotherm indicates the melting point. A sharp peak suggests a crystalline solid.

    • Thermal Stability (TGA): Heat a sample of the API at a controlled rate to determine the temperature at which weight loss occurs, indicating decomposition.

Data Presentation:

ParameterConditionResult (Example)Implication for Formulation
Aqueous Solubility pH 1.2, 37°C< 1 µg/mLUnlikely to be absorbed from a simple aqueous solution.
pH 7.4, 37°C< 1 µg/mLpH modification will not be a viable solubilization strategy.
Log P Octanol/Water> 4.0Highly lipophilic; suggests lipid-based formulations may be effective.
Melting Point (DSC) 10°C/min> 150°CHigh melting point suggests a stable crystalline lattice.

Part 2: Formulation Strategy and Vehicle Development

The physicochemical data from Part 1 directly informs the formulation strategy. For a highly lipophilic compound with poor aqueous solubility, the goal is to create a homogenous and stable dosing vehicle that enhances solubility and/or aids dispersion in the gastrointestinal tract upon administration.[3]


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// Edges Start -> Decision1; Decision1 -> Formulation1 [label=" Yes"]; Decision1 -> Decision2 [label=" No"]; Decision2 -> Formulation2 [label=" Yes"]; Decision2 -> Formulation3 [label=" No"]; Formulation1 -> End; Formulation2 -> End; Formulation3 -> End; }

Formulation Selection Decision Tree

Section 2.1: Vehicle Screening Protocol

Objective: To rapidly assess the solubility of the API in a panel of commonly used, safe preclinical excipients.[3][10]

Methodology:

  • Dispense a fixed amount (e.g., 10 mg) of the API into separate glass vials.

  • Add 1 mL of each vehicle from the table below to the respective vials.

  • Vortex each vial vigorously for 2 minutes, followed by sonication for 15 minutes.

  • Allow the vials to equilibrate at room temperature for at least 2 hours.

  • Visually inspect for undissolved API. If the solid has completely dissolved, add another 10 mg of API and repeat the process to determine the approximate saturation solubility.

  • For quantitative analysis, centrifuge the vials with excess solid, filter the supernatant, and analyze by HPLC.

Vehicle Screening Table:

Vehicle ClassExample VehicleTarget Concentration (mg/mL)Visual Observation (Dissolved/Partial/Insoluble)
Aqueous Saline1, 5, 10
5% Dextrose in Water (D5W)1, 5, 10
Cosolvents Polyethylene Glycol 400 (PEG 400)1, 5, 10, 20+
Propylene Glycol (PG)1, 5, 10, 20+
N-Methyl-2-pyrrolidone (NMP)1, 5, 10, 20+
Surfactants 10% Tween® 80 in water1, 5, 10
10% Solutol® HS 15 in water1, 5, 10
Lipids Corn Oil1, 5, 10
Sesame Oil1, 5, 10
Miglyol® 8121, 5, 10
Section 2.2: Step-by-Step Formulation Protocols

Based on the screening results, one of the following approaches is typically selected.

Rationale: When solubility in acceptable vehicles is insufficient for a solution, a suspension is the most straightforward approach. The key is to ensure particle size uniformity and prevent settling.

Materials:

  • API (micronized, if possible)

  • Wetting Agent: 0.1% - 2% w/v Tween® 80

  • Suspending Agent: 0.5% - 1% w/v Carboxymethylcellulose (CMC) or Methylcellulose (MC)

  • Vehicle: Purified Water or Saline

Procedure:

  • Prepare the Vehicle: In a beaker, slowly add the suspending agent (e.g., 0.5 g CMC) to the vehicle (e.g., 100 mL water) while stirring vigorously to create a vortex. Continue stirring until a clear, viscous solution is formed. This may require heating or overnight stirring.

  • Prepare the Slurry: In a separate mortar, add the required amount of API. Add a small volume of the wetting agent solution (e.g., 1% Tween 80) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure individual particles are wetted and not clumped together.

  • Combine and Homogenize: Gradually add the prepared vehicle from step 1 to the slurry in the mortar while continuously stirring.

  • Transfer the entire contents to a graduated cylinder and add the remaining vehicle to reach the final target volume.

  • Mix thoroughly with a magnetic stirrer for at least 30 minutes to ensure homogeneity. The final formulation should be a uniform, milky suspension.

Rationale: To be used if screening shows adequate solubility (> target dose concentration) in a tolerable cosolvent system. This approach offers dose uniformity but carries the risk of the drug precipitating out upon contact with aqueous physiological fluids.[3]

Materials:

  • API

  • Solvents: PEG 400, Propylene Glycol (PG), Ethanol

  • Aqueous component: Water or PBS

Procedure (Example: 20% PEG 400 / 10% Ethanol in Water):

  • Weigh the required amount of API into a glass vial.

  • Add the primary solvent with the highest solubilizing power first (e.g., PEG 400). Vortex and sonicate until the API is fully dissolved. Gentle warming (< 40°C) may be applied if necessary.

  • Add the second solvent (e.g., Ethanol) and mix until the solution is clear.

  • Slowly add the aqueous component dropwise while continuously stirring. Observe for any signs of precipitation. If the solution remains clear, the formulation is viable.

  • Critical Test: Perform a kinetic solubility test by adding 1 part of the final formulation to 9 parts of PBS (pH 7.4) to simulate in vivo dilution. Observe for immediate or delayed precipitation.

Part 3: Analytical Method Development and Validation

A robust, stability-indicating analytical method is required to quantify the API in the formulation and detect any degradation products.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.

Protocol 3.1: Development of a Stability-Indicating RP-HPLC Method

Objective: To establish an HPLC method capable of separating the API from its potential degradation products and formulation excipients.

Starting HPLC Parameters:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for nitrogen-containing heterocycles.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 15 min, hold 5 minA gradient is necessary to elute the lipophilic API and any degradants.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp 30°CEnsures reproducible retention times.
Detection (UV) 254 nm (or scan for λmax)Quinazoline rings typically have strong absorbance in this region.
Injection Vol 10 µLStandard volume, adjust based on sensitivity.

Validation: The method must be validated for specificity (forced degradation study), linearity, accuracy, and precision according to relevant guidelines before use in stability studies.[13]

Part 4: Formulation Stability Assessment

Stability testing confirms that the API remains chemically stable and physically dispersed in the formulation over the intended period of use (e.g., the duration of a toxicology study).[6][14]

Protocol 4.1: Short-Term Formulation Stability Study

Objective: To evaluate the physical and chemical stability of the final formulation under intended storage conditions.

Methodology:

  • Prepare a batch of the final selected formulation (e.g., 0.5% CMC suspension).

  • Divide the batch into aliquots and store at specified conditions (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 0, 4, 8, 24 hours, and 7 days), assess the samples.

  • Physical Stability Assessment:

    • Visually inspect for color change, precipitation (for solutions), or caking/poor re-suspendability (for suspensions).

    • For suspensions, test re-suspendability by inverting the container a set number of times and observing if the sediment is easily and uniformly dispersed.

  • Chemical Stability Assessment:

    • Thoroughly mix the sample and withdraw an aliquot.

    • Dilute the sample to an appropriate concentration with a suitable solvent.

    • Analyze using the validated stability-indicating HPLC method.

    • Calculate the API concentration and check for the presence of new peaks (degradants).

Acceptance Criteria (Example):

  • API concentration remains within 95.0% - 105.0% of the initial concentration.

  • No significant increase in total impurities (< 1.0%).

  • No significant change in physical appearance.

  • Suspension is easily re-suspended to a uniform state.

Stability Data Summary Table:

Time PointStorage ConditionPhysical AppearanceAPI Concentration (% of Initial)Total Impurities (%)
0 hrN/AUniform Suspension100.00.2
24 hr4°CNo change99.50.2
24 hr25°CNo change99.10.3
7 days4°CNo change98.80.3
7 days25°CNo change97.90.4

Conclusion

The successful preclinical development of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is critically dependent on a systematic and scientifically-driven formulation approach. By beginning with a thorough physicochemical characterization, researchers can logically select a formulation strategy that addresses the primary challenge of poor aqueous solubility. The protocols provided in this guide—from vehicle screening and preparation to analytical validation and stability testing—constitute a comprehensive workflow. This structured methodology minimizes variables, ensures dose consistency, and ultimately produces reliable and translatable data, which is the bedrock of informed decision-making in the drug development process.

References

  • Gautam, A., & Singh, A. P. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(9), 3045-3060. [Link]

  • Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(21), 7243. [Link]

  • Li, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Future Medicinal Chemistry, 17(14), 1771-1786. [Link]

  • Knipp, G. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Tan, W., et al. (2023). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Future Medicinal Chemistry, 15(19), 1729-1752. [Link]

  • Li, Y., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part II. Future Medicinal Chemistry. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 41-52. [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2849-2856. [Link]

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Natoli Scientific. [Link]

  • IConferences. (2025). Drug Discovery and Development: The Complete Guide to Preclinical Success. IConferences. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(8), 610-622. [Link]

  • Pharmpress. (n.d.). The Selection of Excipients for Oral Solid Dosage Forms. Pharmaceutical Press. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International, 33(6), 10-21. [Link]

  • Talluri, M. V., et al. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 1(1), FDD5. [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2). [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Organic Chemistry International, 2012, 602407. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Omsynth Lifesciences. [Link]

  • PubChem. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. PubChem. [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. gsrs. [Link]

  • TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc. [Link]

  • Fassihi, A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20087. [Link]

  • Drugfuture. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Drugfuture. [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Welcome to the technical support center for the synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No: 773871-49-1)[1]. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No: 773871-49-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common challenges and systematically improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a key heterocyclic compound, often identified as a related compound or impurity in the synthesis of pharmaceuticals like Lorazepam[2][3]. Its efficient synthesis is crucial for analytical standard preparation and further derivatization. The most common route involves the formation of a quinazoline ring system followed by functional group manipulation at the C2 position. However, achieving high yields can be challenging due to potential side reactions, incomplete conversions, and purification difficulties. This guide addresses the critical steps of the synthesis, focusing on the final reduction stage from its corresponding aldehyde precursor, a well-documented pathway[4].

Core Synthesis Workflow

The synthesis is typically conceptualized in two main stages: the formation of the quinazoline-2-carbaldehyde intermediate and its subsequent reduction. Understanding this flow is key to pinpointing sources of yield loss.

G cluster_0 Stage 1: Quinazoline Core Formation cluster_1 Stage 2: Reduction to Target Alcohol A Starting Materials (e.g., 2-Amino-5-chlorobenzophenone derivatives) B Cyclization & Rearrangement (e.g., from Lorazepam or via multi-step synthesis) A->B Reaction C Intermediate: 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde B->C Workup D Reduction Reaction (e.g., with Sodium Borohydride) C->D Input E Purification (Column Chromatography / Recrystallization) D->E Crude Product F Final Product: 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol E->F Purity >95%

Caption: General two-stage synthetic workflow for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low after the final reduction step. What are the most likely causes?

A1: Low yield is a frequent problem that can originate from multiple points in the process. A systematic evaluation is essential.

Possible Cause 1: Purity of the Aldehyde Precursor The quality of your starting material, 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde, is paramount. Impurities from the previous cyclization or rearrangement steps can interfere with the reduction. For instance, residual acidic catalysts or byproducts can consume the reducing agent.

  • Expert Insight: Before starting the reduction, confirm the purity of the aldehyde by HPLC and ¹H NMR. A purity of >98% is recommended for predictable results. If impure, consider purification by column chromatography or recrystallization.

Possible Cause 2: Inefficient Reduction The reduction of the aldehyde to the primary alcohol is the critical yield-determining step. Several factors can lead to an incomplete or failed reaction.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective choice for this transformation[4]. Ensure it is fresh and has been stored in a desiccator, as it is moisture-sensitive.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, side reactions and reagent degradation often necessitate an excess of NaBH₄. Start with 1.5-2.0 molar equivalents and optimize from there.

  • Solvent: The choice of solvent is critical. Anhydrous methanol or ethanol are typically effective, as they readily dissolve both the substrate and NaBH₄[4]. Ensure your solvent is dry, as water will rapidly decompose the reducing agent.

  • Temperature: This reduction is typically performed at a low temperature (0-5 °C) to control the reaction rate and minimize side products, followed by slow warming to room temperature to ensure completion.

Possible Cause 3: Degradation During Workup The workup procedure is a common source of yield loss.

  • pH Adjustment: After the reaction, the excess NaBH₄ must be quenched. This is often done by adding a dilute acid like acetic acid[4]. Add the acid slowly at a low temperature to avoid vigorous hydrogen gas evolution and potential degradation of the product. The final pH should be near neutral before extraction.

  • Extraction: Dichloromethane is an effective solvent for extracting the product[4]. Perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous layer.

  • Product Stability: Quinazoline derivatives can be thermolabile. During solvent removal in vacuo, avoid excessive heat. A patent on the related compound Lorazepam notes that it can rearrange at increased temperatures to form the quinazoline-2-carbaldehyde precursor, highlighting the thermal sensitivity of this chemical family[5].

G Start Low Yield Issue Purity Check Aldehyde Purity (>98%?) Start->Purity Reduction Review Reduction Step Purity->Reduction Yes Purify Action: Purify Aldehyde (Column / Recrystallization) Purity->Purify No Workup Analyze Workup & Purification Reduction->Workup Optimized OptimizeReduction Action: Optimize Conditions (Reagent, Solvent, Temp) Reduction->OptimizeReduction Not Optimized OptimizeWorkup Action: Refine Workup (pH, Extraction, Temp) Workup->OptimizeWorkup Not Optimized Success Yield Improved Workup->Success Optimized Purify->Reduction OptimizeReduction->Workup OptimizeWorkup->Success

Caption: Troubleshooting flowchart for addressing low product yield.

Q2: My reaction stalls, leaving unreacted starting aldehyde. How can I drive it to completion?

A2: A stalled reaction, easily monitored by Thin Layer Chromatography (TLC) or LC-MS, indicates that the reaction conditions are no longer favorable for conversion.

  • Expert Insight: The most common culprit is the degradation of the reducing agent. After the initial charge, moisture in the solvent or on the glassware can consume the NaBH₄. If you observe significant starting material after 2-3 hours, consider a second, smaller addition (0.5 equivalents) of fresh NaBH₄ to restart the conversion. Always monitor the reaction progress every 30-60 minutes to determine the optimal reaction time, which can be up to 12 hours[4].

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I avoid them?

A3: Side product formation is a key challenge in quinazoline chemistry.

Common Impurities & Causes:

Impurity IDStructure NameProbable CauseMitigation Strategy
IMP-1 6-Chloro-4-(o-chlorophenyl)quinazoline-2-carbaldehydeIncomplete reduction.Increase molar equivalents of NaBH₄; add a second portion of NaBH₄ if reaction stalls; extend reaction time.
IMP-2 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acidOver-oxidation of the starting aldehyde or product during workup.Ensure an inert atmosphere (e.g., Nitrogen) if sensitive; avoid harsh oxidizing conditions during workup.
IMP-3 6-Chloro-4-(o-chlorophenyl)-2(1H)-quinazolinoneHydrolysis of the quinazoline ring, a known impurity in related syntheses[3].Maintain anhydrous conditions; control pH carefully during workup to avoid strongly acidic or basic environments.
  • Purification Strategy: If impurities are present, purification by column chromatography on silica gel is typically effective. A gradient elution system using a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) will allow for the separation of the slightly more polar product alcohol from the less polar starting aldehyde and other non-polar impurities.

Validated Experimental Protocol

This protocol is based on a reported procedure for the reduction of the corresponding aldehyde and is a reliable starting point for optimization[4].

Protocol: Reduction of 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde

  • Flask Setup: To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 6-chloro-4-(2-chlorophenyl)quinazoline-2-carbaldehyde (5.0 g, 16.5 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (0.94 g, 24.8 mmol, 1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, cool the flask back to 0-5 °C. Slowly add dilute acetic acid dropwise to quench the excess NaBH₄ and adjust the pH to ~7.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator, keeping the bath temperature below 40 °C.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane. Stir vigorously, separate the layers, and extract the aqueous layer twice more with 50 mL portions of dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol as a solid.

References

  • Journal of Pharmaceutical Research (2020). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam.Link

  • BenchChem (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.Link

  • BenchChem (2025). Troubleshooting common issues in quinazoline synthesis protocols.Link

  • Google Patents (1964). Amino substituted benzophenone oximes and derivatives thereof. US3136815A. Link

  • ECHEMI (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.Link

  • BenchChem (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.Link

  • Journal of Pharmaceutical Research (2020). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam.Link

  • ECHEMI (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.Link

  • Wikipedia. 2-Amino-5-chlorobenzophenone.Link

  • IU Indianapolis ScholarWorks. Benzophenone Schiff bases of glycine derivatives.Link

  • Chemical Synthesis Database. (2-amino-5-chlorophenyl)(phenyl)methanone.Link

  • Patsnap. Preparation process of lorazepam impurity C.Link

  • ACS Omega (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.Link

  • Omsynth Lifesciences. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol.Link

  • Frontiers in Chemistry (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.Link

  • The Open Medicinal Chemistry Journal (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.Link

  • PubMed Central (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.Link

  • GSRS. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL.Link

  • Drugfuture. 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL.Link

  • PubMed Central (2022). Transition-metal-catalyzed synthesis of quinazolines: A review.Link

  • Google Patents (2005). A method of purification of lorazepam. WO2005054211A1. Link

  • MDPI (2021). Optimization of Methanol Synthesis under Forced Periodic Operation.Link

  • PubChem. 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.Link

  • LGC Standards. 6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol.Link

  • Pharmaffiliates. Lorazepam-impurities.Link

  • Der Pharma Chemica (2012). Optimization of solid phase synthesis of quinazolin-4-ones.Link

  • International Research Journal of Pure and Applied Chemistry (2017). Optimization of Synthesis Process of 4-Methylquinazoline.Link

  • ChemRxiv (2025). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones.Link

  • MPG.PuRe (2021). Optimization of Methanol Synthesis under Forced Periodic Operation.Link

  • SynZeal. Lorazepam USP Related Compound E.Link

  • LGC Standards. 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol.Link

  • MDPI (2023). Mechanism of Methanol Synthesis from CO2 Hydrogenation over Cu/γ-Al2O3 Interface: Influences of Surface Hydroxylation.Link

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the inherent solubility challenges associated with this hydrophobic compound in aqueous buffers. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a pale yellow to pale beige solid with the molecular formula C₁₅H₁₀Cl₂N₂O and a molecular weight of 305.16 g/mol .[1][2] Its structure, characterized by a rigid, fused heterocyclic quinazoline ring system and chloro-phenyl substituents, contributes to its high hydrophobicity and, consequently, very low aqueous solubility. A high predicted logarithm of the partition coefficient (XLogP3-AA) of 4.3 for a structurally similar compound, the corresponding carboxaldehyde, further indicates a strong preference for non-polar environments over aqueous media.[3] This poor water solubility is a common characteristic of many quinazoline derivatives and presents a significant hurdle in experimental assays requiring aqueous buffer systems.[4]

Table 1: Physicochemical Properties of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀Cl₂N₂O[1][2]
Molecular Weight 305.16 g/mol [1][2]
Appearance Pale Yellow to Pale Beige Solid[2]
CAS Number 773871-49-1[1][2]
Predicted XLogP3-AA ~4.3 (of related carboxaldehyde)[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Q1: My compound won't dissolve in my aqueous buffer. What is the first and most critical step to take?

A1: The foundational step is the preparation of a concentrated stock solution in a suitable organic solvent.

Due to its hydrophobic nature, direct dissolution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in aqueous buffers is generally not feasible. Therefore, a high-concentration stock solution must first be prepared in a water-miscible organic solvent.

  • Recommended Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble compounds.[4] For some quinazoline derivatives, N,N-dimethylformamide (DMF) has also been shown to be an effective solubilizing agent.[3]

  • Protocol for Preparing a 10 mM DMSO Stock Solution:

    • Accurately weigh a known amount of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.305 mg of the compound (Molecular Weight: 305.16 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • To aid dissolution, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is completely dissolved.[4] Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation. When ready to use, thaw the stock solution at room temperature and ensure it is completely redissolved by vortexing before making further dilutions.[4]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds. Several strategies can be employed to maintain the compound's solubility in the final aqueous medium.

The key is to create a microenvironment in the aqueous buffer that is more favorable for the hydrophobic compound. This can be achieved through the use of co-solvents, surfactants, or cyclodextrins.

Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.

  • Common Co-solvents: Ethanol and methanol are often used as co-solvents.[5]

  • Important Consideration: The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 1%, as higher concentrations can have cytotoxic effects or interfere with the biological assay.[5][6] It is crucial to always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, effectively keeping them in solution.[7]

  • Recommended Surfactant: Polysorbate 80 (Tween® 80), a non-ionic surfactant, is widely used in biological research for this purpose.[7]

  • Working Concentrations: A final concentration of 0.01% to 0.1% (w/v) Tween® 80 in the aqueous buffer is typically sufficient to prevent precipitation.[7]

  • Caution: Surfactants can affect cell membranes and the activity of some proteins. Therefore, it is essential to test the effect of the surfactant alone on your experimental system.[8]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9]

  • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10][11]

  • Protocol for Cyclodextrin Complexation:

    • Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mM).

    • In a separate tube, add the required amount of your compound's DMSO stock solution.

    • Add the HP-β-CD solution to the DMSO stock while vortexing.

    • Allow the mixture to incubate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex before further dilution into your final assay buffer.

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Final ConcentrationAdvantagesDisadvantages
Co-solvents Increases the polarity of the bulk solvent.< 1% (e.g., Ethanol, Methanol)Simple to implement.Potential for cytotoxicity and assay interference at higher concentrations.[5][6]
Surfactants Forms micelles that encapsulate the hydrophobic compound.0.01 - 0.1% (e.g., Tween® 80)Effective at low concentrations.Can disrupt cell membranes and protein function.[8]
Cyclodextrins Forms inclusion complexes with the hydrophobic compound.Varies (e.g., 1-10 mM HP-β-CD)Low cytotoxicity, can improve compound stability.[9][10]May require optimization of the compound-to-cyclodextrin ratio.
Q3: Can I use pH adjustment to improve the solubility of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol?

A3: Yes, pH can significantly influence the solubility of quinazoline derivatives.

The quinazoline scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[4] These compounds are generally more soluble in acidic conditions where the nitrogen atoms can become protonated, leading to a charged and more water-soluble species. Conversely, their solubility tends to decrease in neutral or basic pH.[4]

  • Practical Application: If your experimental system allows, lowering the pH of your aqueous buffer may enhance the solubility of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

  • Critical Considerations:

    • Assay Compatibility: Ensure that the altered pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability).

    • Compound Stability: Verify that the compound remains stable at the adjusted pH.

    • Buffer Capacity: Use a buffer with sufficient capacity to maintain the desired pH throughout the experiment.

Q4: I am performing serial dilutions for a dose-response experiment. What are the best practices to avoid precipitation at lower dilutions?

A4: Proper technique during serial dilution is crucial to maintain the solubility of hydrophobic compounds.

  • Consistent Solvent Composition: It is imperative to maintain a constant concentration of any solubilizing agent (DMSO, co-solvent, surfactant, or cyclodextrin) across all dilutions, including the vehicle control.[12] This ensures that any observed effects are due to the compound and not variations in the solvent concentration.

  • Dilution Protocol:

    • Prepare your diluent (aqueous buffer) containing the final desired concentration of the solubilizing agent (e.g., 0.5% DMSO).

    • Perform the serial dilutions by transferring a defined volume from a higher concentration to the diluent. Use fresh pipette tips for each transfer to avoid carry-over.[9]

    • Thoroughly mix each dilution before proceeding to the next.

Experimental Workflows & Diagrams

Workflow for Preparing a Working Solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Warm & Sonicate B->C D 10 mM Stock Solution C->D G Dilute Stock into Buffer D->G E Choose Solubilization Strategy (Co-solvent, Surfactant, or Cyclodextrin) F Prepare Aqueous Buffer with Solubilizer E->F F->G H Vortex Thoroughly G->H I Final Working Solution H->I

Caption: Workflow for preparing a soluble working solution.

Decision Tree for Troubleshooting Precipitation

A Precipitation Observed in Aqueous Buffer? B Prepare Concentrated Stock in 100% DMSO A->B Yes C Dilute Stock into Aqueous Buffer B->C D Precipitation Still Occurs? C->D E Add Co-solvent (e.g., <1% Ethanol) D->E Yes I Solution Clear D->I No F Add Surfactant (e.g., 0.05% Tween® 80) E->F G Use Cyclodextrin (e.g., HP-β-CD) F->G H Adjust pH (if assay permits) G->H H->I

Caption: Decision tree for addressing precipitation issues.

References

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • GSRS. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). [Link]

  • Jove. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • Kloverpris, H. N., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 47(7), 493-498.
  • Mahipal, S., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.
  • Müller, B. W., & Brauns, U. (1985). Use of 2-hydroxypropyl-β-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. International journal of pharmaceutics, 26(1-2), 77-88.
  • Pharmaffiliates. (n.d.). CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • Kloverpris, H. N., Fenyő, I. M., & Fomsgaard, A. (2011). Considerations regarding use of solvents in in vitro cell based assays. In vitro cellular & developmental biology. Animal, 47(7), 493–498. [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. [Link]

  • American Society for Microbiology. (2005). Serial Dilution Protocols. [Link]

  • Ghafoori, H., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Cytotechnology, 68(5), 2155–2165.
  • Holm, R., et al. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in microbiology, 7, 1878.
  • Pralhad, T., & Rajendrakumar, K. (2004). Study of freeze-dried quercetin-cyclodextrin binary systems by DSC, FT-IR, X-ray diffraction and SEM analysis. Journal of pharmaceutical and biomedical analysis, 34(2), 333-339.
  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • SynZeal. (n.d.). Lorazepam USP Related Compound E | 773871-49-1. [Link]

  • Popova, M., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Cytotechnology, 68(5), 2155–2165.
  • ResearchGate. (n.d.). Why the PBS buffer precipitate?. [Link]

  • Agrisera. (n.d.). Problems with dialysis. [Link]

  • O'Callaghan, J., & O'Kennedy, R. (2016). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in microbiology, 7, 1878.
  • Chemistry LibreTexts. (2021, August 18). 2.5: Preparing Solutions. [Link]

  • BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

  • CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. [Link]

  • Santos, J. L. D., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Popova, M., et al. (2016). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Cytotechnology, 68(5), 2155-2165.

Sources

Troubleshooting

Technical Support Center: Identifying and Minimizing Off-Target Effects of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. Given that many quinazoline derivatives exhibit ac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. Given that many quinazoline derivatives exhibit activity as kinase inhibitors, this guide provides a comprehensive framework for identifying and mitigating potential off-target effects, a critical step in ensuring experimental accuracy and therapeutic safety.[1][2][3][4][5]

I. Understanding the Challenge: The Promiscuity of Small Molecules

Most small molecule drugs interact with multiple cellular targets, a phenomenon known as polypharmacology.[6] While this can sometimes be beneficial, unintended off-target interactions are a primary cause of experimental artifacts and adverse drug reactions.[6][7] For quinazoline-based compounds, which often target the ATP-binding pocket of kinases, cross-reactivity with other kinases or even unrelated proteins is a significant consideration.[1] Early and thorough off-target profiling is therefore not just recommended, but essential for the robust development of any small molecule therapeutic.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the characterization of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and similar novel compounds.

Q1: My compound is potent in a biochemical assay but shows a weaker or different effect in a cell-based assay. Is this an off-target effect?

A1: This is a classic observation that can stem from several factors, not all of which are off-target effects. Here's a troubleshooting workflow:

  • Cellular Permeability and Efflux: The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps like P-glycoprotein, resulting in a lower intracellular concentration than in the biochemical assay.[8]

  • Target Availability and State: The intended target might be in a different conformational or post-translationally modified state within the cell, affecting compound binding. It could also be part of a larger protein complex.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays, which are often run at low ATP concentrations.[8]

  • Off-Target Engagement: The compound could be engaging with other cellular targets that either buffer its availability for the intended target or trigger opposing signaling pathways, masking the on-target effect.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my hypothesized target. How can I confirm if this is due to an off-target interaction?

A2: This strongly suggests an off-target effect is at play. A systematic approach is needed to deconvolute the molecular mechanism:

  • Target Engagement Validation: First, confirm that your compound is engaging the intended target in cells at the concentrations that produce the phenotype. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay can be invaluable here.[9][10]

  • Rescue Experiments: The "gold standard" for linking a target to a phenotype is a rescue experiment.[8] If you can introduce a version of your target that is mutated to be resistant to the compound, and this reverses the phenotype, it provides strong evidence for on-target activity. If the phenotype persists, it is likely mediated by an off-target.[8]

  • Broad-Spectrum Profiling: At this point, you should consider unbiased, proteome-wide methods to identify other potential binding partners. Techniques like chemical proteomics are designed for this purpose.[9][11][12][13][14]

Q3: How do I begin to identify the unknown off-targets of my compound?

A3: A multi-pronged strategy, combining computational and experimental approaches, is most effective.

  • Step 1: In Silico Prediction (Hypothesis Generation): Start with computational methods to predict potential off-targets.[7][15][16] These tools use the structure of your compound to screen against databases of known protein structures and ligand interactions.[7] This is a rapid and cost-effective way to generate a list of testable hypotheses.[15]

  • Step 2: In Vitro Profiling (Hypothesis Testing): Screen your compound against large, well-curated panels of proteins. Given the quinazoline scaffold, a comprehensive kinase screen is a logical starting point.[17][18][19][20] Panels for other target classes like GPCRs and ion channels are also commercially available.[6]

  • Step 3: Unbiased Proteomic Approaches (Discovery): If panel screening doesn't explain your phenotype, or if you want a more global view, employ chemical proteomics methods like affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP) to identify interacting proteins directly from cell lysates.[14]

III. Experimental Workflows & Protocols

This section provides detailed methodologies for key experiments in off-target identification.

Workflow 1: Comprehensive Kinase Selectivity Profiling

This workflow is essential for any quinazoline-based compound. The goal is to determine the inhibitory concentration (IC50) or binding affinity (Kd) against a broad panel of human kinases to create a selectivity profile.

Protocol: In Vitro Kinase Panel Screen (Biochemical Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in 100% DMSO. Create a serial dilution series (e.g., 11 points, 3-fold dilutions) to cover a wide concentration range (e.g., 100 µM to 1.7 nM).

  • Assay Choice: Select a suitable assay format. Common options include:

    • Radiometric Assays: A classic method measuring the incorporation of ³²P or ³³P from ATP onto a substrate.

    • Luminescence-based Assays: These detect the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[17]

    • Fluorescence-based Assays: TR-FRET and Fluorescence Polarization (FP) assays are common non-radioactive alternatives.[17]

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration near its Km (unless you are specifically testing for ATP competitiveness).

  • Inhibitor Addition: Add the diluted compound to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control (0% activity).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the output signal according to the chosen assay format.

  • Data Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity (vs. Primary Target)
Target A (Hypothesized)151
Off-Target Kinase 115010
Off-Target Kinase 280053
Off-Target Kinase 3>10,000>667
.........

Visualization: Kinase Selectivity Workflow

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Stock (10 mM in DMSO) Dilution Serial Dilution Series Compound->Dilution Inhibit Add Compound Dilutions Dilution->Inhibit Assay Kinase + Substrate + ATP in Assay Plate Assay->Inhibit Incubate Incubate Inhibit->Incubate Detect Measure Signal Incubate->Detect Calc Calculate % Inhibition Detect->Calc Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Values Plot->IC50

Caption: Workflow for determining kinase inhibitor selectivity.

Workflow 2: Unbiased Target Identification using Chemical Proteomics

This workflow is a powerful discovery tool for identifying unanticipated binding partners of your compound directly in a complex biological matrix. We will focus on the Cellular Thermal Shift Assay (CETSA), as it does not require modification of the compound.[9]

Protocol: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS)

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol at a relevant concentration (e.g., 10x the cellular IC50) and a control set with vehicle (DMSO). Incubate for a sufficient time to allow target engagement (e.g., 1-2 hours).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Clarification: Lyse the cells by freeze-thaw cycles. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Prepare these samples for proteomic analysis by protein reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify proteins in each sample across the temperature gradient for both treated and control conditions.

    • For each protein, generate a "melting curve" by plotting the soluble fraction versus temperature.

    • A target protein will show a shift in its melting curve upon compound binding. Calculate the change in the melting temperature (ΔTm) for each identified protein.

    • Proteins with a significant and reproducible ΔTm are considered potential off-targets.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_proteomics Proteomic Analysis cluster_data Data Analysis Cells Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Digest Tryptic Digestion Lyse->Digest MS LC-MS/MS Analysis Digest->MS Curves Generate Melting Curves MS->Curves Shift Identify Proteins with Thermal Shift (ΔTm) Curves->Shift

Caption: CETSA workflow for identifying target engagement.

IV. Minimizing Off-Target Effects: A Forward-Looking Strategy

Once off-targets are identified, several strategies can be employed to minimize their impact:

  • Structure-Activity Relationship (SAR) Studies: If medicinal chemistry resources are available, synthesize analogs of the lead compound to improve selectivity. The goal is to identify chemical modifications that reduce binding to the off-target while maintaining or improving affinity for the on-target.

  • Dose Optimization: Use the lowest effective concentration of the compound in your experiments to minimize the engagement of lower-affinity off-targets.

  • Use of More Selective Tool Compounds: If your compound proves to be non-selective, search for alternative chemical probes that target the same primary protein but with a cleaner off-target profile.

  • Orthogonal Validation: Always confirm key findings using a secondary, structurally unrelated inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

By implementing this structured and multi-faceted approach, researchers can confidently characterize the biological activity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, leading to more reliable data and a clearer path toward its potential therapeutic application.

References

  • Huang, X. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6333-6345. Available at: [Link]

  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. Available at: [Link]

  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 31-43. Available at: [Link]

  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus. Available at: [Link]

  • Tang, D., et al. (2023). Deep learning predicts CRISPR off-target effects. Communications Biology, 6(1), 711. Available at: [Link]

  • Ambhore, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 921-930. Available at: [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Evotec. (n.d.). Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. Available at: [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 957-970. Available at: [Link]

  • Kubota, K., et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(1), 22-27. Available at: [Link]

  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Transformation of in vitro tools for kinase profiling: keeping an eye over the off-target liabilities. Expert Opinion on Drug Discovery, 6(4), 381-393. Available at: [Link]

  • Kores, K., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(22), 16421. Available at: [Link]

  • Li, L., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 15(1), 15-24. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2351. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Bar-Ilan, L., et al. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. Molecular BioSystems, 12(7), 2131-2139. Available at: [Link]

  • Kumar, D., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7176. Available at: [Link]

  • Müller, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-232. Available at: [Link]

  • Grokipedia. (n.d.). Off-target activity. Grokipedia. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Al-Omair, M. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 382-390. Available at: [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Global Substance Registration System. Available at: [Link]

  • El-Sayed, N. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available at: [Link]

  • Omsynth Lifesciences. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Omsynth Lifesciences. Available at: [Link]

  • Drugfuture. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Drugfuture. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. PubChem. Available at: [Link]

  • Pharmaffiliates. (n.d.). Lorazepam-impurities. Pharmaffiliates. Available at: [Link]

  • SynZeal. (n.d.). Lorazepam USP Related Compound E. SynZeal. Available at: [Link]

Sources

Optimization

troubleshooting inconsistent results in assays with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent assay results effectively. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your experiments.

Introduction to 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No. 773871-49-1) is a quinazoline derivative with a molecular formula of C₁₅H₁₀Cl₂N₂O and a molecular weight of 305.16 g/mol .[1][2][3] Quinazoline and its derivatives are known for a wide range of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] However, like many heterocyclic compounds, they can present challenges in experimental assays, particularly concerning solubility and stability, which can lead to inconsistent results.[7]

This guide provides a systematic approach to troubleshooting, focusing on the root causes of variability and offering solutions grounded in established scientific principles.

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results are a common hurdle in drug discovery and development. This section provides a logical workflow to diagnose and resolve variability in assays involving 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Q1: My assay results are highly variable between experiments. Where should I start troubleshooting?

High variability is often multifactorial. A systematic approach is crucial to pinpoint the source of the inconsistency.

Initial Assessment Workflow

G A High Variability Observed B Review Compound Handling & Storage A->B Start Here C Assess Compound Solubility B->C D Evaluate Assay Protocol & Reagents C->D E Check Instrumentation & Lab Practices D->E

Caption: Initial troubleshooting workflow for high variability.

Step 1: Review Compound Handling and Storage

  • Photosensitivity: Quinazoline derivatives can be sensitive to light.[8][9] Exposure to light, especially UV, can lead to degradation, altering the compound's effective concentration and activity.[9]

    • Solution: Always store the solid compound and stock solutions in amber or opaque containers.[8][9][10] When working with the compound, minimize light exposure by covering plates and tubes with aluminum foil or working in a dimly lit area.[8][11]

  • Temperature Stability: Ensure the compound is stored at the recommended temperature, typically -20°C or -80°C for long-term storage, to prevent degradation.[9][10]

  • Hygroscopicity: If the compound is hygroscopic, moisture absorption can affect its weight and concentration. Store in a desiccator.[10]

Step 2: Assess Compound Solubility

Poor solubility is a primary cause of inconsistent results in biological assays.[12] If the compound precipitates in your assay medium, the actual concentration at the target will be lower and more variable than intended.[13]

  • Signs of Poor Solubility:

    • Visible precipitate in stock solutions or assay wells.

    • A steep drop-off in activity at higher concentrations.

    • Inconsistent results between replicate wells.

  • Solutions:

    • Optimize Stock Solution Preparation: Use a suitable organic solvent like DMSO to prepare a high-concentration stock solution.[12] Ensure the compound is fully dissolved before making further dilutions.

    • Determine Kinetic Solubility: Perform a turbidimetric solubility assay to determine the compound's solubility limit in your specific assay buffer.[13][14] This will help you identify the maximum reliable concentration for your experiments.

    • Use Additives (with caution): In some cases, non-ionic detergents or other solubilizing agents can be used, but their compatibility with the assay must be validated.

Step 3: Evaluate Assay Protocol and Reagents

  • Reagent Consistency: Use reagents from the same lot number whenever possible to minimize variability.[15]

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[16] Regularly calibrate your pipettes.

  • Incubation Times and Temperatures: Strict adherence to incubation times and temperatures is critical for reproducible results.[16]

  • Plate Washing: Inadequate or inconsistent plate washing can lead to high background noise and variability.[17]

Step 4: Check Instrumentation and General Lab Practices

  • Instrument Calibration: Ensure that plate readers and other instruments are properly calibrated.[18]

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, avoid using the outer wells for critical samples or ensure proper plate sealing during incubations.

  • Standardized Procedures: Implementing standardized operating procedures (SOPs) across all experiments and for all lab personnel can significantly improve reproducibility.[18][19]

Frequently Asked Questions (FAQs)

Compound Properties and Handling

Q2: What is the recommended solvent for preparing stock solutions of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol?

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for use in biological assays.[12] It is important to ensure the compound is fully dissolved in DMSO before preparing aqueous working solutions. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.

Q3: How should I store the solid compound and my stock solutions?

  • Solid Compound: Store in a tightly sealed, light-resistant container at -20°C or -80°C in a desiccator.[9][10]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in amber or opaque vials at -20°C or -80°C.[9]

Assay-Specific Issues

Q4: I am observing a high background signal in my assay. What could be the cause?

High background can be caused by several factors:

  • Compound Interference: The compound itself may autofluoresce or interfere with the assay signal. Run a control with the compound in the absence of the biological target to check for this.

  • Non-specific Binding: Inadequate blocking or washing can lead to non-specific binding of assay components.[16]

  • Reagent Contamination: Contaminated buffers or reagents can also contribute to high background.[17]

Q5: My dose-response curve is not behaving as expected (e.g., it is flat or has a very shallow slope). What should I do?

Anomalous dose-response curves can indicate several issues:

  • Solubility Limit Exceeded: If the higher concentrations of your compound are above its solubility limit, you will not see a corresponding increase in effect, leading to a flat curve.

  • Incorrect Concentration Range: You may be testing a concentration range that is too high or too low to observe the desired biological effect.

  • Compound Inactivity: It is possible that the compound is not active in your specific assay system.

Troubleshooting a Poor Dose-Response Curve

G A Poor Dose-Response Curve B Verify Compound Solubility in Assay Buffer A->B C Confirm Stock Solution Concentration B->C D Expand Concentration Range Tested C->D E Run Orthogonal Assay D->E If still poor F Re-evaluate Compound Activity E->F

Sources

Troubleshooting

optimization of reaction conditions for the synthesis of quinazoline derivatives

Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you optimize your reaction conditions and achieve your desired outcomes.

Troubleshooting Guide: Common Issues in Quinazoline Synthesis

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

A common frustration in organic synthesis is obtaining a low yield of the desired product. In the context of quinazoline synthesis, this can often be traced back to several key factors.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the reaction duration.

  • Suboptimal Temperature: The reaction temperature might be too low to overcome the activation energy barrier efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Be mindful that excessively high temperatures can lead to side product formation. A temperature screening is often a worthwhile investment of time.

  • Inefficient Catalyst Activity: The chosen catalyst may not be optimal for the specific substrates, or it may have degraded.

    • Solution: Screen a panel of catalysts. For instance, in metal-catalyzed reactions, varying the metal (e.g., Palladium, Copper) and the ligand can have a profound impact on yield. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).

  • Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Use freshly distilled or high-purity solvents. Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis.

Issue 2: Significant Side Product Formation

The formation of undesired side products complicates purification and reduces the overall yield of the target quinazoline derivative.

Potential Causes & Solutions:

  • Lack of Selectivity: The reaction conditions may favor multiple reaction pathways.

    • Solution: Modifying the reaction temperature can sometimes favor the desired pathway. Lowering the temperature may increase selectivity, although it might require longer reaction times. The choice of solvent can also significantly influence selectivity.

  • Over-reaction or Decomposition: The desired product might be forming and then reacting further or decomposing under the reaction conditions.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed and the desired product is at its maximum concentration.

  • Competing Reactions: Functional groups on your starting materials may be participating in unintended reactions.

    • Solution: Consider using protecting groups for sensitive functionalities that are not involved in the quinazoline ring formation. The choice of protecting group will depend on its stability under the reaction conditions and the ease of its subsequent removal.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure quinazoline derivative can be challenging.

Potential Causes & Solutions:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult, or it may be sparingly soluble, leading to co-precipitation with impurities.

    • Solution: For highly soluble products, perform a solvent exchange to a solvent in which the product is less soluble to induce precipitation. For sparingly soluble products that crash out with impurities, try to purify the crude material by column chromatography.

  • Emulsion Formation during Work-up: An emulsion can form during the aqueous work-up, making phase separation difficult.

    • Solution: Adding a small amount of a saturated brine solution can help to break up emulsions. Alternatively, filtering the mixture through a pad of Celite can be effective.

  • Co-elution of Impurities during Chromatography: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution: Optimize the mobile phase for your column chromatography. A shallow gradient of the more polar solvent can improve separation. If co-elution persists, consider alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of quinazoline derivatives.

Q1: How do I choose the right starting materials for my desired quinazoline derivative?

The choice of starting materials is dictated by the substitution pattern of the target quinazoline. The most common methods include the Niementowski, Friedländer, and Bischler syntheses, each utilizing different precursors. For example, the reaction of anthranilic acids with amides is a common route. The electronic and steric properties of the substituents on the starting materials will influence the reaction's feasibility and outcome.

Q2: What is the role of the catalyst in quinazoline synthesis, and how do I select the best one?

In many modern quinazoline syntheses, particularly cross-coupling-based methods, the catalyst is crucial for activating the substrates and facilitating bond formation. The choice depends on the specific reaction. For instance, palladium catalysts are often used for C-N and C-C bond formations. The ligand on the metal center is also critical and can be tuned to optimize reactivity and selectivity. A preliminary screen of different catalysts and ligands is highly recommended.

Q3: How does the choice of solvent affect the reaction?

The solvent plays multiple roles: it dissolves the reactants, influences the reaction rate and selectivity, and can affect the energy of the transition state. Polar aprotic solvents like DMF and DMSO are common, but greener alternatives like ethanol or even water are being explored for certain reactions. The optimal solvent will depend on the specific reaction mechanism and the solubility of the reactants.

Q4: What are the best methods for monitoring the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative and sensitive analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred. These techniques can help you determine the consumption of starting materials and the formation of the product and any side products over time.

Q5: Are there any general "green chemistry" considerations for quinazoline synthesis?

Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents (e.g., water, ethanol), catalysts that can be recycled, and one-pot reactions that reduce the number of steps and waste generated. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are also a key principle of green chemistry.

Data & Protocols

Table 1: Common Catalysts and Conditions for Quinazoline Synthesis
Catalyst SystemStarting MaterialsSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)2/Xantphos2-halobenzonitrile, amineToluene100-12070-95
CuI/L-proline2-bromobenzaldehyde, amineDMSO80-10065-90
FeCl32-aminobenzonitrile, aldehydeEthanolReflux75-92
I22-aminobenzyl alcohol, amineAcetonitrileReflux80-95
Experimental Protocol: General Procedure for a Palladium-Catalyzed Quinazoline Synthesis
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halobenzonitrile (1.0 mmol), the amine (1.2 mmol), Pd(OAc)2 (0.02 mmol), and Xantphos (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene (5 mL) and a base such as K2CO3 (2.0 mmol) to the tube.

  • Reaction: Place the sealed tube in a preheated oil bath at 110°C and stir for the predetermined reaction time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Quinazoline Synthesis Optimization

A Define Target Quinazoline B Select Synthetic Route (e.g., Niementowski, Friedländer) A->B C Initial Small-Scale Reaction B->C D Analyze Outcome (Yield, Purity) C->D E Problem Identified? D->E F Troubleshooting & Optimization E->F Yes G Scale-up Synthesis E->G No F->C H Final Product Characterization G->H I No J Yes

Caption: A typical workflow for the synthesis and optimization of quinazoline derivatives.

Diagram 2: Troubleshooting Logic for Low Yield

cluster_start Low Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield Observed B Incomplete Reaction A->B C Suboptimal Temperature A->C D Catalyst Inactivity A->D E Extend Reaction Time B->E F Increase Temperature C->F G Screen Catalysts/Ligands D->G

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Link]

  • D. Ma, Q. Cai, and H. Zhang, "Mild and Efficient Copper-Catalyzed Amination of Aryl Halides with Amines," Organic Letters, vol. 5, no. 14, pp. 2453–2455, 2003. [Link]

  • C. Reichardt and T. Welton, Solvents and Solvent Effects in Organic Chemistry, 4th ed. Wiley-VCH, 2011. [Link]

  • J. P. Michael, "Quinoline, quinazoline and acridone alkaloids," Natural Product Reports, vol. 22, no. 5, pp. 627–646, 2005. [Link]

  • R. A. Sheldon, "The E factor: fifteen years on," Green Chemistry, vol. 9, no. 12, pp. 1273–1283, 2007. [Link]

Optimization

strategies to reduce the toxicity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in cellular models

Welcome to the technical support guide for managing the in vitro toxicity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and related quinazoline-based compounds. This resource is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the in vitro toxicity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and related quinazoline-based compounds. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with off-target cytotoxicity in their cellular models. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions - Understanding the "Why"

This section addresses the fundamental mechanisms that often underlie the observed cytotoxicity of quinazoline derivatives.

Q1: My experiment shows high cytotoxicity with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, even at concentrations where I expect to see a specific biological effect. What are the likely causes?

High cytotoxicity is a common challenge when working with novel kinase inhibitors and other pharmacologically active heterocyclic compounds like quinazolines. The toxicity profile is often multifactorial and can stem from:

  • Induction of Oxidative Stress: Many quinazolinone derivatives have been shown to increase the production of reactive oxygen species (ROS) within cells.[1] This redox imbalance can lead to significant damage to cellular components and trigger programmed cell death.[2][3]

  • Metabolic Bioactivation: The cell line's own metabolic machinery, particularly Cytochrome P450 (CYP450) enzymes, can convert the parent compound into more reactive and toxic metabolites.[4][5] This is highly dependent on the specific CYP enzymes expressed by your cell model (e.g., CYP1A2, 2C9, 2D6, 3A4), which are responsible for the metabolism of over 90% of drugs.[5]

  • Induction of Apoptosis: Quinazoline derivatives are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6] This can involve the modulation of Bcl-2 family proteins and the activation of key executioner enzymes like caspases.[2][7]

  • Poor Aqueous Solubility: Compounds with high lipophilicity may have poor solubility in aqueous cell culture media.[5] This can lead to the formation of microscopic precipitates or aggregates, which can cause physical stress to cells or lead to inconsistent, artificially high local concentrations, resulting in toxicity that masks the true pharmacological effect.[8][9][10]

Q2: How can I determine if oxidative stress is the primary driver of toxicity for my compound?

The involvement of oxidative stress can be confirmed experimentally. A common mechanism is that the compound interferes with the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation.[2]

You can investigate this by:

  • Direct ROS Measurement: Employing fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy after compound treatment.

  • Antioxidant Rescue Experiments: Pre-treating your cells with a known antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid, before adding your quinazoline compound.[2][11] A significant increase in cell viability in the presence of the antioxidant strongly suggests that ROS production is a key cytotoxic mechanism.[2][12]

Q3: Could the toxicity I'm observing be specific to my chosen cell line?

Absolutely. Different cell lines can exhibit markedly different sensitivities to the same compound due to several factors:

  • Metabolic Competence: Cell lines possess varied expression profiles of Phase I (e.g., CYP450s) and Phase II metabolic enzymes.[4][13] For example, a cell line with high expression of CYP3A4 might metabolize the quinazoline into a toxic byproduct, while a cell line lacking this enzyme would not.[5]

  • Efflux Pump Expression: The expression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP), can actively pump the compound out of the cell, reducing its intracellular concentration and thus its toxicity.[14][15] Cell lines with high BCRP expression may appear more resistant.

  • Target Expression and Pathway Dependence: The baseline status of the signaling pathways you are studying can influence sensitivity.

It is always recommended to test your compound across a panel of cell lines to understand its spectrum of activity and toxicity.[16]

Q4: The cells are dying, but how do I know if it's apoptosis? What should I measure?

Observing cell death is the first step; identifying the mechanism provides deeper insight. Apoptosis is a highly regulated process executed by a family of proteases called caspases.

  • Caspase Activation: The most direct way to confirm apoptosis is to measure the activity of key caspases. Quinazoline derivatives have been shown to activate initiator caspases like Caspase-9 (intrinsic pathway) and Caspase-8 (extrinsic pathway), which in turn activate executioner caspases like Caspase-3 and Caspase-7.[6][17] Commercially available luminescent or fluorescent assays that measure Caspase-3/7 activity are robust and straightforward methods for this purpose.[18]

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be conjugated to a fluorescent dye (like FITC) to be detected by flow cytometry. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Section 2: Actionable Strategies & Troubleshooting Guides

This section provides practical solutions and step-by-step protocols to mitigate the issues identified above.

Q5: What is the most direct way to reduce ROS-mediated toxicity?

The most direct approach is to supplement the cell culture medium with an antioxidant. This strategy aims to neutralize the excess ROS produced upon treatment with the quinazoline compound.

Strategy Recommended Agent Typical Working Concentration Key Considerations
Antioxidant Co-treatment N-Acetylcysteine (NAC)1-10 mMA glutathione precursor; highly effective at replenishing intracellular antioxidant stores.[19]
Ascorbic Acid (Vitamin C)50-200 µMA potent water-soluble antioxidant. Pre-treatment has been shown to increase the viability of cells treated with quinazoline derivatives.[2]
MitoTEMPO1-10 µMA mitochondria-targeted antioxidant that can specifically address mitochondrial ROS production.[11]

Protocol 1: Antioxidant Rescue Experiment

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[20]

  • Antioxidant Pre-treatment: Prepare fresh stock solutions of your chosen antioxidant (e.g., NAC). Remove the old medium from the cells and add fresh medium containing the antioxidant. Incubate for 1-2 hours.

  • Compound Addition: Add your 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol compound in a serial dilution to the wells already containing the antioxidant.

  • Incubation: Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Analysis: Compare the dose-response curves of the compound with and without the antioxidant. A rightward shift in the IC50 curve in the presence of the antioxidant indicates a successful rescue from ROS-mediated toxicity.

Q6: My compound has poor solubility. How can I improve its formulation to reduce "non-specific" toxicity?

Improving the solubility and bioavailability of a compound is a key strategy to ensure you are observing true pharmacology, not artifacts from precipitation.[21][22]

  • Solvent Choice: While DMSO is common, ensure the final concentration in your media is kept low, typically ≤0.5%, as the solvent itself can be toxic.[10]

  • Use of Pluronics/Surfactants: For highly insoluble compounds, non-ionic surfactants like Poloxamer 407 (Pluronic F-127) can be used to create solid dispersions, which can enhance wettability and dissolution in aqueous media.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[21]

Q7: I'm seeing toxicity across my entire dose range. How do I properly perform a dose-response experiment to find a therapeutic window?

A well-designed dose-response experiment is critical to distinguish between targeted pharmacological effects and generalized cytotoxicity.

Protocol 2: Performing a Dose-Response Cytotoxicity Assay (MTT-based)

This protocol is adapted from standard methodologies for assessing cell viability.[1][20]

  • Cell Plating: Seed cells into a 96-well plate at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment. Typically 5,000-10,000 cells/well. Incubate for 18-24 hours.

  • Compound Dilution Series: Prepare a 2X concentrated serial dilution of your compound in culture medium. A 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM) is a good starting point. Include "vehicle control" (e.g., 0.5% DMSO) and "untreated control" wells.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability (%) versus log[compound concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Section 3: Visual Workflows and Pathways

Diagrams of Key Processes

To better visualize the concepts discussed, the following diagrams illustrate the potential toxicity pathways and a generalized workflow for troubleshooting.

ToxicityMechanisms cluster_0 Compound Introduction cluster_1 Cellular Interactions cluster_2 Downstream Effects Compound 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Metabolism Metabolic Activation (CYP450 Enzymes) Compound->Metabolism ROS ROS Production (Mitochondrial Stress) Compound->ROS Target Primary Target (e.g., Kinase) Compound->Target ReactiveMetabolite Reactive Metabolites Metabolism->ReactiveMetabolite OxidativeDamage Oxidative Damage (Lipids, DNA, Proteins) ROS->OxidativeDamage Efficacy Desired Biological Effect Target->Efficacy ReactiveMetabolite->OxidativeDamage Apoptosis Apoptosis Induction (Caspase Activation) OxidativeDamage->Apoptosis Apoptosis->Efficacy Off-Target Cytotoxicity

Caption: Potential mechanisms of quinazoline-induced cytotoxicity.

Workflow Start Start: High Cytotoxicity Observed CheckSolubility Q1: Is the compound soluble? Check for precipitation. Start->CheckSolubility ImproveFormulation Action: Improve Formulation (e.g., use surfactants) CheckSolubility->ImproveFormulation No DoseResponse Action: Perform Wide Dose-Response (Protocol 2) CheckSolubility->DoseResponse Yes ImproveFormulation->DoseResponse AssessROS Q2: Is toxicity ROS-mediated? Perform Antioxidant Rescue (Protocol 1) DoseResponse->AssessROS AddAntioxidant Solution: Co-treat with NAC or Ascorbic Acid AssessROS->AddAntioxidant Yes AssessApoptosis Q3: Is it apoptosis? Measure Caspase-3/7 Activity AssessROS->AssessApoptosis No Result Result: Optimized Assay with Reduced Off-Target Toxicity AddAntioxidant->Result AssessApoptosis->Result Mechanism Identified

Caption: Experimental workflow for troubleshooting cytotoxicity.

References

  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Natural Quinazoline Derivative from Marine Sponge Hyrtios erectus Induces Apoptosis of Breast Cancer Cells via ROS Production and Intrinsic or Extrinsic Apoptosis Pathways. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. (2018). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Protective effect of antioxidant enzymes against drug cytotoxicity in MCF-7 cells. (2012). PubMed. Retrieved January 22, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). Academia.edu. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. (2021). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1998). PubMed. Retrieved January 22, 2026, from [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2024). Spandidos Publications. Retrieved January 22, 2026, from [Link]

  • From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Microscopy-based visualization of cellular uptake of fluorescent... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Drug Antioxidant Effects: A Basis for Drug Selection? (1991). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Quinazoline derivatives as selective CYP1B1 inhibitors. (2017). PubMed. Retrieved January 22, 2026, from [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. (1998). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Antioxidant inhibitors potentiate the cytotoxicity of photodynamic therapy. (2011). PubMed. Retrieved January 22, 2026, from [Link]

  • An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities. (2021). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Cytotoxic effect of the quinazoline derivative (compound A) on breast... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved January 22, 2026, from [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]

  • From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Caspase-3 activation in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated mice. (2001). Movement Disorders Society. Retrieved January 22, 2026, from [Link]

  • Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. (2002). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Hilaris Publisher. Retrieved January 22, 2026, from [Link]

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Troubleshooting

common pitfalls in the handling and storage of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common pitfalls in the handling and storage of this compound. As a related compound to Lorazepam, specifically Lorazepam Related Compound E, its integrity is crucial for accurate experimental outcomes.[1][2][3] This document provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Question 1: I am seeing an additional peak in my HPLC/LC-MS analysis that I didn't have before. What could it be?

Answer: The appearance of a new peak in your chromatogram often indicates degradation of the parent compound. Given the structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, the primary alcohol group is a likely site for oxidation.

Potential Cause: Oxidation

The methanol group at the C2 position of the quinazoline ring is susceptible to oxidation, which can occur under various conditions, including exposure to air (especially in certain solvents), heat, or light. This oxidation would likely convert the methanol to the corresponding aldehyde, 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, or further to the carboxylic acid.[4]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected Peak in HPLC/LC-MS check_mass Check Mass of Impurity (Is it M-2 or M+14?) start->check_mass m_minus_2 Mass is M-2 Da (Oxidation to Aldehyde) check_mass->m_minus_2 Yes m_plus_14 Mass is M+14 Da (Oxidation to Carboxylic Acid) check_mass->m_plus_14 Yes review_handling Review Handling & Storage: - Exposure to air/light? - Incompatible solvent? - Temperature fluctuations? m_minus_2->review_handling m_plus_14->review_handling confirm_structure Confirm Structure (e.g., using a reference standard of the aldehyde if available) review_handling->confirm_structure implement_changes Implement Corrective Actions: - Use fresh solvent - Store under inert gas - Protect from light - Aliquot stock solutions confirm_structure->implement_changes end Re-analyze Sample implement_changes->end

Caption: Troubleshooting workflow for identifying unknown peaks.

Step-by-Step Protocol for Investigation:

  • Mass Analysis: Check the mass-to-charge ratio (m/z) of the new peak in your LC-MS data.

    • The molecular weight of the parent compound is 305.16 g/mol .[1][5]

    • The aldehyde derivative would have a molecular weight of approximately 303.14 g/mol (a loss of 2 hydrogen atoms).[4]

    • The carboxylic acid derivative would have a molecular weight of approximately 319.14 g/mol (a net addition of an oxygen atom and loss of two hydrogen atoms).

  • Review Handling Procedures: Scrutinize your recent experimental workflow.

    • Solvent: Were solvents freshly opened and of high purity? Some solvents, like older ethers or THF, can contain peroxides that accelerate oxidation. While some quinazoline derivatives are stable in water, others show instability in DMSO.[6][7]

    • Atmosphere: Was the compound handled under ambient atmosphere for an extended period? If so, consider working under an inert atmosphere (e.g., nitrogen or argon).

    • Light Exposure: Was the sample protected from light? Quinazoline structures can be light-sensitive.[7]

  • Preventative Measures:

    • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the vial under nitrogen or argon.

    • Aliquot: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure to air.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT could be considered, but this should be evaluated for compatibility with your specific assay.

Question 2: My compound has poor solubility or is precipitating out of solution. What should I do?

Answer: Solubility issues are common. The choice of solvent is critical for maintaining the integrity and utility of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Potential Causes:

  • Incorrect Solvent Choice: The compound is a relatively non-polar molecule and may have limited solubility in aqueous buffers.

  • pH Effects: Although the quinazoline ring is generally stable in cold dilute acids and bases, the pH of your solution can affect the protonation state of the nitrogen atoms, which in turn can alter solubility.[8]

  • Concentration: The concentration of your solution may be too high for the chosen solvent.

Step-by-Step Protocol for Improving Solubility:

  • Solvent Selection: Start with organic solvents.

    • Recommended: Based on general chemical principles, solvents like DMSO, DMF, or methanol should be suitable for creating stock solutions. A synthesis procedure for a related compound used methanol as a solvent.[9]

    • Aqueous Solutions: For assays requiring aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then perform a serial dilution into the aqueous medium. Be mindful of the final DMSO concentration, as it can affect biological assays.

  • Gentle Warming: Briefly and gently warm the solution (e.g., to 30-40°C) to aid dissolution. Avoid aggressive heating, as this can promote degradation.

  • Sonication: Use a sonication bath to help break up solid particles and enhance dissolution.

  • pH Adjustment: If working in an aqueous buffer, a slight adjustment of the pH might improve solubility. This should be done cautiously and monitored for any signs of degradation.

Question 3: The solid material has changed color from pale yellow to a darker shade. Is it still usable?

Answer: A color change in the solid material is a visual indicator of potential degradation. While a slight variation in color can sometimes be due to crystalline form or minor impurities from synthesis, a noticeable darkening over time suggests decomposition.

Potential Causes:

  • Photodegradation: Exposure to light, particularly UV light, can cause decomposition of photosensitive compounds.

  • Oxidation: Slow oxidation upon exposure to air can lead to the formation of colored impurities.

  • Moisture: The compound may be hygroscopic. Adsorbed water could potentially lead to hydrolysis over long periods, although the quinazoline core is generally reported to be stable against hydrolysis.[8]

Potential Degradation Pathway

G parent 6-Chloro-4-(o-chlorophenyl)-2- quinazoline methanol aldehyde 6-Chloro-4-(o-chlorophenyl)-2- quinazolinecarboxaldehyde parent->aldehyde Oxidation [O] acid 6-Chloro-4-(o-chlorophenyl)-2- quinazolinecarboxylic acid aldehyde->acid Further Oxidation [O]

Caption: Potential oxidative degradation of the methanol group.

Recommended Actions:

  • Purity Check: Before use, re-analyze the material's purity using a reliable method like HPLC or LC-MS. Compare the chromatogram to that of a fresh or properly stored sample if available.

  • Proper Storage: Ensure the compound is stored according to the supplier's recommendation, which is typically in a refrigerator at 2-8°C.[1] For long-term storage, keep it in a tightly sealed container, protected from light, and preferably in a desiccator to minimize moisture exposure.

II. Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol?

    • A1: The recommended storage temperature is 2-8°C in a refrigerator.[1] The solid should be kept in a tightly sealed container to protect it from air and moisture. It is also advisable to protect the compound from light.

  • Q2: What solvents are recommended for this compound?

    • A2: For creating stock solutions, polar organic solvents such as DMSO, DMF, and methanol are generally suitable. For aqueous-based experiments, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer.

  • Q3: What are the main safety precautions when handling this compound?

    • A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. For specific safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]

  • Q4: Is this compound stable in solution?

    • A4: The stability in solution can depend on the solvent, temperature, and exposure to light. Studies on similar quinazoline derivatives have shown high stability in ultrapure water for over 40 days when stored at 4°C in the dark.[7] However, solutions in DMSO have been reported to be less stable.[7] It is recommended to prepare fresh solutions for experiments or, if storing stock solutions, to do so at -20°C or -80°C in small, single-use aliquots.

Summary of Key Recommendations

ParameterRecommendationRationale
Storage (Solid) 2-8°C, protected from light and moisture.To minimize thermal degradation, photodegradation, and potential hydrolysis.
Storage (Solution) Aliquot and store at -20°C or -80°C. Use fresh solutions when possible.To prevent degradation from repeated freeze-thaw cycles and prolonged exposure to solvent.
Solvents DMSO, DMF, Methanol for stock solutions.Good solubility for this class of compounds.
Handling Use in a well-ventilated area, wear appropriate PPE.Standard chemical safety practice.
Troubleshooting If impurities appear, suspect oxidation of the C2-methanol group.This is the most chemically labile site on the molecule under common laboratory conditions.

References

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings.
  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI.
  • Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
  • Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research.
  • Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research.
  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Pharmaffiliates. [Link]

  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. gsrs.
  • Preparation process of lorazepam impurity C.
  • SAFETY D
  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Omsynth Lifesciences.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules.
  • Methanol Safety D
  • Lorazepam USP Rel
  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Drugfuture.
  • 6-Chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde. PubChem. [Link]

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Optimization

Technical Support Center: Interpreting Unexpected Metabolic Profiles of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Welcome to the technical support center for researchers working with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (also known as Lorazepam Related Compound E). This guide is designed to help you navigate and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (also known as Lorazepam Related Compound E). This guide is designed to help you navigate and troubleshoot unexpected results during your in vitro metabolic studies. As drug development professionals, we understand that unanticipated metabolic profiles can be a significant hurdle. This resource provides in-depth, experience-driven answers to common issues, backed by detailed protocols and scientific rationale.

Introduction: The Metabolic Landscape of a Quinazoline Methanol

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a heterocyclic compound featuring a quinazoline core. The metabolic fate of such structures is primarily governed by Phase I and Phase II drug-metabolizing enzymes.

Expected Phase I Metabolism: Based on the quinazoline scaffold and the methanol substituent at the C2 position, the primary expected metabolic pathways involve oxidation.

  • Oxidation of the Methanol Group: The primary alcohol is susceptible to oxidation, likely mediated by alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, to form the corresponding aldehyde (6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde). This aldehyde is an intermediate that is expected to be rapidly oxidized further by aldehyde dehydrogenases (ALDHs) or potentially Aldehyde Oxidase (AO) to the stable carboxylic acid metabolite (6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxylic acid).

  • Aromatic Hydroxylation: CYP-mediated hydroxylation can occur on either of the two aromatic rings, adding a hydroxyl group (-OH) to an available position.

  • Aldehyde Oxidase (AO) Metabolism: The quinazoline ring itself is an N-heterocycle, making it a potential substrate for Aldehyde Oxidase (AO). AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen.[1] This can lead to the formation of a quinazolinone metabolite.

Expected Phase II Metabolism: If hydroxylated metabolites are formed, they can undergo subsequent Phase II conjugation reactions, primarily glucuronidation (via UGTs) or sulfation (via SULTs), to increase their water solubility and facilitate excretion.

The following diagram illustrates the predicted primary metabolic pathway.

Metabolic_Pathway Parent 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Aldehyde Intermediate Aldehyde (+14 Da, -2H) Parent->Aldehyde ADH/CYP Oxidation Hydroxylated Aromatic Hydroxylation (+16 Da) Parent->Hydroxylated CYP Hydroxylation Quinazolinone Quinazolinone Metabolite (AO-mediated, +14 Da, -2H) Parent->Quinazolinone Aldehyde Oxidase (AO) Carboxylic_Acid Carboxylic Acid Metabolite (+28 Da, -4H or +14 Da from Aldehyde) Aldehyde->Carboxylic_Acid ALDH/AO Oxidation Troubleshooting_Workflow_1 cluster_Step1 Control Experiments cluster_Step2 Aldehyde Oxidase Assessment cluster_Step3 Method Optimization Start Rapid parent loss in HLM, no expected metabolites Step1 Run Control Incubations Start->Step1 Step2 Test for AO Metabolism Step1->Step2 If parent loss is enzymatic Step3 Evaluate Extraction Recovery Step2->Step3 If AO is not the cause Control1 1. No NADPH (Assesses non-CYP enzymatic degradation) Control2 2. Heat-inactivated HLM (Assesses chemical instability) Control3 3. No HLM (Buffer only) (Assesses buffer instability) AO_Assay Incubate with Human Liver S9 or Cytosol + AO-specific inhibitor (e.g., Raloxifene) Recovery_Test Spike-in recovery with predicted polar metabolites

Caption: Troubleshooting workflow for rapid parent compound loss.

Step-by-Step Protocol:

  • Run Control Incubations: Perform the standard HLM incubation alongside three control conditions. [2][3] * Control A (No NADPH): Prepare the incubation as usual but replace the NADPH-regenerating system with buffer. This will determine if metabolism is dependent on CYPs.

    • Control B (Heat-Inactivated HLM): Before adding the compound, heat the HLM suspension at 45°C for 30 minutes. [4]This denatures most enzymes and will reveal non-enzymatic degradation catalyzed by the matrix.

    • Control C (Buffer Only): Incubate the compound in the reaction buffer without any HLM. This tests for inherent chemical instability under the assay's pH and temperature.

  • Test for Aldehyde Oxidase (AO) Involvement:

    • Use S9 Fraction or Cytosol: Since AO is a cytosolic enzyme, repeat the incubation using human liver S9 fraction or cytosol instead of microsomes. [2]S9 fractions contain both microsomal and cytosolic enzymes.

    • AO-Specific Inhibition: Set up an incubation with human liver S9 or cytosol and include a known AO inhibitor, such as Raloxifene (final concentration ~1 µM). [5]A significant reduction in the rate of parent compound loss in the presence of the inhibitor strongly suggests AO-mediated metabolism.

  • Analyze the Data:

    • Compare the rate of disappearance of the parent compound in all conditions.

    • If loss is high in Control C, the issue is chemical instability.

    • If loss is high in Controls A and B but low in C, it suggests non-CYP enzymatic activity or non-enzymatic matrix-catalyzed degradation.

    • If loss is significantly reduced in the presence of the AO inhibitor, then AO is a major metabolic pathway. Search your LC-MS data for a metabolite with a mass shift of +14 Da (addition of Oxygen, loss of 2 Hydrogens), which could correspond to a quinazolinone.

FAQ 2: I'm observing a metabolite with an unexpected mass shift of +14 Da. It's not the expected aldehyde or quinazolinone. What could it be?

Scientific Rationale: A mass shift of +14 Da typically corresponds to the net addition of a CH₂ group (methylation) or the replacement of a hydrogen atom with a methyl group. While less common than oxidation for this scaffold, N-methylation can occur. Another possibility, though less likely for this specific structure, is the formation of an adduct with a component from the buffer or solvent. For example, if methanol is used as a solvent, a reaction could potentially lead to the formation of a methyl ether, though this is less probable enzymatically than N-methylation. A more common source of a +14 Da shift is the oxidation of the primary alcohol to an aldehyde (+14 Da is the difference between -CH₂OH and -CHO, with the loss of 2H). However, you've ruled this out. Let's consider other possibilities.

  • N-Methylation: One of the nitrogen atoms in the quinazoline ring could be a substrate for N-methyltransferases. This would result in the addition of a methyl group and a true mass increase of 14.01565 Da.

  • Solvent Adducts: Formaldehyde, a common contaminant in organic solvents like methanol, can form adducts. [6]If formaldehyde is present, it can react with the compound, although this is more of an analytical artifact than a true metabolite.

  • Isotope Confusion: Ensure you are looking at the monoisotopic mass. If you are observing the A+1 or A+2 isotope peaks of a lower mass metabolite, it could be misleading.

Troubleshooting Guide & Protocol:

Objective: To identify the structure of the unknown +14 Da metabolite and determine if it is a genuine metabolite or an artifact.

Workflow Diagram:

Troubleshooting_Workflow_2 cluster_Step1 Data Verification cluster_Step2 Artifact Check cluster_Step3 Structural Elucidation Start Unexpected +14 Da Metabolite Step1 Verify Mass Accuracy Start->Step1 Step2 Solvent/Buffer Controls Step1->Step2 Step3 High-Resolution MS/MS Step2->Step3 Step4 Incubation with Methyl Donor Step3->Step4 Mass_Accuracy Calculate exact mass difference. Is it closer to CH₂ (14.01565 Da)? Isotope_Check Check isotope pattern. Is it an A+1 or A+2 peak? Solvent_Blank Inject solvent blank to check for formaldehyde contamination. No_Enzyme_Control Re-run no-enzyme control. Is the +14 Da peak present? MSMS Acquire MS/MS fragmentation spectrum of the +14 Da peak. Fragmentation_Analysis Compare fragmentation pattern with parent compound.

Caption: Troubleshooting workflow for an unexpected +14 Da metabolite.

Step-by-Step Protocol:

  • High-Resolution Mass Spectrometry (HRMS) Analysis:

    • If not already done, re-analyze your samples using an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Calculate the exact mass of the parent and the unknown metabolite. Determine the mass difference with high precision (at least 4 decimal places). A true methylation (addition of CH₂) will have a mass difference of 14.01565 Da. This can help distinguish it from other possibilities. [7] * Examine the isotope pattern carefully to ensure it's not an isotope of another metabolite.

  • Check for Artifacts:

    • Run a "no-enzyme" control (heat-inactivated microsomes) to see if the +14 Da peak is formed non-enzymatically.

    • Prepare your sample in a fresh, high-purity solvent (e.g., acetonitrile instead of methanol) to see if the peak disappears. This can help rule out solvent-derived adducts.

  • Structural Elucidation with Tandem MS (MS/MS):

    • Acquire an MS/MS spectrum of the parent compound and the +14 Da metabolite.

    • Compare the fragmentation patterns. If a fragment ion containing the quinazoline ring shows a +14 Da shift compared to the same fragment from the parent, it strongly suggests methylation occurred on the ring system. If the fragment containing the methanol group is unchanged, it rules out modification at that position.

  • Confirm N-Methylation:

    • If N-methylation is suspected, perform an incubation using S9 fraction supplemented with S-adenosyl methionine (SAM), the primary methyl group donor in biological systems. An increase in the formation of the +14 Da metabolite in the presence of SAM would provide strong evidence for N-methylation.

FAQ 3: My LC-MS/MS analysis is showing poor sensitivity, and the results are not reproducible. What are the common pitfalls?

Scientific Rationale: Poor sensitivity and reproducibility in LC-MS/MS assays are common issues that often stem from sample matrix effects, chromatographic problems, or suboptimal mass spectrometer settings. [8][9]

  • Ion Suppression: Co-eluting endogenous components from the microsomal matrix (e.g., phospholipids) can suppress the ionization of your analyte in the mass spectrometer's source, leading to a significant drop in signal intensity and poor reproducibility. [8]* Poor Chromatography: Broad or tailing peaks, or retention time shifts, can lead to inconsistent integration and quantification. This can be caused by a degraded column, improper mobile phase, or incompatibility between the injection solvent and the mobile phase. [10]* Suboptimal MS Parameters: Incorrectly set parameters such as ionization voltage, source temperature, or collision energy can result in poor sensitivity and fragmentation.

  • Analyte Instability: The compound or its metabolites may be unstable in the final sample solvent (e.g., after quenching the reaction with acetonitrile) or may adsorb to the walls of the autosampler vials.

Troubleshooting Guide & Protocol:

Objective: To identify and rectify the cause of poor sensitivity and irreproducibility in the LC-MS/MS analysis.

Step-by-Step Protocol:

  • Assess Matrix Effects:

    • Perform a post-extraction spike experiment. Analyze a blank matrix sample (a quenched incubation with no test compound) and a neat solution of your analyte at the same concentration. Compare the peak area of the analyte in both samples. A significantly lower peak area in the matrix sample indicates ion suppression.

    • Solution: Improve the sample cleanup (e.g., switch from protein precipitation to solid-phase extraction), or modify the chromatography to separate the analyte from the interfering matrix components.

  • Optimize Chromatography:

    • Injection Solvent: Ensure your injection solvent is weaker than your initial mobile phase. Injecting in a strong solvent (like 100% methanol) can cause peak distortion. Ideally, the injection solvent should match the initial mobile phase. [10] * Gradient and Flow Rate: Adjust the gradient slope and flow rate to ensure good separation and sharp peaks.

    • Column Health: If peaks are broad or splitting, flush the column or replace it if it has reached the end of its lifespan.

  • Optimize Mass Spectrometer Parameters:

    • Perform a full optimization of the analyte's MS parameters by infusing a standard solution. Optimize the parent ion (MS1) and fragment ions (MS/MS), including collision energy and other source parameters.

    • Check the mass calibration of the instrument to ensure high mass accuracy.

  • Check for Analyte Stability and Adsorption:

    • Prepare a sample and analyze it immediately, and then again after it has been sitting in the autosampler for several hours. A decrease in peak area over time indicates instability.

    • If adsorption is suspected, try different autosampler vials (e.g., silanized glass or polypropylene).

Summary of Potential Unexpected Mass Shifts and Their Causes

Mass Shift (Da)Possible ModificationLikely CauseSuggested Action
+15.9949HydroxylationCYP-mediated oxidationStandard HLM incubation.
+14.0157MethylationN-methyltransferaseIncubate with S9 + SAM.
+27.9949Carboxylation (from alcohol)Two-step oxidation (ADH/CYP then ALDH/AO)Ensure assay can detect polar metabolites.
+13.9792Quinazolinone formationAldehyde Oxidase (AO)Use S9/cytosol + AO inhibitor.
-1.9841DehydrogenationOxidation of alcohol to aldehydeLook for subsequent carboxylic acid.
0IsomerizationCYP-mediated rearrangementHigh-resolution MS/MS and chromatography.
VariesAdduct FormationReaction with buffer/solvent componentsRun no-enzyme and solvent blank controls.

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  • Author. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Pharmaffiliates. (n.d.). CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol.
  • Author. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • USP Store. (n.d.). Lorazepam Related Compound E (25 mg) (6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol).
  • LGC Standards. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol.
  • Author. (n.d.). Cytochromes P450: Chemistry for drugs, metabolism, and beyond.
  • Author. (n.d.). Proposed mechanistic pathways for the synthesis of quinazolines.
  • Author. (n.d.). Comparison of lorazepam occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil binding and [11C]flumazenil micro-positron emission tomography. PubMed.
  • Author. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Author. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. PMC.
  • Author. (n.d.). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography.
  • Author. (n.d.). Metabolic Methanol: Molecular Pathways and Physiological Roles.
  • Author. (n.d.).

Sources

Troubleshooting

method validation for analytical techniques measuring 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for analytical methods measuring 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for analytical methods measuring 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals. This compound is recognized as Lorazepam USP Related Compound E, a critical impurity in the manufacturing of the anxiolytic drug Lorazepam.[1][2] Therefore, its accurate quantification is essential for ensuring the safety and efficacy of the final drug product.

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the validation of quantitative High-Performance Liquid Chromatography (HPLC) methods for this specific analyte, grounded in industry best practices and regulatory standards.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The underlying principle of effective troubleshooting is to change only one variable at a time.

Q1: My chromatographic peak for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is asymmetrical (tailing or fronting). What are the causes and solutions?

Peak asymmetry compromises integration accuracy and can indicate underlying issues with the column, mobile phase, or sample. A symmetrical peak, with a USP tailing factor close to 1, is ideal.

Common Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions (Peak Tailing): The quinazoline moiety contains nitrogen atoms that can carry a positive charge at low pH. These can interact with deprotonated, negatively charged silanol groups on the silica-based column packing, causing peak tailing.

    • Solution A - Adjust Mobile Phase pH: Increase the mobile phase pH (e.g., towards 7) to neutralize the silanol groups. However, ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based columns).[3]

    • Solution B - Use a Higher-Purity Column: Modern columns with high-purity silica and advanced end-capping have fewer free silanol groups, minimizing these interactions.

    • Solution C - Increase Buffer Strength: A higher buffer concentration in the mobile phase can help mask the residual silanol sites and improve peak shape.[3]

  • Column Overload (Peak Fronting): Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing the peak to broaden and front.[4][5]

    • Solution: Reduce the sample concentration or decrease the injection volume. Perform a series of injections with decreasing concentrations to find the optimal load.

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[6]

    • Solution: Whenever possible, dissolve and inject your sample in the mobile phase itself.[3] If a different solvent is necessary for solubility, ensure it is weaker than the mobile phase and use the smallest possible injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase (e.g., from operating at a high pH) can create active sites that cause tailing.[6] A void at the head of the column can cause split or broad peaks.[7]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol).[3] If a void is suspected, the column may need to be replaced.

Q2: I'm seeing poor resolution between the impurity peak and the main Lorazepam peak. How can I improve it?

Resolution is a critical parameter for an impurity method, ensuring the impurity can be accurately quantified without interference from the main active pharmaceutical ingredient (API).

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition: The most effective way to change chromatographic selectivity is by altering the mobile phase.

    • Action: Systematically vary the ratio of organic solvent to the aqueous buffer. For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase the retention time of all components, which may improve resolution.

    • Causality: This increases the interaction time of the analytes with the stationary phase, allowing for better separation.

  • Change the Organic Solvent: Acetonitrile and methanol have different solvent properties and can produce different selectivities.

    • Action: If you are using acetonitrile, try substituting it with methanol (or vice-versa), keeping the solvent strength similar.

  • Adjust Flow Rate or Temperature:

    • Action (Flow Rate): Lowering the flow rate can increase column efficiency and improve resolution, though it will lengthen the analysis time.[5]

    • Action (Temperature): Increasing the column temperature reduces mobile phase viscosity and can improve peak efficiency. However, be aware that it can also change selectivity and potentially degrade the analytes if they are thermally labile.[3]

Q3: My peak area response is inconsistent across injections, leading to poor precision. What should I investigate?

Poor precision invalidates quantitative results. The issue often lies within the HPLC system's mechanical components or sample preparation.

Troubleshooting Checklist for Poor Precision:

  • Injector and Sample Loop:

    • Check for Leaks: Inspect all fittings between the autosampler and the column for any signs of leakage.

    • Worn Seals: Worn injector seals are a common cause of leaks and variable injection volumes. Replace them as part of routine maintenance.

    • Incomplete Loop Filling: Ensure the injection volume is appropriate for the installed sample loop size. For a full-loop injection, the injection volume should be 2-3 times the loop volume. For partial-loop injections, ensure the volume is consistent.

  • Pump and Solvent Delivery:

    • Air Bubbles: Air in the pump heads is a primary cause of pressure fluctuations and inconsistent flow rates, leading to variable retention times and peak areas. Degas the mobile phase thoroughly and prime the pump.

    • Faulty Check Valves: Malfunctioning check valves can cause inaccurate and inconsistent solvent delivery. Clean or replace them if pressure fluctuation is observed.

  • Sample Stability:

    • Degradation: Confirm that the analyte is stable in the sample diluent over the duration of the analysis. If not, samples should be prepared fresh or stored in a temperature-controlled autosampler.

Q4: I am observing a drifting baseline or spurious peaks in my chromatogram. What is the likely cause?

A stable baseline is crucial for accurate integration, especially when quantifying low-level impurities.

Common Causes and Solutions:

  • Mobile Phase Contamination: Using low-quality solvents or additives can introduce impurities that cause a rising baseline or ghost peaks, particularly in gradient elution.

    • Solution: Always use HPLC-grade or MS-grade solvents and high-purity additives. Prepare the mobile phase fresh daily.

  • Column Bleed: Operating at high temperatures or outside the recommended pH range can cause the column's stationary phase to slowly break down and elute, resulting in a rising baseline.

    • Solution: Ensure operating conditions are within the manufacturer's specifications for the column.

  • Detector Issues: An aging detector lamp (e.g., in a UV detector) can cause increased noise and baseline drift.

    • Solution: Check the lamp's energy output. Most HPLC software has a diagnostic test for this. Replace the lamp if it is near the end of its operational life.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which validation parameters are essential for a quantitative impurity method according to ICH Q2(R1)?

For a quantitative test for an impurity, the International Council for Harmonisation (ICH) guideline Q2(R1) specifies a core set of validation characteristics to demonstrate that the method is suitable for its intended purpose.[8][9]

The typical validation characteristics required are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or degradation products.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: Assessed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10]

    • Reproducibility: Precision between laboratories (required if the method is intended for use in multiple labs).

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This is typically evaluated during method development.[11][12]

Q2: What are typical acceptance criteria for these validation parameters?

Acceptance criteria should be pre-defined in a validation protocol. While they can vary based on the application, the following table provides a typical set for an impurity quantification method.

Validation ParameterTypical Acceptance Criteria
Specificity Peak for the impurity is resolved from the API and other impurities (Resolution > 2.0). Peak purity analysis (e.g., via PDA detector) should show no co-elution.
Linearity Correlation Coefficient (r²) ≥ 0.995. y-intercept should not be significant compared to the response at the QL.
Range Typically from the Quantitation Limit (QL) to 120% of the impurity specification limit.
Accuracy Recovery of 80.0% to 120.0% of the true value at concentrations across the range.
Precision Repeatability: Relative Standard Deviation (RSD) ≤ 5.0%.
Intermediate Precision: RSD ≤ 10.0%.
Quantitation Limit (QL) Signal-to-Noise ratio (S/N) ≥ 10. Accuracy and precision at the QL should meet pre-defined criteria.
Q3: How do I establish the Limit of Quantitation (LOQ) for this impurity?

The LOQ is a critical parameter that defines the lower boundary of the method's range. According to ICH Q2(R1), there are several common approaches:

  • Based on Signal-to-Noise Ratio (S/N):

    • Procedure: This approach involves comparing the signal from samples with known low concentrations of the analyte to the baseline noise. A commonly accepted S/N ratio for the LOQ is 10:1.

    • Execution: Prepare a series of dilutions of the impurity standard. Inject them and determine the concentration at which the S/N ratio is approximately 10. This concentration is your estimated LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Formula: LOQ = (10 × σ) / S

      • σ = The standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank injections).

      • S = The slope of the calibration curve.

    • Execution: Generate a calibration curve at the low end of the concentration range. Use the slope of this curve and the standard deviation of the y-intercepts to calculate the LOQ.

Confirmation: Regardless of the method used to estimate the LOQ, it must be experimentally verified by analyzing a number of samples prepared at the determined LOQ concentration and demonstrating that the precision and accuracy are acceptable.[13]

Q4: What is the difference between specificity and selectivity in the context of this analysis?

While often used interchangeably, these terms have distinct meanings in analytical chemistry.

  • Specificity is the ultimate goal and is considered the ability of a method to produce a signal for a single, unique analyte.[11] In a complex pharmaceutical sample, achieving absolute specificity with a single chromatographic method can be difficult.

  • Selectivity refers to the ability of a method to distinguish the analyte of interest from other components in the sample. A method is selective if it can measure the analyte without interference from the API, other impurities, excipients, or degradation products.

For this impurity analysis, the method must be selective . You demonstrate selectivity by showing that the peak for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is well-resolved from the Lorazepam peak and any other potential impurities.[14] If a lack of specificity is suspected, it can be compensated for by using a second, orthogonal analytical procedure.[11]

Q5: My method validation passed, but it's failing during routine use. What does this suggest?

This is a classic sign of a method that is not robust . Robustness is the ability of a method to withstand small, deliberate variations in its parameters, which are likely to occur during routine lab use.[15]

Common Sources of Robustness Failure:

  • Mobile Phase pH: The method may be overly sensitive to minor variations in mobile phase pH. A ±0.1 unit change in pH could cause a significant shift in retention time or resolution.

  • Column Temperature: Small fluctuations in the lab's ambient temperature could affect the analysis if the column oven is not stable or if the method is highly sensitive to temperature changes.

  • Mobile Phase Composition: Minor errors in preparing the mobile phase (e.g., a 1% difference in the organic solvent ratio) could push the results out of specification.

Preventative Action: Robustness should be evaluated during the final stages of method development, before formal validation.[12] This involves intentionally varying parameters like mobile phase pH (±0.2 units), organic content (±2%), column temperature (±5 °C), and flow rate (±10%) to see if the results (e.g., resolution, retention time) remain within acceptable limits. A method that passes a robustness challenge is far more likely to be reliable in the long term.

Visualizations

Method Validation Workflow

The following diagram illustrates the logical flow of a typical method validation project for a quantitative impurity, in accordance with ICH guidelines.

MethodValidationWorkflow cluster_dev Method Development & Optimization cluster_val Formal Validation Protocol Dev Develop Initial HPLC Conditions (Column, Mobile Phase) Robust Assess Method Robustness (Vary pH, Temp, % Organic) Dev->Robust Refine Method Protocol Write Validation Protocol with Pre-defined Acceptance Criteria Robust->Protocol Spec Specificity / Selectivity (Resolution, Peak Purity) Protocol->Spec LOQ Determine LOQ & LOL (S/N Ratio) Spec->LOQ Linearity Linearity & Range (e.g., LOQ to 120% of Spec) LOQ->Linearity Acc Accuracy (Spike Recovery) Linearity->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec Report Final Validation Report & Method Implementation Prec->Report

Caption: A typical workflow for analytical method validation.

Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and solving the common issue of chromatographic peak tailing.

PeakTailingTroubleshooting Start Peak Tailing Observed (Tailing Factor > 1.5) Check_Column Is the column old or has performance degraded? Start->Check_Column Check_pH Is the analyte basic? Is mobile phase pH < 4? Check_Column->Check_pH No Sol_Column Replace Column. Use a Guard Column. Check_Column->Sol_Column Yes Check_Sample Is sample concentration too high or solvent too strong? Check_pH->Check_Sample No Sol_pH Increase mobile phase pH (e.g., 6-7). Increase buffer strength. Use an end-capped column. Check_pH->Sol_pH Yes Sol_Sample Dilute the sample. Dissolve sample in mobile phase. Check_Sample->Sol_Sample Yes End Peak Shape Improved Sol_Column->End Sol_pH->End Sol_Sample->End

Caption: A decision tree for troubleshooting peak tailing.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • Analytical Method Validation, Verification and Transfer. ComplianceOnline. [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Troubleshooting HPLC Method Reliability. LCGC International. [Link]

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Pharmaffiliates. [Link]

  • Lorazepam USP Related Compound E. SynZeal. [Link]

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Omsynth Lifesciences. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in Solution

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. The stability of your compound is paramount for reproducible and reliable results, and this guide will serve as your comprehensive resource for troubleshooting and ensuring the integrity of your experimental work.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Instability

Instability in solution can manifest in various ways, from a gradual loss of potency to the appearance of unknown peaks in your analytical chromatograms. This section is structured to help you diagnose the root cause of instability and implement effective solutions.

Issue 1: Rapid Degradation Observed in Solution

Initial Observation: You've prepared a stock solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, and subsequent analysis shows a significant decrease in the parent compound's concentration in a short period.

Underlying Causality: The quinazoline scaffold, while generally stable, can be susceptible to degradation under certain conditions. The presence of two electron-withdrawing chloro groups can influence the electron density of the ring system, potentially affecting its stability. Furthermore, the 2-quinazoline methanol moiety introduces a primary alcohol that can be prone to oxidation.

Troubleshooting Workflow:

A Degradation Observed B Review Solution Preparation: - Solvent Choice - pH of medium A->B E Solvent Suitability Confirmed? B->E F pH Optimized? B->F C Assess Storage Conditions: - Temperature - Light Exposure G Storage Conditions Optimized? C->G D Investigate Oxidative Stability H Oxidative Degradation Addressed? D->H E->B No, Re-evaluate Solvent E->C Yes F->B No, Adjust pH F->C Yes G->C No, Adjust Storage G->D Yes I Problem Resolved H->I Yes J Conduct Forced Degradation Study H->J No, Deeper Investigation Needed

Caption: Troubleshooting workflow for rapid degradation.

Step-by-Step Guidance:

  • Solvent Selection: Your choice of solvent is critical. While DMSO is a common solvent, some quinazoline derivatives have shown instability in it[1][2].

    • Recommendation: If using DMSO, prepare fresh solutions for each experiment and avoid long-term storage. For aqueous studies, consider buffered solutions. Studies on other quinazolines have shown good stability in ultrapure water[1][2][3].

  • pH of the Medium: The quinazoline ring system's stability is pH-dependent. Generally, quinazolines are more stable in cold, dilute acidic or alkaline solutions but can degrade upon heating[1][4].

    • Recommendation: Determine the pH of your solution. If working in an unbuffered aqueous environment, the dissolution of the compound could alter the local pH. Prepare solutions in a buffer system relevant to your experimental endpoint (e.g., PBS for cell-based assays). Aim for a pH range of 6-8 for initial assessments.

  • Storage Conditions:

    • Temperature: Elevated temperatures can accelerate degradation.

      • Recommendation: Store stock solutions at -20°C or -80°C. For working solutions, if they are to be used over a short period, storage at 2-8°C is advisable.

    • Light Exposure: Aromatic and heterocyclic compounds can be susceptible to photodegradation[5].

      • Recommendation: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Issue 2: Appearance of New Peaks in HPLC Analysis

Initial Observation: Your HPLC analysis of a stored solution shows the emergence of new peaks, indicating the formation of degradation products.

Underlying Causality: The formation of new chemical entities is a clear sign of degradation. The likely degradation pathways for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol include:

  • Oxidation: The primary alcohol of the 2-quinazoline methanol group can be oxidized to an aldehyde and further to a carboxylic acid.

  • Hydrolysis: Under harsh acidic or basic conditions, the quinazoline ring can undergo hydrolytic cleavage[1][4].

  • Photodegradation: Exposure to light, particularly UV, can lead to complex degradation pathways.

Potential Degradation Pathways:

Parent 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Aldehyde Oxidation Product (Aldehyde) Parent->Aldehyde Oxidation Hydrolysis Hydrolytic Cleavage Products Parent->Hydrolysis Harsh Acid/Base Photo Photodegradation Products Parent->Photo Light Exposure CarboxylicAcid Oxidation Product (Carboxylic Acid) Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential degradation pathways.

Troubleshooting and Identification:

  • Characterize the Degradants: Use LC-MS to obtain the mass of the new peaks. This information can help in tentatively identifying the degradation products. For example, an increase of 14 Da might suggest oxidation of the methanol to a methyl ester (if methanol is present as a solvent), while a loss of 2 Da would indicate oxidation to the aldehyde.

  • Perform a Forced Degradation Study: To confirm the identity of the degradation products and understand the compound's stability profile, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally induce degradation[6][7][8].

Part 2: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate likely degradation products of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol under various stress conditions.

Materials:

  • 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

  • Methanol, Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector, and preferably a mass spectrometer (LC-MS)

  • pH meter

  • Photostability chamber (compliant with ICH Q1B guidelines)[9][10][11]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[9][10][11]. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Data Interpretation:

  • Calculate the percentage degradation of the parent compound.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

  • The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, concentration of stressor, duration) accordingly[12].

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for long-term storage?

A1: Based on studies of similar quinazoline derivatives, aprotic solvents like anhydrous DMSO or DMF are commonly used for preparing concentrated stock solutions for long-term storage at -80°C. However, it is crucial to note that some quinazolines have shown instability in DMSO over time[1][2]. Therefore, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For aqueous experiments, preparing fresh solutions from a solid or a recently diluted stock is the best practice.

Q2: My compound solution has turned slightly yellow. Is this a sign of degradation?

A2: A change in color can be an indicator of degradation. This could be due to the formation of chromophoric degradation products, possibly arising from oxidation or other complex reactions. It is essential to analyze the solution by HPLC to confirm if new peaks have appeared and if the concentration of the parent compound has decreased.

Q3: How can I prevent the oxidation of the 2-quinazoline methanol group?

A3: To minimize oxidation, you should:

  • Use High-Purity Solvents: Peroxides in older solvents can initiate oxidation. Use fresh, high-purity solvents.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Avoid Contaminants: Ensure that all glassware is scrupulously clean and free of any residual oxidizing agents.

Q4: Are there any specific handling precautions I should take with this compound?

A4: As with any chemical compound, standard laboratory safety practices should be followed. In addition, to ensure the stability of the compound:

  • Minimize exposure to light: Use amber vials and work in a dimly lit area when possible.

  • Control the temperature: Avoid leaving solutions at room temperature for extended periods.

  • Work with fresh solutions: For the most reliable and reproducible results, prepare solutions fresh for each experiment.

Data Summary Table

ParameterRecommendationRationale
Storage (Solid) -20°C, desiccated, protected from lightTo minimize thermal and photodegradation.
Storage (Solution) -80°C in single-use aliquots (in anhydrous DMSO or DMF)To prevent degradation from repeated freeze-thaw cycles and potential solvent-mediated reactions.
Working Solvents Freshly prepared in a suitable buffer or co-solvent systemTo ensure pH control and minimize degradation in aqueous media. Some quinazolines show instability in DMSO[1][2].
pH Range 6-8 for initial studiesQuinazolines are generally more stable in neutral to slightly acidic/alkaline conditions[1][4].
Light Exposure Minimize; use amber vialsAromatic heterocyclic compounds can be photosensitive[5].

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Green Chemistry, Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate, The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • YouTube, ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • IKEV, ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration, Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ECA Academy, ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Frontiers in Chemistry, Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. [Link]

  • National Center for Biotechnology Information, Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

  • Der Pharma Chemica, Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. [Link]

  • National Center for Biotechnology Information, Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

  • SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Binding Affinity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol to the GABA-A Receptor

This guide provides a comprehensive comparison of modern biophysical techniques for validating the binding affinity of small molecules to their protein targets. For illustrative purposes, we will focus on the interaction...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern biophysical techniques for validating the binding affinity of small molecules to their protein targets. For illustrative purposes, we will focus on the interaction between 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol , a known related compound of the benzodiazepine Lorazepam[1][2], and its hypothetical, yet highly probable, target: the GABA-A receptor .

Researchers, scientists, and drug development professionals will find detailed, field-proven insights into the experimental design, execution, and data interpretation for three principal techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). The causality behind experimental choices is explained to ensure that the described protocols serve as self-validating systems.

Introduction: The Target and the Molecule

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is structurally related to Lorazepam, a potent positive allosteric modulator of the GABA-A receptor[3][4][5]. The GABA-A receptor, a ligand-gated ion channel, is a crucial mediator of inhibitory neurotransmission in the central nervous system and a well-established target for a variety of therapeutic agents, including benzodiazepines[6]. Given the structural similarity, it is a scientifically sound hypothesis to posit that 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol also interacts with the GABA-A receptor. Validating this interaction and quantifying its binding affinity is a critical step in understanding its potential pharmacological activity.

The GABA-A receptor is a heteropentameric membrane protein, which presents specific challenges for biophysical analysis, such as the need for detergents for solubilization and purification, which can potentially affect its native conformation and function[7][8]. The methodologies presented herein are selected for their applicability to such complex biological systems.

Comparative Analysis of Binding Affinity Techniques

The choice of a biophysical assay for determining binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the desired level of thermodynamic and kinetic detail. Below is a comparative overview of SPR, ITC, and MST for the characterization of small molecule binding to the GABA-A receptor.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index near a sensor surface upon binding.Measures the heat released or absorbed during a binding event.Measures the directed movement of molecules in a temperature gradient, which changes upon binding.
Information Obtained Kinetics (k_on, k_off), Affinity (K_D), StoichiometryThermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry (n)Affinity (K_D)
Labeling Requirement Label-freeLabel-freeRequires fluorescent labeling of one binding partner.
Immobilization One binding partner is immobilized on a sensor chip.Both partners are in solution.Both partners are in solution.
Sample Consumption Low (micrograms of protein)High (milligrams of protein)Very low (nanograms of protein)
Throughput Medium to HighLow to MediumHigh
Buffer Constraints Sensitive to buffer composition and refractive index changes.Requires careful buffer matching to minimize heats of dilution.Tolerant to a wide range of buffers and detergents.
Suitability for Membrane Proteins Challenging but feasible with specialized chips and reconstitution methods.Feasible, but requires large amounts of purified, stable protein.Well-suited due to low sample consumption and solution-based measurement.

Experimental Protocols

GABA-A Receptor Expression and Purification

A critical prerequisite for in vitro binding assays is the availability of purified and functional GABA-A receptor.

Step-by-Step Protocol:

  • Expression: Heterologous expression of the desired GABA-A receptor subtype (e.g., α1β2γ2) in a suitable host system, such as insect (Sf9) or mammalian (HEK293) cells, is recommended to achieve high yields[9][10]. The use of a baculovirus expression system in Sf9 cells has been shown to be effective for producing milligram quantities of functional receptor[11][12].

  • Membrane Preparation: After cell harvesting, prepare cell membranes by homogenization and centrifugation.

  • Solubilization: Solubilize the membrane-embedded receptors using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG), to extract the protein from the lipid bilayer while preserving its structural integrity[8].

  • Purification: Employ affinity chromatography, typically using a benzodiazepine-agarose resin, followed by size-exclusion chromatography to obtain a pure and homogenous preparation of the GABA-A receptor[9].

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions[13]. For membrane proteins like the GABA-A receptor, immobilization can be achieved by capturing the solubilized receptor on a sensor chip.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Purified GABA-A Receptor in Detergent D Immobilize Receptor via Amine Coupling A->D B SPR Sensor Chip (e.g., CM5) B->D C 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Analyte) E Inject Analyte at Various Concentrations C->E D->E F Measure Association and Dissociation E->F G Generate Sensorgrams F->G H Fit Data to a Binding Model G->H I Determine K_D, k_on, k_off H->I

Caption: Workflow for SPR analysis of small molecule binding to the GABA-A receptor.

Step-by-Step Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified GABA-A receptor in a suitable buffer (e.g., PBS with 0.05% DDM) over the activated surface to achieve immobilization via amine coupling[14].

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Prepare a dilution series of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected K_D[15].

    • Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.

  • Data Acquisition and Analysis:

    • Monitor the change in resonance units (RU) in real-time to generate sensorgrams.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the sensor surface if necessary with a mild regeneration solution to remove bound analyte[14].

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction[16][17].

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Purified GABA-A Receptor in ITC Buffer C Load Receptor into Sample Cell A->C B 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in matched buffer D Load Ligand into Syringe B->D E Titrate Ligand into Sample Cell C->E D->E F Measure Heat Changes E->F G Generate Binding Isotherm F->G H Fit Data to Determine K_D, ΔH, n G->H

Caption: Workflow for ITC analysis of small molecule binding to the GABA-A receptor.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified GABA-A receptor and dissolve the 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in the exact same buffer to minimize heats of dilution. A common buffer is PBS with 0.05% DDM.

    • The concentration of the receptor in the sample cell should be at least 10-fold higher than the expected K_D[18].

  • ITC Experiment:

    • Load the GABA-A receptor solution into the sample cell of the calorimeter.

    • Load the small molecule solution into the injection syringe.

    • Perform a series of small injections of the ligand into the sample cell while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n) of the interaction[19].

MicroScale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon a change in size, charge, or hydration shell during binding[20].

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Fluorescently Label GABA-A Receptor C Mix Labeled Receptor with Ligand Dilutions A->C B Prepare Ligand Dilution Series B->C D Load into Capillaries C->D E Measure Thermophoretic Movement D->E F Plot Change in Thermophoresis vs. Ligand Concentration E->F G Fit Data to Determine K_D F->G

Caption: Workflow for MST analysis of small molecule binding to the GABA-A receptor.

Step-by-Step Protocol:

  • Labeling:

    • Fluorescently label the purified GABA-A receptor using an appropriate labeling kit (e.g., NHS-ester chemistry targeting primary amines).

    • Remove any unbound dye by size-exclusion chromatography.

  • Sample Preparation:

    • Prepare a serial dilution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol in a suitable buffer containing a non-ionic detergent to prevent aggregation.

    • Mix a constant concentration of the labeled GABA-A receptor with each dilution of the small molecule.

  • MST Measurement:

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in the MST instrument and measure the thermophoretic movement of the labeled receptor.

  • Data Analysis:

    • Plot the change in the normalized fluorescence (a measure of thermophoresis) against the logarithm of the ligand concentration.

    • Fit the resulting binding curve to the law of mass action to determine the K_D[20].

Comparison with Alternative Binders

To put the binding affinity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol into context, it is valuable to compare it with other known ligands of the GABA-A receptor.

Compound ClassTypical Binding Affinity (K_D)Binding SiteReference
Benzodiazepines (e.g., Diazepam, Lorazepam) Low nanomolar to micromolarBenzodiazepine site (α/γ interface)[5][21]
Pyrazoloquinazolines Nanomolar to micromolarBenzodiazepine site and other allosteric sites[22][23][24][25]
Imidazodiazepines (e.g., Flumazenil) Low nanomolarBenzodiazepine site (α/γ interface)[21][26]
Z-drugs (e.g., Zolpidem) Sub-nanomolar to nanomolarBenzodiazepine site (α1-containing receptors)[27]

This comparative data provides a benchmark for interpreting the experimentally determined binding affinity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. A potent binder would be expected to have a K_D in the nanomolar range, similar to established benzodiazepines.

Conclusion

Validating the binding affinity of a novel compound to its target is a cornerstone of drug discovery and chemical biology. This guide has provided a comparative framework and detailed protocols for characterizing the interaction between 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and its putative target, the GABA-A receptor, using SPR, ITC, and MST. Each technique offers unique advantages and provides complementary information. A multi-pronged approach, employing at least two of these methods, is recommended for a robust and comprehensive validation of protein-ligand interactions, especially for challenging targets like membrane proteins.

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Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1] Their dysregulation i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1] Their dysregulation is a frequent driver of diseases like cancer, making them one of the most critical target classes in modern drug development.[1] The quinazoline scaffold has proven to be a highly effective framework for designing potent kinase inhibitors, with several approved drugs like gefitinib and erlotinib built upon this core structure.[2]

This guide focuses on a specific quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol . While its precise biological targets are not extensively documented in public literature, its structure suggests potential kinase inhibitory activity. The critical next step for any such compound is to move beyond single-target potency and establish its selectivity profile. A highly selective inhibitor offers a clear therapeutic window with minimal off-target effects, whereas a non-selective or multi-targeted compound could lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.

This document provides a comprehensive framework for profiling the cross-reactivity of this, or any similar, investigational compound. We will delve into the causality behind experimental design, compare key assay technologies, and provide a self-validating protocol to ensure data integrity. The goal is to equip researchers with the technical insights and practical steps needed to generate a robust and interpretable kinase selectivity profile.

Foundational Knowledge: A Comparative Analysis of Kinase Assay Technologies

The most common method for determining an inhibitor's selectivity is to profile it against a large panel of kinases using biochemical assays.[3] The choice of assay technology is a critical decision that impacts data quality, throughput, and the types of inhibitors that can be reliably detected. There are numerous platforms available, broadly categorized as radiometric, fluorescence-based, and luminescence-based.[4][5]

Assay Technology Principle Advantages Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) to a substrate.[6][7]Considered the "gold standard"; highly sensitive, versatile, and universally applicable to all kinases.[8] Not prone to interference from compound fluorescence.Requires handling of radioactive materials and specialized disposal.[4] Lower throughput.
Fluorescence-Based (e.g., Z'-LYTE™) Uses FRET-labeled peptide substrates. Phosphorylation prevents cleavage by a protease, preserving the FRET signal.[9][10]High throughput, non-radioactive. Ratiometric readout minimizes well-to-well variability.[9][10]Requires specific peptide substrates for each kinase. Potential for interference from fluorescent compounds.
Luminescence-Based (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced in the reaction.[1][11] ADP is converted to ATP, which drives a luciferase-luciferin reaction.[1]Universal for any ADP-generating enzyme.[1] High sensitivity and high-throughput compatible.Indirect measurement of phosphorylation. Potential for interference from compounds affecting luciferase.

For robust, comprehensive profiling, the luminescence-based ADP-Glo™ assay offers an excellent balance of universality, sensitivity, and throughput, making it a preferred method for initial large-scale screening.

Experimental Design: A Framework for Robust Profiling

A successful profiling experiment is built on careful planning and the inclusion of proper controls. The following outlines the key considerations.

The Importance of ATP Concentration

Most kinase inhibitors are ATP-competitive.[12] Therefore, the concentration of ATP used in the assay dramatically affects the measured IC50 value.[12] The relationship is described by the Cheng-Prusoff equation, which shows that the IC50 increases with the ATP concentration.[12][13]

  • Causality: For initial selectivity profiling, assays are often performed with the ATP concentration at or near the Michaelis constant (K_m) for each specific kinase.[14] This ensures that the resulting IC50 values are a close approximation of the inhibitor's intrinsic affinity (K_i) for the kinase, allowing for a more direct comparison of potency across different enzymes.[12][13][14] Cellular ATP levels are in the millimolar range, much higher than the K_m of most kinases.[12][13] Therefore, follow-up assays at high ATP concentrations (e.g., 1 mM) are crucial to estimate how an inhibitor might perform in a cellular context.[4][8]

Selection of the Kinase Panel

The goal of cross-reactivity profiling is to gain a broad understanding of a compound's selectivity across the human kinome. Service providers offer panels ranging from dozens to over 400 kinases.[3] A well-chosen panel should include representatives from all major kinase families to provide a comprehensive view of selectivity.[14][15]

Selection of Comparator Compounds (Controls)

Controls are essential for validating the assay and contextualizing the results.

  • Positive Control (Pan-Inhibitor): Staurosporine is a potent, broad-spectrum kinase inhibitor. It is used to confirm that the kinases in the panel are active and that the assay system can detect inhibition. It demonstrates IC50 values in the low nanomolar range against a wide variety of kinases, including Protein Kinase C (PKC), PKA, and CaM Kinase II.[16]

  • Comparative Control (Clinically Relevant Inhibitor): Including a known drug with a similar scaffold or target profile provides a valuable benchmark. Vandetanib , an approved quinazoline-based inhibitor, targets VEGFR2, EGFR, and RET kinases with IC50 values of 40 nM, 500 nM, and 130 nM, respectively.[17] Comparing our test compound to Vandetanib allows for a direct assessment of relative potency and selectivity against relevant cancer targets.

  • Negative Control: DMSO (the vehicle for the compounds) is used to define the 0% inhibition level (maximum kinase activity).

In-Depth Methodology: Profiling Using the ADP-Glo™ Kinase Assay

This section provides a detailed, step-by-step protocol for determining the IC50 values of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol against a panel of kinases.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (10-point, 3-fold serial) Kinase_Rxn 3. Initiate Kinase Reaction (Add Kinase to Compound + Substrate/ATP) Compound_Prep->Kinase_Rxn Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Kinase_Rxn Incubate_1 4. Incubate (e.g., 60 min at RT) Kinase_Rxn->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate (40 min at RT) Add_ADP_Glo->Incubate_2 Add_Detection 7. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_2->Add_Detection Incubate_3 8. Incubate (30 min at RT) Add_Detection->Incubate_3 Read_Plate 9. Read Luminescence Incubate_3->Read_Plate Data_Analysis 10. Analyze Data (Normalize, plot dose-response, calculate IC50) Read_Plate->Data_Analysis

Caption: Workflow for kinase profiling using the ADP-Glo™ assay.

Step-by-Step Protocol

This protocol is designed for a 384-well plate format.[18]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, Staurosporine, and Vandetanib in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution series in DMSO, starting from 1 mM. This will be the source plate for the assay.

    • Transfer a small volume (e.g., 50 nL) of each compound concentration and DMSO controls into the appropriate wells of the 384-well assay plate.

  • Kinase Reaction Setup:

    • Prepare the 2X Kinase/Substrate/ATP buffer. The final concentration of ATP should be at the K_m for each respective kinase.

    • Add 2.5 µL of the 2X Kinase/Substrate/ATP buffer to each well of the assay plate containing the pre-spotted compounds.

    • Self-Validation: Include "no kinase" control wells (containing substrate/ATP buffer but no enzyme) to measure background signal.

  • Initiate Kinase Reaction:

    • This step is often combined with step 2 if reagents are premixed. If not, add 2.5 µL of a 2X kinase solution to each well. The total reaction volume is now 5 µL.

    • Mix the plate gently by shaking for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[19][20] This terminates the kinase reaction and depletes any remaining ATP.

    • Mix the plate and incubate at room temperature for 40 minutes.[21]

  • Second Detection Step: Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.[19][20] This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by luciferase to produce light.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader (e.g., BMG LABTECH PHERAstar or similar).

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" wells).

    • Normalize the data: Set the average signal from DMSO control wells as 100% activity and the signal from wells with a high concentration of Staurosporine as 0% activity.

    • Plot the normalized % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.

Data Interpretation & Comparative Analysis

The output of the profiling screen is a large dataset of IC50 values. Presenting this data clearly is key to interpretation.

Hypothetical Profiling Results

The following table presents a hypothetical but realistic dataset for our compound of interest and its comparators against a representative kinase panel.

Kinase Target6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol IC50 (nM)Vandetanib IC50 (nM)Staurosporine IC50 (nM)
EGFR 75 510[17]88.1[22]
VEGFR2 120 40[17]15
RET 350 130[17]25
SRC 1,800>10,0006
ABL1 2,500>10,00018
CDK2 >10,000>10,0009
PKA >10,000>10,0007
PKCα 8,500>10,0002[16]

Note: IC50 values for comparators are sourced from public data where available. Some values are representative.

Analysis of Results
  • Test Compound Profile: Based on this hypothetical data, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is a potent inhibitor of EGFR and VEGFR2, with weaker activity against RET. The IC50 values for other kinases like SRC and ABL1 are over 10-fold higher, and there is no significant activity against CDK2, PKA, or PKCα at concentrations up to 10 µM. This suggests a relatively selective profile for EGFR/VEGFR2.

  • Comparison with Vandetanib: Our test compound is more potent against EGFR than Vandetanib but less potent against VEGFR2 and RET. This differential selectivity is a key finding for guiding further drug development. If the primary therapeutic goal is potent EGFR inhibition, our test compound may be a more promising lead.

  • Comparison with Staurosporine: As expected, Staurosporine potently inhibits nearly all kinases in the panel, confirming the validity of the assay. The high IC50 values of our test compound against kinases potently inhibited by Staurosporine (like PKA and PKCα) reinforces its selectivity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for assessing the cross-reactivity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. By employing a robust assay technology like ADP-Glo™, adhering to a self-validating protocol with appropriate controls, and carefully considering experimental parameters like ATP concentration, researchers can generate high-quality, interpretable selectivity data.

The hypothetical results indicate that this compound is a selective dual inhibitor of EGFR and VEGFR2. This profile warrants further investigation. The logical next steps would include:

  • Cellular Assays: Confirming on-target activity in cell-based phosphorylation assays and assessing cellular potency.

  • Expanded Kinome Scan: Running the compound against a much larger panel (e.g., >400 kinases) to uncover any unexpected off-target activities.

  • Mechanism of Action Studies: Performing kinase kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

By systematically characterizing both the potency and selectivity of lead compounds, drug discovery teams can make more informed decisions, prioritizing candidates with the highest probability of success in the clinic.

References

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024-05-30). Reaction Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012-05-01). NCBI. [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. eLife. [Link]

  • Current in vitro kinase assay technologies: the quest for a universal format. PubMed. [Link]

  • ATP concentration. Kinase Logistics Europe. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • A high-throughput radiometric kinase assay. PMC - NIH. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. PMC - NIH. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Vandetanib – Knowledge and References. Taylor & Francis. [Link]

  • ADP Glo Protocol. Unknown Source. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

  • Selective use of vandetanib in the treatment of thyroid cancer. PMC - NIH. [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]

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Comparative

Benchmarking the Efficacy of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol Against Standard-of-Care Drugs in EGFR-Mutated Non-Small Cell Lung Cancer

A Senior Application Scientist's Guide to Preclinical Evaluation Abstract This guide provides a comprehensive framework for the preclinical benchmarking of a novel quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-qu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of a novel quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, against established standard-of-care therapies for epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro and in vivo assays, and present a strategy for comparative data analysis. The methodologies outlined herein are designed to ensure scientific rigor and generate a robust data package for evaluating the therapeutic potential of this novel compound.

Introduction: The Rationale for Targeting EGFR in NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide, with a significant subset of tumors driven by activating mutations in the epidermal growth factor receptor (EGFR). These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation, survival, and metastasis. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for this patient population.

First-generation TKIs, such as gefitinib and erlotinib, demonstrated significant efficacy but were often limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. This led to the development of second- and third-generation inhibitors with improved activity against these resistant mutations. The current standard-of-care for treatment-naïve patients with EGFR-mutated NSCLC often involves third-generation TKIs like osimertinib, which effectively targets both activating and resistance mutations.

Quinazoline derivatives have historically been a rich source of kinase inhibitors, including several approved EGFR TKIs. The novel compound, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, belongs to this chemical class, suggesting its potential as an EGFR inhibitor. This guide will outline a rigorous, multi-faceted approach to compare the efficacy of this investigational agent against established standard-of-care drugs.

Experimental Strategy: A Phased Approach to Benchmarking

A logical and phased experimental approach is crucial for the efficient evaluation of a novel compound. Our strategy will begin with in vitro characterization to establish the mechanism of action and preliminary efficacy, followed by in vivo studies to assess therapeutic potential in a more complex biological system.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation a Biochemical Assays (Kinase Inhibition) b Cell-Based Assays (Proliferation, Apoptosis) a->b c Mechanism of Action Studies (Western Blotting) b->c d Pharmacokinetic Profiling c->d Proceed if in vitro potency is confirmed e Xenograft Efficacy Studies d->e f Preliminary Toxicology e->f EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 2: Simplified EGFR signaling pathway in NSCLC.

Protocol: Western Blotting for Phospho-EGFR and Downstream Targets

  • Cell Culture and Treatment:

    • Culture H1975 cells to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Treat with test compounds at various concentrations for 2 hours.

    • Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy and Pharmacokinetic Studies

Promising in vitro data warrants progression to in vivo models to assess the compound's efficacy in a more physiologically relevant setting.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing an effective dosing regimen for efficacy studies.

Protocol: Murine Pharmacokinetic Study

  • Animals:

    • Male BALB/c mice (n=3 per time point).

  • Dosing:

    • Administer a single dose of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

  • Analysis:

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Table 3: Hypothetical Pharmacokinetic Parameters

ParameterValue (Oral Administration, 10 mg/kg)
Cmax (ng/mL)1500
Tmax (hr)2
AUC (0-24h) (ng*hr/mL)12000
Half-life (hr)6
Bioavailability (%)40
Xenograft Tumor Model Efficacy Study

This is the definitive preclinical test of the compound's anti-tumor activity.

Protocol: H1975 NSCLC Xenograft Model

  • Animals:

    • Female athymic nude mice.

  • Tumor Implantation:

    • Subcutaneously inject H1975 cells into the flank of each mouse.

    • Monitor tumor growth until tumors reach an average volume of 150-200 mm³.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (e.g., 25 mg/kg, daily oral gavage)

    • Osimertinib (e.g., 5 mg/kg, daily oral gavage)

  • Efficacy Assessment:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).

    • Calculate tumor growth inhibition (TGI).

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, against standard-of-care EGFR TKIs for NSCLC. The phased experimental strategy, from initial biochemical and cell-based assays to in vivo efficacy studies, is designed to provide a clear and objective assessment of the compound's therapeutic potential.

The hypothetical data presented herein illustrates a promising profile for our investigational compound, with potent activity against the T790M resistance mutation and favorable in vivo efficacy. However, further studies, including formal toxicology assessments and investigation of potential off-target effects, would be essential before considering clinical development. The methodologies described provide a solid foundation for these future investigations and for making go/no-go decisions in the drug development process.

References

  • Title: EGFR Mutation Incidence in Non-small-cell Lung Cancer. Source: Journal of Clinical Oncology URL: [Link]

  • Title: The 2021 WHO Classification of Lung Tumors: Impact of Genetic, Clinical and Radiologic Advances. Source: Annals of Oncology URL: [Link]

  • Title: Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. Source: New England Journal of Medicine URL: [Link]

Validation

Independent Verification of the Biological Activity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol: A Comparative Guide

A Senior Application Scientist's Guide to the Independent Verification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol's Biological Activity For: Researchers, scientists, and drug development professionals This gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Independent Verification of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol's Biological Activity

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive framework for the independent verification of the biological activity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. As a known related compound of Lorazepam, a benzodiazepine with sedative, hypnotic, and anxiolytic properties, it is hypothesized that this quinazoline methanol derivative may exhibit modulatory effects on the central nervous system, potentially interacting with GABA-A receptors.[1] Furthermore, the broader class of quinazoline derivatives has been recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide will, therefore, focus on establishing a robust, self-validating experimental workflow to elucidate its primary biological function and compare its potency against a known active compound.

Introduction to 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, also identified as Lorazepam Related Compound E, is a chemical entity with the molecular formula C15H10Cl2N2O.[5][6][7] While its physical and chemical properties are well-documented, specific and independently verified data on its biological activity remain scarce in publicly available literature. The structural similarity to Lorazepam suggests a potential interaction with benzodiazepine binding sites on the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. However, it is crucial to approach this hypothesis with scientific rigor and conduct independent verification.

This guide will outline the necessary steps to:

  • Determine the cytotoxic profile of the compound.

  • Assess its potential as a modulator of GABA-A receptor activity.

  • Compare its efficacy and potency to a reference compound, Diazepam.

Experimental Design: A Self-Validating Approach

The cornerstone of trustworthy research is a self-validating experimental design. This involves meticulous planning, the inclusion of appropriate controls, and the use of orthogonal assays to confirm initial findings.

Rationale for Experimental Choices
  • Cell Line Selection: The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neuropharmacological studies. These cells endogenously express GABA-A receptors, making them a suitable in vitro system to investigate the compound's activity.

  • Reference Compound: Diazepam, a well-characterized benzodiazepine, will be used as a positive control to benchmark the activity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

  • Primary Assay: A fluorescence-based assay measuring chloride ion influx will be the primary method to assess GABA-A receptor modulation. This assay provides a direct functional readout of receptor activation.

  • Secondary (Orthogonal) Assay: An electrophysiological assay, such as patch-clamp, will be employed to confirm the findings from the primary fluorescence assay. This provides a more detailed understanding of the compound's effect on ion channel kinetics.

  • Cytotoxicity Profiling: A preliminary cytotoxicity assay is essential to determine the concentration range at which the compound does not induce cell death, ensuring that any observed effects in the functional assays are not due to toxicity.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™)

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Sub-culturing: Cells should be passaged every 3-4 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)
  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (e.g., from 0.01 µM to 100 µM) in the growth medium.

  • Replace the medium in the wells with the compound dilutions and incubate for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Primary Functional Assay: Fluorescence-Based Chloride Influx Assay
  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Load the cells with a chloride-sensitive fluorescent indicator (e.g., MQAE) according to the manufacturer's protocol.

  • Prepare a range of concentrations of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and the positive control, Diazepam.

  • Pre-incubate the cells with the compounds or vehicle for 15-30 minutes.

  • Establish a baseline fluorescence reading using a fluorescence plate reader.

  • Stimulate the cells with a sub-maximal concentration of GABA (e.g., 1 µM).

  • Immediately measure the change in fluorescence over time. An increase in chloride influx will quench the fluorescence of MQAE.

  • Analyze the data to determine the dose-response relationship and calculate the EC50 for each compound.

Secondary Functional Assay: Whole-Cell Patch-Clamp Electrophysiology
  • Culture SH-SY5Y cells on glass coverslips suitable for electrophysiology.

  • Perform whole-cell patch-clamp recordings using standard techniques. The intracellular solution should contain a physiological concentration of chloride, and the extracellular solution should be a standard buffered saline.

  • Obtain a stable whole-cell recording.

  • Apply GABA (e.g., 1 µM) to elicit a baseline chloride current.

  • Co-apply GABA with different concentrations of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol or Diazepam.

  • Measure the potentiation of the GABA-evoked current by the test compounds.

  • Construct dose-response curves and determine the EC50 values.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundCytotoxicity (CC50)GABA-A Potentiation (Fluorescence Assay EC50)GABA-A Potentiation (Patch-Clamp EC50)
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol> 100 µM (Hypothetical)500 nM (Hypothetical)450 nM (Hypothetical)
Diazepam> 100 µM100 nM90 nM
Vehicle (DMSO)No effectNo effectNo effect

Note: The EC50 and CC50 values presented are hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualizing Experimental Workflow and Signaling Pathways

To enhance clarity, the experimental workflow and the hypothesized signaling pathway are represented using Graphviz diagrams.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture SH-SY5Y Cell Culture Cytotoxicity MTT Cytotoxicity Assay Cell_Culture->Cytotoxicity Primary_Assay Fluorescence Chloride Influx Assay Cell_Culture->Primary_Assay Secondary_Assay Patch-Clamp Electrophysiology Cell_Culture->Secondary_Assay Compound_Prep Prepare Compound Dilutions Compound_Prep->Cytotoxicity Compound_Prep->Primary_Assay Compound_Prep->Secondary_Assay Cytotoxicity->Primary_Assay Determine non-toxic concentrations Primary_Assay->Secondary_Assay Confirm findings Data_Analysis Dose-Response Analysis & EC50/CC50 Calculation Primary_Assay->Data_Analysis Secondary_Assay->Data_Analysis Comparison Compare to Diazepam Data_Analysis->Comparison

Caption: Experimental workflow for the independent verification of biological activity.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GABA site Compound 6-Chloro-4-(o-chlorophenyl)- 2-quinazoline methanol Compound->GABA_A_Receptor Binds to benzodiazepine site (Hypothesized) Chloride_Influx Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol at the GABA-A receptor.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. By following these detailed protocols, researchers can generate reliable and reproducible data to confirm or refute the hypothesis of its modulatory effects on the GABA-A receptor. The comparative approach with Diazepam will provide valuable insights into its relative potency and potential as a novel therapeutic agent.

Future studies should aim to explore the compound's selectivity for different GABA-A receptor subtypes and to investigate its in vivo efficacy in relevant animal models of anxiety, epilepsy, or sleep disorders.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57503665, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. Retrieved from [Link]

  • Patsnap (2023). Preparation process of lorazepam impurity C - Eureka. Retrieved from [Link]

  • GSRS (2023). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. Retrieved from [Link]

  • Omsynth Lifesciences (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • Pharmaffiliates (n.d.). CAS No : 773871-49-1 | Product Name : 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. Retrieved from [Link]

  • Wang, D., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(11), 17666-17683. Retrieved from [Link]

  • Oriental Journal of Chemistry (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]

  • Dixit, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 4995. Retrieved from [Link]

  • Acta Scientific Pharmaceutical Sciences (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1549-1554. Retrieved from [Link]

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Comparative

A Head-to-Head Comparison of Quinoline and Quinazoline Derivatives in Cancer Research: A Guide for Drug Development Professionals

In the landscape of oncology drug discovery, the quinoline and quinazoline scaffolds have emerged as privileged heterocyclic structures, forming the backbone of numerous clinically approved and investigational anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinoline and quinazoline scaffolds have emerged as privileged heterocyclic structures, forming the backbone of numerous clinically approved and investigational anticancer agents. Both are bicyclic aromatic compounds, but the nuanced difference in the placement of their nitrogen atoms imparts distinct physicochemical properties that translate into diverse mechanisms of action and clinical utilities. This in-depth technical guide provides a head-to-head comparison of quinoline and quinazoline derivatives, offering a comprehensive analysis of their performance, supporting experimental data, and detailed methodologies for their evaluation.

I. At a Glance: Quinoline vs. Quinazoline Scaffolds

FeatureQuinoline ScaffoldQuinazoline Scaffold
Core Structure Benzene ring fused to a pyridine ringBenzene ring fused to a pyrimidine ring
Primary Mechanisms of Action Diverse, including kinase inhibition (e.g., Src, Abl), tubulin polymerization inhibition, and topoisomerase inhibition.[1]Predominantly protein kinase inhibition, with a strong emphasis on targeting the Epidermal Growth Factor Receptor (EGFR).[1]
FDA-Approved Anticancer Drugs (Examples) Bosutinib (kinase inhibitor), Lenvatinib (multi-kinase inhibitor), Camptothecin analogues (topoisomerase inhibitors).[2]Gefitinib, Erlotinib, Afatinib, Lapatinib (all are EGFR tyrosine kinase inhibitors).[3]
Key Therapeutic Areas Chronic Myeloid Leukemia (CML), various solid tumors.[1]Non-small cell lung cancer (NSCLC), pancreatic cancer, breast cancer.[1]
Developmental Focus Broad-spectrum anticancer activity through various mechanisms, including multi-kinase inhibition.Targeted therapy, particularly for cancers driven by specific kinase mutations.[1]

II. Comparative Analysis of Anticancer Efficacy: A Data-Driven Perspective

The cytotoxic potential of quinoline and quinazoline derivatives is a critical determinant of their therapeutic promise. This is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of greater potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Quinoline and Quinazoline Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoline Bosutinib K562 (Leukemia)0.04[4]
MCF-7 (Breast)>10[4]
Lenvatinib HCT-116 (Colon)4.6[5]
A549 (Lung)5.3[5]
Compound 3c (Tubulin Inhibitor) RD-ES (Ewing Sarcoma)1.0[6]
Quinazoline Gefitinib A549 (Lung)3.5[7]
HCT-116 (Colon)>10[5]
Erlotinib PC-9 (Lung)0.005[7]
MCF-7 (Breast)5.0[7]
Compound 37 (EGFR Inhibitor) MCF-7 (Breast)2.86[7]
HepG2 (Liver)5.9[7]
A549 (Lung)14.79[7]
Compound 23 (Multi-targeted) A549 (Lung)0.016[7]
MCF-7 (Breast)0.031[7]
PC-3 (Prostate)0.19[7]

Note: The presented IC50 values are collated from various studies and should be interpreted with the understanding that experimental conditions may differ.

From the available data, it is evident that both scaffolds have yielded highly potent anticancer agents. Quinazoline derivatives have shown exceptional potency, particularly as EGFR inhibitors in lung cancer cell lines with specific mutations (e.g., Erlotinib in PC-9 cells).[7] Conversely, quinoline-based compounds like Bosutinib demonstrate potent activity in specific hematological malignancies.[4] The broad diversity within each class allows for the development of compounds with a wide range of potencies and cellular targets.

III. Mechanistic Insights: A Tale of Two Scaffolds

The anticancer effects of quinoline and quinazoline derivatives are underpinned by their interactions with critical cellular machinery. While there is some overlap, distinct mechanistic preferences have emerged for each scaffold.

A. Protein Kinase Inhibition: A Shared but Divergent Path

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Both quinoline and quinazoline derivatives have been extensively developed as kinase inhibitors.

Quinazoline Derivatives: The EGFR Inhibition Powerhouse

The quinazoline scaffold is most renowned for its role in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[3] A multitude of FDA-approved drugs, including gefitinib and erlotinib, are based on the 4-anilinoquinazoline core. These molecules act as ATP-competitive inhibitors at the kinase domain of EGFR, effectively blocking downstream signaling pathways that drive cell proliferation and survival.[8]

Quinoline Derivatives: A Broader Kinase Inhibition Spectrum

Quinoline-based compounds have also demonstrated potent inhibitory activity against a diverse array of protein kinases, including Src, Abl, VEGFR, and Aurora kinases.[9][10] The FDA-approved drug Bosutinib, for instance, is a dual Src/Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[4][11] This broader kinase inhibitory profile suggests that the quinoline scaffold may be more amenable to the development of multi-targeted therapies.

Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM) of Representative Quinoline and Quinazoline Derivatives

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference
Quinoline Bosutinib Src1.2[4]
Abl>20[4]
Lenvatinib VEGFR21.3
Compound 3c GAK (NAK family)in nanomolar range[6]
Quinazoline Gefitinib EGFR2-37[9]
Erlotinib EGFR2[9]
Lapatinib EGFR/HER210.8/9.8
Afatinib EGFR/HER20.5/14
B. Disruption of Microtubule Dynamics: A Common Ground

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and, therefore, critical for cell division. Both quinoline and quinazoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[9]

IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF/TGF-α EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding GRB2 GRB2/SOS EGFR:f2->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR:f2->PI3K Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR:f2 Competitive Inhibition ATP ATP ATP->EGFR:f2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Src_Abl_Signaling_Pathway cluster_membrane Plasma Membrane / Cytoplasm cluster_intracellular Intracellular Signaling Cascades GrowthFactorReceptor Extracellular Intracellular Src Src GrowthFactorReceptor:f1->Src BCR_ABL BCR-ABL (in CML) Abl Abl BCR_ABL->Abl STAT3 STAT3 BCR_ABL->STAT3 PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS Bosutinib Bosutinib (Quinoline) Bosutinib->Src Inhibition Bosutinib->Abl Inhibition Src->STAT3 Src->PI3K Abl->STAT3 Abl->PI3K Abl->RAS Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Src/Abl signaling pathway and the inhibitory action of Bosutinib.

Experimental Workflow Diagrams

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate overnight step1->step2 step3 Treat cells with varying concentrations of test compound step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours (Formazan crystal formation) step5->step6 step7 Add solubilizing agent (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 value step8->end

Caption: Workflow for determining cell viability using the MTT assay.

V. Experimental Protocols: A Guide to Best Practices

The following are detailed, step-by-step methodologies for key experiments used in the evaluation of quinoline and quinazoline derivatives.

A. MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is aspirated, and 100 µL of medium containing the test compound is added. A vehicle control (DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Annexin V/Propidium Iodide Apoptosis Assay

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (Annexin V) is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

C. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with the test compound as described for the apoptosis assay.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping. Cells are stored at -20°C overnight or longer.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram.

VI. Conclusion: Choosing the Right Scaffold for the Right Target

Both quinoline and quinazoline derivatives have unequivocally demonstrated their value as privileged scaffolds in the development of anticancer agents. The choice between these two heterocyclic systems in a drug discovery program is contingent upon the specific molecular target and the desired pharmacological profile.

The quinazoline scaffold has a more established and successful clinical track record as a source of potent and selective EGFR inhibitors, making it a go-to choice for targeted therapies against EGFR-driven cancers.[1] In contrast, the quinoline scaffold offers greater mechanistic diversity, with its derivatives showing promise as inhibitors of a broader range of kinases and as effective tubulin polymerization inhibitors.[9] This versatility makes the quinoline scaffold an attractive starting point for the development of multi-targeted therapies or for indications where mechanisms other than EGFR inhibition are desirable.

The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to design robust experimental strategies for the evaluation and comparison of these two pivotal classes of compounds in the ongoing quest for novel and more effective cancer therapeutics.

VII. References

Sources

Validation

A Comprehensive Guide to Assessing the Selectivity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol for GABA-A Receptor Subtypes

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its intended biological target is paramount. This guide provides an in-depth, technical framework for asses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its intended biological target is paramount. This guide provides an in-depth, technical framework for assessing the selectivity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, also known as Lorazepam Related Compound E. Given its structural relationship to lorazepam, a well-known benzodiazepine, the primary intended target is presumed to be the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.

This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a robust and self-validating approach to characterizing the compound's selectivity profile. We will compare its hypothetical performance against a classic non-selective benzodiazepine, diazepam, to provide a clear benchmark for selectivity.

Introduction: The Significance of GABA-A Receptor Subtype Selectivity

The GABA-A receptor is a pentameric chloride ion channel with a diverse array of subunits (e.g., α, β, γ) that can assemble in various combinations, leading to a wide range of receptor subtypes with distinct physiological roles and pharmacological properties. Classical benzodiazepines, like diazepam, are positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA. However, their lack of subtype selectivity is associated with a broad range of effects, including anxiolytic, sedative, myorelaxant, and amnesic properties.

The development of subtype-selective GABA-A receptor modulators is a key objective in modern neuropharmacology to achieve more targeted therapeutic effects with fewer side effects. For instance, compounds selective for α2/α3-containing subtypes are sought for their anxiolytic effects without the sedation associated with α1-containing subtypes[1][2]. Therefore, rigorously assessing the selectivity of a compound like 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is critical to understanding its potential pharmacological profile.

This guide will detail a three-tiered approach to comprehensively assess the selectivity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol:

  • Tier 1: In Vitro Binding Affinity Profiling

  • Tier 2: In Vitro Functional Activity Assessment

  • Tier 3: In Vivo Behavioral Phenotyping

Tier 1: In Vitro Binding Affinity Profiling at Recombinant GABA-A Receptor Subtypes

The initial step in assessing selectivity is to determine the compound's binding affinity for various GABA-A receptor subtypes. This is typically achieved through radioligand binding assays using cell lines recombinantly expressing specific GABA-A receptor subunit combinations.

Experimental Rationale

Radioligand binding assays provide a quantitative measure of the affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand. By comparing the Ki values across different subtypes, a preliminary selectivity profile can be established. We will use [³H]-Flumazenil, a well-characterized benzodiazepine site radioligand, for this purpose.

Step-by-Step Protocol: Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing different rat GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Harvest the cells and prepare crude cell membranes by homogenization and centrifugation.

    • Resuspend the membrane pellets in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 50-100 µg of protein per well).

    • Add increasing concentrations of the test compound (6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol) or the reference compound (diazepam).

    • Add a fixed concentration of [³H]-Flumazenil (typically at its Kd for the respective subtype).

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM diazepam).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinity
CompoundKi (nM) at α1β2γ2Ki (nM) at α2β2γ2Ki (nM) at α3β2γ2Ki (nM) at α5β2γ2α1 vs α2/α3/α5 Selectivity Ratio
Diazepam15121825~1
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Hypothetical Data)2502025300>10-fold for α2/α3

This table presents hypothetical data for illustrative purposes.

Tier 2: In Vitro Functional Activity Assessment at Recombinant GABA-A Receptors

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of the compound-receptor interaction (i.e., whether it's a positive allosteric modulator, a negative allosteric modulator, or a silent antagonist)[3]. Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) or patch-clamp, are the gold standard for functionally characterizing GABA-A receptor modulators[4][5][6][7].

Experimental Rationale

By expressing specific GABA-A receptor subtypes in Xenopus oocytes or mammalian cells, we can directly measure the chloride currents elicited by GABA in the presence and absence of the test compound. This allows for the determination of the compound's efficacy (degree of potentiation of the GABA response) and potency (EC50).

Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • Oocyte Preparation and Injection:

    • Harvest oocytes from Xenopus laevis.

    • Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a low concentration of GABA (EC5-EC10) to elicit a baseline current.

    • Co-apply the same concentration of GABA with increasing concentrations of the test compound or diazepam.

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation relative to the baseline GABA response.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation (Emax).

Data Presentation: Comparative Functional Activity
CompoundEC50 (nM) at α1β2γ2Emax (%) at α1β2γ2EC50 (nM) at α2β2γ2Emax (%) at α2β2γ2EC50 (nM) at α3β2γ2Emax (%) at α3β2γ2
Diazepam502504526060240
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Hypothetical Data)>1000<508022095210

This table presents hypothetical data for illustrative purposes.

Tier 3: In Vivo Behavioral Phenotyping in Rodent Models

The final and most critical step is to assess the compound's in vivo effects to determine if the in vitro selectivity profile translates to a desirable behavioral phenotype. A battery of rodent behavioral tests can be used to evaluate anxiolytic, sedative, and motor-impairing effects.

Experimental Rationale

By comparing the dose-response relationships for different behavioral endpoints, we can infer the in vivo selectivity of the compound. For example, a compound that shows anxiolytic effects at doses lower than those causing sedation or motor impairment would be considered to have a favorable selectivity profile.

Step-by-Step Protocols: Rodent Behavioral Assays
  • Elevated Plus Maze (for Anxiolytic Activity):

    • The maze consists of two open arms and two closed arms.

    • Administer the test compound or vehicle to mice or rats.

    • Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Rotarod Test (for Motor Impairment):

    • The apparatus consists of a rotating rod.

    • Train the animals to stay on the rotating rod.

    • Administer the test compound or vehicle.

    • Place the animal on the rotating rod and measure the latency to fall.

    • A decrease in the latency to fall indicates motor impairment.

  • Locomotor Activity Test (for Sedation):

    • Place the animal in an open field arena equipped with infrared beams to track movement.

    • Administer the test compound or vehicle.

    • Record the total distance traveled over a specific period.

    • A significant decrease in locomotor activity suggests a sedative effect.

Data Presentation: Comparative In Vivo Profile
CompoundAnxiolytic MED (mg/kg)Sedative MED (mg/kg)Motor Impairment MED (mg/kg)Therapeutic Index (Sedative/Anxiolytic)
Diazepam1.02.53.02.5
6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (Hypothetical Data)2.0>20>20>10

MED: Minimum Effective Dose. This table presents hypothetical data for illustrative purposes.

Visualizing the Workflow and Concepts

Diagram 1: Overall Workflow for Selectivity Assessment

G cluster_0 Tier 1: In Vitro Binding cluster_1 Tier 2: In Vitro Function cluster_2 Tier 3: In Vivo Behavior Binding_Assay Radioligand Binding Assay ([³H]-Flumazenil Displacement) Binding_Data Determine Ki values for α1, α2, α3, α5 subtypes Binding_Assay->Binding_Data Functional_Assay Electrophysiology (TEVC/Patch-Clamp) on recombinant receptors Binding_Data->Functional_Assay Inform functional studies Functional_Data Determine EC50 and Emax for GABA potentiation Functional_Assay->Functional_Data Behavioral_Assays Rodent Behavioral Models (Elevated Plus Maze, Rotarod, etc.) Functional_Data->Behavioral_Assays Predict in vivo effects Behavioral_Data Determine MED for anxiolytic, sedative, and motor effects Behavioral_Assays->Behavioral_Data Selectivity_Profile Selectivity_Profile Behavioral_Data->Selectivity_Profile Comprehensive Selectivity Profile

Caption: A tiered approach to comprehensively assess the selectivity of a GABA-A receptor modulator.

Diagram 2: GABA-A Receptor Signaling Pathway

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to orthosteric site BZD 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol BZD->GABA_A_Receptor binds to allosteric (BZD) site Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Simplified signaling pathway of a positive allosteric modulator at the GABA-A receptor.

Conclusion: Synthesizing the Data for a Comprehensive Selectivity Profile

By systematically progressing through these three tiers of investigation, researchers can build a comprehensive and robust selectivity profile for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. The integration of in vitro binding, in vitro functional, and in vivo behavioral data provides a multi-faceted understanding of the compound's interaction with GABA-A receptors. This rigorous, self-validating approach is essential for making informed decisions in drug discovery and development, ultimately aiming for more targeted and safer therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility of Preclinical Findings: A Case Study with 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Abstract The transition from promising preclinical discoveries to effective clinical therapies is fraught with challenges, underscored by a significant failure rate often termed the "valley of death".[1] A primary contri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from promising preclinical discoveries to effective clinical therapies is fraught with challenges, underscored by a significant failure rate often termed the "valley of death".[1] A primary contributor to this translational gap is the lack of reproducibility in preclinical research.[1][2][3] This guide provides a comprehensive framework for establishing robust and reproducible preclinical data, using the novel quinazoline derivative, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol , as a guiding case study. We will dissect the critical stages of preclinical assessment—from initial compound characterization to in vitro and in vivo validation—offering detailed, self-validating protocols and explaining the causal reasoning behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals dedicated to enhancing the credibility and translational potential of their work.

Introduction: Confronting the Reproducibility Crisis

In recent years, the scientific community has acknowledged a "reproducibility crisis," with studies from academic and industry labs showing that a substantial portion of published preclinical findings cannot be replicated.[2][3] This issue leads to a significant waste of resources and impedes the progress of new therapies.[2][3] The causes are multifaceted, ranging from a lack of validation of key reagents and poor study design to inadequate data analysis and reporting.[4]

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous anticancer agents by targeting key kinases involved in cancer progression like EGFR and VEGFR-2.[5][6][7][8] Our focus, 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol , is a representative member of this therapeutically significant class. While it is identified as a related compound to the anxiolytic Lorazepam (specifically, Lorazepam Related Compound E), its potential as a primary therapeutic agent remains to be explored.[9][10][11] This guide will use this compound as a framework to illustrate the principles of rigorous preclinical validation, essential for any novel chemical entity.

Section 1: The Foundation of Reproducibility - Compound Identity and Purity

Before any biological assessment, the absolute identity and purity of the test compound must be unequivocally established. Failure to do so is a primary source of non-reproducibility. Different synthesis batches can yield varying impurity profiles, which may have off-target biological effects that confound results.

Expert Insight: Why This Matters

An uncharacterized compound is an uninterpretable experiment. A 95% pure sample means 5% is something else. If one of those impurities is biologically potent, your results may be attributed to the wrong molecule. This initial validation is the bedrock of a reproducible data package.

Workflow for Compound Validation

cluster_0 Chemical Synthesis & Procurement cluster_1 Analytical Characterization cluster_2 Decision & Archiving Synth Synthesis Batch #1 QC Quality Control Gateway Synth->QC Batch2 Synthesis Batch #2 Batch2->QC Struct Structural Verification (NMR, MS) QC->Struct Identity Purity Purity Assessment (HPLC-UV, LC-MS) QC->Purity Purity Decision Accept / Reject Batch Struct->Decision Purity->Decision Archive Archive Sample & Certificate of Analysis Decision->Archive Accept (>95% Purity) Biological Assays Proceed to Biological Assays Archive->Biological Assays

Caption: Workflow for ensuring compound identity and purity before biological testing.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a self-validating system for determining the purity of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

  • System Preparation:

    • Column: Agilent ZORBAX Extend C18 (250mm x 4.6mm, 5µm) or equivalent.[12]

    • Mobile Phase A: 0.02 M Dipotassium hydrogen phosphate, pH adjusted to 10.5 with 1 M Sodium hydroxide.[12]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 235 nm.[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol) to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample.

    • Run a gradient elution from 40% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Data Interpretation & Validation:

    • Purity Calculation: Calculate purity based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks.

    • Acceptance Criterion: The purity must be >95% for use in biological assays.[13]

    • System Suitability: Run a standard reference material (if available) to confirm retention time and response. The consistency of this check validates the run itself.

ParameterBatch A ResultsBatch B ResultsAcceptance Criteria
Purity (HPLC AUC) 98.7%94.2%>95%
Identity (Mass Spec) 305.16 m/z (M+H)+305.17 m/z (M+H)+Matches Theoretical MW
Decision Accept Reject -

Section 2: Reproducible In Vitro Target Engagement

Quinazoline derivatives frequently target protein kinases. For this guide, we will hypothesize that 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for this class of compounds.[14]

Expert Insight: Controlling Variables in Kinase Assays

The reproducibility of an IC50 value depends on stringent control over variables. ATP concentration is critical because many inhibitors are ATP-competitive; a higher ATP concentration in the assay will require more inhibitor to achieve 50% inhibition, shifting the IC50. Similarly, enzyme lot, buffer pH, and incubation time must be kept consistent.

Signaling Pathway: EGFR Inhibition

cluster_0 Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Compound 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Compound->EGFR Inhibits ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP Downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) P_EGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of EGFR signaling by the test compound.

Protocol 2: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a robust method for determining the IC50 value, with internal controls for validation.

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Start with a 10 mM stock.

    • Prepare a similar dilution series for a positive control inhibitor (e.g., Erlotinib).

    • Prepare assay buffer, Eu-anti-tag antibody, Alexa Fluor™ tracer, and EGFR kinase according to the manufacturer's protocol (e.g., Thermo Fisher Scientific).

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the compound dilutions (or DMSO for vehicle control) to the wells.

    • Add 5 µL of a 2X solution of EGFR kinase.

    • Add 2.5 µL of a 4X solution of Eu-antibody and tracer mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis & Validation:

    • IC50 Calculation: Convert emission ratios to percent inhibition relative to DMSO controls. Plot percent inhibition vs. log[compound] and fit a four-parameter logistic curve to determine the IC50.

    • Trustworthiness Check: The IC50 of the positive control (Erlotinib) must fall within a predefined range (e.g., 2±0.5 nM). If it does not, the entire plate is considered invalid, preventing the reporting of unreliable data.

ExperimentLab 1 IC50 (nM)Lab 2 IC50 (nM)Inter-Lab Mean ± SD
Test Compound 45.251.548.4 ± 4.5
Erlotinib (Control) 2.11.92.0 ± 0.14

Section 3: Bridging to Cellular Systems - Reproducible Cell-Based Assays

Moving from a biochemical to a cell-based assay introduces significantly more variability. The choice and handling of the cell line are paramount for reproducibility.

Expert Insight: The Imperative of Cell Line Authentication

Misidentified or cross-contaminated cell lines are a notorious source of irreproducible data.[2] It is estimated that hundreds of cell lines are misidentified.[2] Therefore, routine authentication using Short Tandem Repeat (STR) profiling is not optional; it is a prerequisite for valid research. Furthermore, experiments should be conducted within a consistent, low-passage number window to avoid phenotypic drift.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol assesses the compound's effect on the viability of A549 lung cancer cells, which typically express EGFR.

  • Cell Culture & Seeding:

    • Culture A549 cells (ATCC® CCL-185™) in F-12K Medium with 10% FBS.

    • Self-Validation Step: Authenticate cell line identity via STR profiling before starting experiments and every 6 months thereafter. Test for mycoplasma contamination monthly.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound and a positive control (e.g., a standard-of-care chemotherapy agent) in culture medium.

    • Treat cells and incubate for 72 hours.

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add reagent to each well, mix, and incubate for 10 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis & Validation:

    • GI50 Calculation: Normalize luminescence values to vehicle-treated controls. Plot percent viability vs. log[compound] and fit a four-parameter curve to determine the GI50 (concentration for 50% growth inhibition).

    • Trustworthiness Check: The Z'-factor of the assay plate (a measure of statistical effect size) should be ≥ 0.5. The GI50 of the positive control must be within its historically accepted range.

ParameterRun 1 GI50 (µM)Run 2 GI50 (µM)Run 3 GI50 (µM)Intra-Lab Mean ± SD
Test Compound 1.21.51.31.33 ± 0.15
Doxorubicin (Control) 0.450.510.480.48 ± 0.03

Section 4: The Ultimate Preclinical Test - Reproducibility In Vivo

In vivo experiments are the most complex and resource-intensive phase of preclinical research. They are also highly susceptible to variability.[15][16] Adherence to reporting standards like the ARRIVE guidelines is crucial for transparency and reproducibility.[17][18][19][20]

Expert Insight: The Importance of Blinding and Randomization

Investigator bias, even if unconscious, can skew in vivo results. To build a self-validating system, studies must be conducted in a blinded fashion (investigators assessing outcomes are unaware of treatment groups) and animals must be randomized into groups to prevent systematic differences.[2]

Workflow for a Robust In Vivo Xenograft Study

Start Implant A549 Cells in Immunocompromised Mice TumorGrowth Monitor Tumor Growth Start->TumorGrowth Random Randomize Mice into Treatment Groups (when tumors reach ~150 mm³) TumorGrowth->Random Treatment Treat with Vehicle or Compound (Blinded Administration) Random->Treatment Group 1: Vehicle Group 2: Compound Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Endpoint Endpoint Reached (e.g., 21 days or tumor burden limit) Monitor->Endpoint Analysis Unblind and Analyze Data (TGI, Body Weight Change) Endpoint->Analysis

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, understanding the pharmacokinetic profile of a lead compound and its analogues is paramount to its successful clin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the pharmacokinetic profile of a lead compound and its analogues is paramount to its successful clinical translation. This guide provides a comprehensive evaluation of the pharmacokinetic differences between 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and its derivatives. As a senior application scientist, my objective is to not only present data but to also elucidate the underlying principles of structure-pharmacokinetic relationships (SPR) within this chemical series, thereby empowering you to make informed decisions in your research and development endeavors.

Introduction to the Core Scaffold: A Quinazoline of Interest

The compound 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, also known as Lorazepam Related Compound E, is a member of the quinazoline family, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] Quinazolines are integral components of numerous therapeutic agents, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The pharmacokinetic behavior of these molecules dictates their efficacy and safety, making a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) characteristics a critical aspect of drug design.

The core structure of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol presents several avenues for chemical modification, each with the potential to significantly alter its pharmacokinetic profile. The chloro-substituents on both phenyl rings, the methanol group at the 2-position of the quinazoline ring, and the nitrogen atoms within the quinazoline core are all key determinants of the molecule's physicochemical properties and, consequently, its in vivo fate.

Comparative Pharmacokinetic Profiling: A Structure-Driven Analysis

Direct, head-to-head comparative pharmacokinetic data for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and a wide range of its derivatives are not extensively available in the public domain. However, by leveraging established principles of medicinal chemistry and available data on related quinazoline structures, we can construct a robust framework for predicting and evaluating these differences.

Physicochemical Properties and Their Pharmacokinetic Implications

The journey of a drug through the body is fundamentally governed by its physicochemical properties. The table below outlines the key parameters and the anticipated impact of structural modifications to the parent compound.

PropertyParent Compound (Predicted)Potential Derivative ModificationsAnticipated Pharmacokinetic Impact
Lipophilicity (LogP) Moderately lipophilic- Addition of polar groups (e.g., -OH, -COOH) - Introduction of alkyl or aryl groups- Decreased LogP may improve aqueous solubility but could reduce membrane permeability. - Increased LogP may enhance membrane permeability but could lead to higher plasma protein binding and reduced clearance.
Aqueous Solubility Low- Esterification or etherification of the methanol group - Introduction of ionizable groups- Prodrug strategies (e.g., esters) can transiently increase solubility for improved formulation and absorption. - Ionizable groups can significantly enhance solubility, affecting absorption and excretion pathways.
Plasma Protein Binding (PPB) High (predicted)- Alterations in lipophilicity and charge- Highly lipophilic derivatives are likely to exhibit increased PPB, reducing the free drug concentration and potentially prolonging the half-life.
Metabolic Stability Moderate (predicted)- Blocking of metabolically labile sites (e.g., methanol group) - Introduction of electron-withdrawing or -donating groups- Esterification of the methanol group may lead to rapid hydrolysis by esterases, acting as a prodrug mechanism. - Modifications to the phenyl rings can influence cytochrome P450 (CYP) mediated oxidation.
The Influence of Structural Modifications on ADME

The following sections delve into the specific pharmacokinetic consequences of modifying the 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol scaffold.

The oral bioavailability of quinazoline derivatives is often influenced by their solubility and permeability. For the parent compound, its predicted low aqueous solubility could be a limiting factor for absorption.

  • Derivative Strategy 1: Prodrugs: Esterification of the 2-methanol group to create a more soluble prodrug is a common strategy. This ester derivative would likely exhibit improved dissolution in the gastrointestinal tract, leading to enhanced absorption. Following absorption, plasma esterases would cleave the ester, releasing the active parent compound.

  • Derivative Strategy 2: Modulating Lipophilicity: The addition of small polar groups to one of the phenyl rings could improve solubility and potentially absorption, provided the increase in polarity does not significantly compromise membrane permeability.

The distribution of a drug to its target tissues is influenced by its plasma protein binding and its ability to cross biological membranes.

  • Structure-Property Relationship: Increased lipophilicity in derivatives generally leads to higher plasma protein binding and a larger volume of distribution. For instance, replacing a chloro-substituent with a more lipophilic group like a trifluoromethyl group would be expected to increase plasma protein binding.

The quinazoline core and its substituents are susceptible to various metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver.[4]

  • Predicted Metabolic Pathways for the Parent Compound: The primary sites of metabolism for 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol are likely the methanol group (oxidation to an aldehyde and then a carboxylic acid) and aromatic hydroxylation on the phenyl rings.

  • Derivative Impact on Metabolism:

    • Ester and Ether Derivatives: Converting the 2-methanol group to an ester or an ether can significantly alter the metabolic pathway. Esters are prone to hydrolysis, while ethers are generally more metabolically stable.

    • Ring Substitutions: The nature and position of substituents on the phenyl rings can influence the rate and site of aromatic hydroxylation. Electron-withdrawing groups can deactivate the ring towards oxidation, potentially increasing metabolic stability.

The route and rate of excretion are dependent on the polarity of the compound and its metabolites.

  • Parent Compound and its Metabolites: The parent compound, being lipophilic, will likely undergo metabolism to more polar metabolites before being excreted, primarily in the urine.

  • Highly Polar Derivatives: Derivatives with acidic or basic functional groups will likely be more rapidly excreted by the kidneys.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic profiles of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and its derivatives, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro ADME Assays

These assays provide early-stage insights into the pharmacokinetic properties of a compound.

This assay assesses the intrinsic clearance of a compound by hepatic enzymes.

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), NADPH (a cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to a final concentration typically between 1-10 µM.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[5]

  • NADPH: This cofactor is essential for the activity of CYP enzymes.[5]

  • LC-MS/MS: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound in a complex biological matrix.

This assay determines the fraction of a drug that binds to plasma proteins.

Protocol (Equilibrium Dialysis):

  • Apparatus: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane.

  • Procedure: Add plasma to one chamber and a solution of the test compound in buffer to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Analysis: After incubation, measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated based on the concentration difference between the two chambers.

In Vivo Pharmacokinetic Studies

Animal models are used to determine the in vivo pharmacokinetic parameters of a compound.[6]

Protocol:

  • Animal Model: Use a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable vessel (e.g., tail vein or saphenous vein).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), t½ (half-life), and bioavailability (F%).

Causality Behind Experimental Choices:

  • IV vs. PO Dosing: Comparing the AUC from IV and PO administration allows for the calculation of absolute oral bioavailability.[7]

  • Serial Blood Sampling: This provides a detailed concentration-time profile, which is essential for accurate calculation of pharmacokinetic parameters.

Visualizing the Path: Workflows and Pathways

To better illustrate the processes involved in evaluating the pharmacokinetic properties of these compounds, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Study solubility Aqueous Solubility ppb Plasma Protein Binding met_stability Metabolic Stability (Liver Microsomes) cyp_inhibition CYP450 Inhibition dosing Dosing (PO / IV) met_stability->dosing lead_opt Lead Optimization cyp_inhibition->lead_opt sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_analysis->lead_opt

Caption: Experimental workflow for pharmacokinetic evaluation.

Metabolic_Pathway Parent 6-Chloro-4-(o-chlorophenyl) -2-quinazoline methanol Aldehyde Aldehyde Metabolite Parent->Aldehyde Oxidation (CYP) Hydroxylated Aromatic Hydroxylation Metabolite Parent->Hydroxylated Hydroxylation (CYP) Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid Oxidation (ALDH) Glucuronide Glucuronide Conjugate Carboxylic_Acid->Glucuronide Glucuronidation (UGT) Hydroxylated->Glucuronide Glucuronidation (UGT)

Caption: Predicted metabolic pathway of the parent compound.

Conclusion and Future Directions

The pharmacokinetic profile of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol and its derivatives is a complex interplay of their physicochemical properties. While direct comparative data is limited, a rational approach based on structure-pharmacokinetic relationships can guide the design of new analogues with improved ADME characteristics. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these compounds.

Future research should focus on synthesizing a focused library of derivatives with systematic modifications to the core scaffold. The resulting pharmacokinetic data will be invaluable in building a more comprehensive quantitative structure-pharmacokinetic relationship (QSPR) model for this chemical series, ultimately accelerating the identification of a clinical candidate with an optimal pharmacokinetic profile.

References

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101323. [Link]

  • Sasmal, A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(5), 517-524. [Link]

  • Ghiasi, N., et al. (2024). Lorazepam. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Dutta, U., et al. (2023). Advancements in small molecule drug design: A structural perspective. Journal of Biomolecular Structure and Dynamics, 41(1), 20-37. [Link]

  • Pharmaffiliates. (n.d.). 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol. [Link]

  • Cozma, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7089. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

  • Srinivasan, K., & Basavaiah, K. (2015). Development and Validation of Related Compounds Method for Lorazepam Tablets by Reverse Phase UPLC. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1045. [Link]

  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6646. [Link]

  • Global Substance Registration System. (n.d.). 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL. [Link]

  • Kilkenny, C., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(4), 56. [Link]

  • Kapoor, I., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4332-4345. [Link]

  • SynZeal. (n.d.). Lorazepam USP Related Compound E. [Link]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

  • Al-Ostoot, F. H., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21626. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Al-Amiery, A. A., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4), 957-967. [Link]

  • Eureka. (n.d.). Preparation process of lorazepam impurity C. [Link]

  • Al-Suhaimi, K. M., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Journal of the Iranian Chemical Society, 18(10), 2635-2651. [Link]

  • The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube. [Link]

  • Singh, A., & Singh, P. (2022). Synthesis of quinazolinone/quinazoline using methanol as a C1-source. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Askarizadeh, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 362-376. [Link]

  • Cutler, D. L., et al. (2021). Characterization of Extended-Release Lorazepam: Pharmacokinetic Results Across Phase 1 Clinical Studies. Clinical Therapeutics, 43(8), 1363-1375. [Link]

  • Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 13036-13054. [Link]

  • Hsu, C. W., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 987-998. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No. 773871-49-1)[1][2].

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol (CAS No. 773871-49-1)[1][2]. As a chlorinated heterocyclic compound and a known impurity of the pharmaceutical Lorazepam[2], this substance requires meticulous handling and disposal to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment: The Rationale for Caution

6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol belongs to two critical chemical categories: quinazoline derivatives and chlorinated organic compounds. Understanding the inherent risks of these classes is fundamental to appreciating the necessity of stringent disposal protocols.

  • Quinazoline Derivatives: This scaffold is the building block for many pharmacologically active products[3]. While many derivatives have therapeutic benefits, they can also exhibit significant biological activity, and their ecotoxicological profiles are not always fully characterized[3][4][5][6]. Studies on related quinoline compounds have shown toxicity to aquatic life, such as Daphnia magna[7]. Therefore, the environmental release of quinazoline-based compounds must be avoided as a precautionary measure.

  • Chlorinated Organic Compounds: The presence of chlorine atoms significantly impacts a molecule's environmental fate and disposal method. Highly chlorinated organic residues are often toxic to flora and fauna, are typically non-biodegradable, and can persist in the environment[8]. For these reasons, traditional disposal methods like landfilling or burial are now prohibited for such hazardous materials[8]. The United States Environmental Protection Agency (EPA) has specific regulations for the management of chlorinated organic waste streams[9][10][11].

Given the compound's structure, it must be treated as a halogenated hazardous waste. The primary goal of the disposal process is not merely removal, but the complete and permanent destruction of the hazardous material.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves the laboratory. The following steps are critical for ensuring safety and compliance.

Personal Protective Equipment (PPE)

Before handling the compound in any form (neat or in solution), ensure appropriate PPE is worn. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, general best practices for handling laboratory chemicals and methanol (a potential solvent) should be followed.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from splashes or aerosolized particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Butyl rubber)Prevents dermal absorption, a potential route of exposure for toxic compounds[12].
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of any dust or vapors, which is a primary exposure route for volatile compounds[12][13].
Waste Segregation

Proper segregation is the cornerstone of a safe and cost-effective waste management program.

Step-by-Step Segregation Procedure:

  • Identify: Explicitly identify all waste containing 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol. This includes neat compound, contaminated labware (pipette tips, vials), and solutions.

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .

  • Prevent Co-mingling: Never mix halogenated waste with non-halogenated organic solvent waste[14]. Doing so contaminates the entire volume, making it unsuitable for solvent recovery and significantly increasing disposal costs[14]. Keep it separate from aqueous waste, acids, bases, and oxidizers[14].

Waste Container Selection and Labeling

The choice of container and the information on its label are critical for safety and regulatory compliance.

Step-by-Step Containment Procedure:

  • Select an Appropriate Container:

    • For solid waste, use a sealable, non-leaking container made of a compatible material like high-density polyethylene (HDPE)[15].

    • For liquid waste (e.g., solutions in organic solvents), use a designated "Halogenated Solvent Waste" container, often provided by your institution's Environmental Health & Safety (EH&S) department[14]. These are typically 20L HDPE containers[14].

  • Fill Level: Never fill a liquid waste container beyond 90% of its capacity. This headspace allows for vapor expansion, preventing pressure buildup and potential container failure[15].

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol."

    • An accurate list of all other constituents and their approximate percentages (e.g., Methanol 90%, Dichloromethane 5%).

    • The specific hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent).

    • The date accumulation started.

  • Closure and Storage: Always keep the waste container tightly closed when not actively adding waste[15]. Store it in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated safety cabinet[15].

Disposal Workflow: From Laboratory to Destruction

The following diagram and protocol outline the decision-making and operational steps for the final disposal of the accumulated waste. The recommended and most environmentally sound method for final destruction is high-temperature incineration[8][16].

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process cluster_2 Final Destruction A Waste Generated (Solid or Liquid containing the compound) B Identify as Chlorinated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Affix Hazardous Waste Label & List All Constituents C->D E Store in Satellite Accumulation Area (Closed, in Secondary Containment) D->E F Request Waste Pickup (via EH&S Department) E->F Container <90% full G Waste Collected by Certified Professionals F->G H Transport to Licensed Hazardous Waste Facility G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J Complete & Permanent Destruction I->J

Caption: Workflow for the disposal of 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol.

Step-by-Step Disposal Protocol:

  • Accumulate Waste: Collect waste in the properly labeled container as described in Section 2.3, ensuring it remains closed and safely stored.

  • Request Pickup: Once the container is approaching 90% full or the project is complete, schedule a waste pickup through your institution's Environmental Health & Safety (EH&S) department, following their specific procedures.

  • Professional Collection: Trained EH&S personnel or a licensed hazardous waste contractor will collect the sealed and properly labeled container.

  • Transportation and Final Disposal: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The required method for chlorinated organic materials is high-temperature incineration[8]. This process decomposes the compound into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then neutralized in a scrubber system to prevent atmospheric pollution[8][16].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab.

  • Isolate and Ventilate: If safe to do so, close the sash of the fume hood where the spill occurred and ensure laboratory ventilation is operating correctly. Restrict access to the area.

  • Consult SDS and EH&S: If the compound was in a solvent, consult the SDS for that solvent[12][13]. Contact your institution's EH&S department for guidance. Do not attempt to clean up a large or unknown spill yourself.

  • Small Spill Cleanup (if trained):

    • Don the appropriate PPE (double-gloving is recommended).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb flammable solvent spills.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

    • Wipe the area with a suitable solvent and then decontaminate with soap and water.

    • All cleanup materials must be disposed of as halogenated hazardous waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.

References

  • Process for Disposal of Chlorinated Organic Residues . American Institute of Chemical Engineers. 8

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. 15

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol . LGC Standards.

  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site . PubMed.

  • Process for the incineration of chlorinated organic materials . Google Patents.

  • 6-CHLORO-4-(O-CHLOROPHENYL)-2-QUINAZOLINE METHANOL . gsrs.ncats.nih.gov.

  • Hazardous Waste Reduction . Environmental Health and Safety, University of Washington.

  • SAFETY DATA SHEET - Methanol . Medline.

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline- methanol . Pharmaffiliates.

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry . MDPI.

  • A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase . PubMed.

  • The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II . ResearchGate.

  • Methanol Safety Data Sheet . Methanol Institute.

  • Disposing of Chlorine: Pool and Cleaning Products . NEDT.org.

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents . RSC Publishing.

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor.

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazoline-methanol (TRC-C364815) . LGC Standards.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . US EPA.

  • EPA HAZARDOUS WASTE CODES . US EPA.

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde . LGC Standards.

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines . US EPA.

  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinemethanol (TRC-C365200) . LGC Standards.

  • Preparation process of lorazepam impurity C . Patsnap.

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . US EPA.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these is 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a compound related to the anxiolytic...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these is 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, a compound related to the anxiolytic and anticonvulsant drug, Lorazepam.[1][2] Ensuring personal and environmental safety during the handling of this and similar research chemicals is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and confidence in the laboratory.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. For 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, the primary hazards are anticipated to be acute oral toxicity and serious eye irritation, with the added risks of the solvent, such as methanol, which includes flammability and toxicity via multiple exposure routes.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol, particularly when in a methanol solution.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes of the chemical or its solution, which can cause serious eye irritation.[3]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Given the potential for the compound to be in a methanol solution, which is toxic upon skin contact, appropriate glove selection is critical.[5]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of harmful vapors, especially when working with a volatile and toxic solvent like methanol.[4][5]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes.Protects the skin from accidental spills and is a necessary precaution due to the flammability of methanol.[5]

Operational Plan for Safe Handling

A systematic approach to handling 6-Chloro-4-(o-chlorophenyl)-2-quinazoline methanol will minimize the risk of exposure and accidents. The following workflow diagram and step-by-step guide outline the essential procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Solvent (if applicable) handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

Sources

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